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  • Product: 2-(Ethoxymethyl)cyclopentan-1-one
  • CAS: 85670-54-8

Core Science & Biosynthesis

Foundational

2-(Ethoxymethyl)cyclopentan-1-one CAS 85670-54-8 properties

The following technical guide details the properties, synthesis, and applications of 2-(Ethoxymethyl)cyclopentan-1-one (CAS 85670-54-8). CAS 85670-54-8 | Molecular Formula: C₈H₁₄O₂ | MW: 142.20 g/mol Part 1: Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(Ethoxymethyl)cyclopentan-1-one (CAS 85670-54-8).

CAS 85670-54-8 | Molecular Formula: C₈H₁₄O₂ | MW: 142.20 g/mol

Part 1: Executive Summary

2-(Ethoxymethyl)cyclopentan-1-one is a specialized


-functionalized cycloalkanone widely utilized as a chiral building block  in the synthesis of bioactive cyclopentanoids, including prostaglandin analogs  and Sarkomycin  derivatives. Its core structure features a cyclopentanone ring with an ethoxymethyl ether moiety at the C2 position, serving as a masked 

-methylene group or a stable precursor for further functionalization via aldol or Wittig chemistries.

Unlike simple alkyl cyclopentanones, the ether oxygen in the side chain provides a Lewis basic site for chelation-controlled additions, influencing the stereochemical outcome of nucleophilic attacks on the carbonyl carbon.

Part 2: Physicochemical Profile

The following data aggregates predicted and experimental parameters for CAS 85670-54-8.

PropertyValue (Experimental/Predicted)Context
Appearance Clear, colorless to pale yellow liquidStandard state
Boiling Point 195°C (atm) / 88–92°C (12 mmHg)Estimated based on homologues
Density 0.965 ± 0.05 g/cm³At 25°C
Refractive Index (

)
1.4520 – 1.4560Typical for ether-ketones
Flash Point ~78°CClosed Cup (Predicted)
Solubility Soluble in EtOH, Et₂O, DCM, THFImmiscible in water
LogP 1.28Lipophilicity index

Part 3: Synthetic Pathways & Methodology

Primary Synthesis: Catalytic Hydrogenation of Enol Ethers

The most robust industrial route involves the synthesis of the enol ether precursor, 2-(ethoxymethylene)cyclopentan-1-one , followed by selective catalytic hydrogenation. This method avoids the regioselectivity issues common in direct alkylation of cyclopentanone enolates.

Mechanism & Workflow
  • Condensation: Cyclopentanone reacts with triethyl orthoformate to form the

    
    -unsaturated enol ether.
    
  • Reduction: Selective saturation of the exocyclic double bond using Pd/C or Raney Nickel yields the target saturated ether.

Synthesis Start Cyclopentanone Inter 2-(Ethoxymethylene) cyclopentan-1-one Start->Inter Claisen Condensation Reagent1 Triethyl Orthoformate (Ac2O, Reflux) Reagent1->Inter Product 2-(Ethoxymethyl) cyclopentan-1-one (CAS 85670-54-8) Inter->Product 1,4-Reduction Reagent2 H2 (1 atm) Pd/C Catalyst Reagent2->Product

Figure 1: Selective hydrogenation route for the synthesis of 2-(ethoxymethyl)cyclopentan-1-one.

Experimental Protocol (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of 2-(Ethoxymethylene)cyclopentan-1-one

  • Charge a round-bottom flask with Cyclopentanone (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).

  • Heat the mixture to reflux (approx. 140°C) for 6–8 hours.

  • Distill off the volatile byproducts (ethyl acetate/ethanol) to drive equilibrium.

  • Vacuum distill the residue to isolate the enol ether intermediate (bp ~110°C @ 15 mmHg).

Step 2: Hydrogenation to Target

  • Dissolve the intermediate (10 g) in dry Ethanol (50 mL).

  • Add 5% Pd/C (0.5 g, 5 wt% loading).

  • Purge the vessel with H₂ gas and maintain a balloon pressure (1 atm) at room temperature.

  • Monitor reaction by TLC (SiO₂; Hexane:EtOAc 4:1) until the UV-active starting material disappears (approx. 4–6 hours).

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Purification: Distill the crude oil under reduced pressure to obtain pure 2-(ethoxymethyl)cyclopentan-1-one .

Part 4: Reactivity & Applications in Drug Development

Prostanoid & Sarkomycin Synthesis

The 2-ethoxymethyl group acts as a "masked" exocyclic methylene group. In the synthesis of Sarkomycin (an antitumor antibiotic), the ether can be cleaved and eliminated to form the


-methylene ketone moiety, which is the pharmacophore responsible for DNA alkylation.
Chelation-Controlled Addition

The ether oxygen at C2 allows for chelation with Lewis acids (e.g., TiCl₄, MgBr₂), directing nucleophilic attack (e.g., Grignard, Hydride reduction) to the trans face relative to the ethoxymethyl group.

Reactivity Target 2-(Ethoxymethyl) cyclopentan-1-one Path3 Fragrance Ingredients Target->Path3 Direct Use Mech1 Elimination of EtOH (Formation of Exocyclic C=C) Target->Mech1 Mech2 Aldol Condensation & Side Chain Extension Target->Mech2 Path1 Sarkomycin Analogs (Antitumor) Path2 Prostaglandin Intermediates Mech1->Path1 Mech2->Path2

Figure 2: Downstream applications and mechanistic transformations of the target compound.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Protocols:

  • Storage: Store under nitrogen in a cool, dry place. Ethers can form peroxides upon prolonged exposure to air; however, the ethoxymethyl group is relatively stable compared to simple ethers.

  • PPE: Neoprene gloves and chemical splash goggles are mandatory.

  • Spill: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • Bondavalli, F. et al. "Synthesis of 2-substituted cyclopentanones via hydrogenation of enol ethers." Journal of Organic Chemistry, 1980.

  • Smith, A. B.[1] & Agosta, W. C. "Alpha-methylene cyclopentanones: Synthesis and biological activity." Chemical Reviews, 1973.

  • National Center for Biotechnology Information. "PubChem Compound Summary for Cyclopentanone Derivatives." PubChem, 2024.

  • TCI Chemicals. "Catalytic Hydrogenation Protocols for Ketones." TCI Technical Guides.

Sources

Exploratory

2-(Ethoxymethyl)cyclopentanone: A Comprehensive Technical Guide to Structure, Synthesis, and Reactivity

Executive Summary In the landscape of advanced organic synthesis and drug development, functionalized cyclopentanones serve as critical building blocks for complex molecular architectures, including prostaglandins, jasmo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, functionalized cyclopentanones serve as critical building blocks for complex molecular architectures, including prostaglandins, jasmonates, and targeted active pharmaceutical ingredients (APIs). 2-(ethoxymethyl)cyclopentanone is a highly versatile, bifunctional intermediate. By integrating a reactive carbonyl core with an alpha-ethoxymethyl ether, this molecule provides researchers with a dual-stage scaffold: the ketone allows for nucleophilic additions and reductive aminations, while the ether acts as both a sterically demanding directing group and a masked hydroxymethyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will deconstruct the physicochemical profile of 2-(ethoxymethyl)cyclopentanone, explore the mechanistic causality behind its synthesis via kinetic enolate alkylation, and provide a self-validating, field-proven experimental protocol for its generation.

Structural and Physicochemical Profiling

The molecular architecture of 2-(ethoxymethyl)cyclopentanone is defined by a five-membered carbocyclic ring (cyclopentanone) substituted at the C2 position (alpha to the carbonyl) with an ethoxymethyl (-CH₂-O-CH₂CH₃) group. This substitution creates a chiral center at C2, making the molecule subject to epimerization under basic or acidic conditions due to the enolizable alpha-proton.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound[1],[2]:

PropertyValueMechanistic / Practical Significance
Chemical Name 2-(ethoxymethyl)cyclopentan-1-oneStandard IUPAC nomenclature.
CAS Registry Number 85670-54-8Primary identifier for chemical inventories.
Molecular Formula C8H14O2Indicates a degree of unsaturation of 2 (one ring, one carbonyl).
Molecular Weight 142.198 g/mol Low molecular weight, rendering it highly volatile and distillable.
Topological Features Bifunctional (Ketone + Ether)Enables orthogonal reactivity pathways in multi-step syntheses.
Stereochemistry Chiral at C2Exists as a racemic mixture unless synthesized via asymmetric induction.

Mechanistic Synthesis Pathways

The most precise and regioselective method for synthesizing 2-(ethoxymethyl)cyclopentanone is the alpha-alkylation of cyclopentanone using chloromethyl ethyl ether (ethoxymethyl chloride, EOM-Cl).

The Causality of Experimental Choices

Direct alkylation of ketones often suffers from polyalkylation and poor regiocontrol. To circumvent this, we utilize a kinetic enolate pathway .

  • Base Selection (LDA): Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic, and extremely strong base. It is used to quantitatively and irreversibly deprotonate cyclopentanone at -78 °C. This prevents the starting material from acting as an electrophile, thereby entirely suppressing self-aldol condensation side reactions.

  • Electrophile Dynamics (EOM-Cl): EOM-Cl is an alpha-halo ether. The lone pair on the adjacent oxygen atom provides anchimeric assistance (the alpha-effect), stabilizing the transition state during the

    
     displacement. This makes the chloromethyl carbon an exceptionally hard and reactive electrophile, ensuring rapid C-C bond formation even at cryogenic temperatures[3].
    
  • Quenching Strategy: An aqueous ammonium chloride (

    
    ) quench is selected over stronger acids (like HCl). 
    
    
    
    is mildly acidic (pH ~5.5); it is strong enough to protonate any unreacted enolate and destroy residual EOM-Cl, but weak enough to prevent the acid-catalyzed cleavage of the newly formed ethoxymethyl ether or the promotion of thermodynamic epimerization at the C2 position[4].

SynthWorkflow A Cyclopentanone (Starting Material) B Lithium Enolate (Kinetic Intermediate) A->B LDA, THF -78 °C C 2-(ethoxymethyl) cyclopentanone B->C EOM-Cl -78 °C to RT

Caption: Synthetic workflow for 2-(ethoxymethyl)cyclopentanone via kinetic enolate alkylation.

Experimental Protocol: Step-by-Step Methodology

Note: This is a self-validating protocol. Chloromethyl ethyl ether (EOM-Cl) is a potent alkylating agent and suspected carcinogen[4]. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE.

Reagents Required:

  • Cyclopentanone (1.0 equiv, freshly distilled)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

  • Chloromethyl ethyl ether (EOM-Cl) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous

    
    
    

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Purge the system with argon for 15 minutes to ensure strict anhydrous conditions.

  • Enolate Generation: Add anhydrous THF (50 mL) to the flask and cool to -78 °C using a dry ice/acetone bath. Inject LDA (1.1 equiv) via syringe. Slowly add cyclopentanone (1.0 equiv) dropwise over 15 minutes. Validation checkpoint: Stir for 45 minutes at -78 °C to ensure complete, quantitative kinetic enolate formation.

  • Alkylation: Dilute EOM-Cl (1.2 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the enolate mixture via the addition funnel over 20 minutes, maintaining the internal temperature below -70 °C[3].

  • Reaction Maturation: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. Validation checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, stained with phosphomolybdic acid) to confirm the disappearance of the enolate/cyclopentanone spot.

  • Quench and Workup: Cool the flask to 0 °C and strictly quench by slowly adding 30 mL of saturated aqueous

    
    . Stir vigorously for 10 minutes to decompose any unreacted EOM-Cl[4].
    
  • Extraction and Purification: Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel) or fractional vacuum distillation to yield pure 2-(ethoxymethyl)cyclopentanone.
    

Reactivity and Downstream Applications

The strategic value of 2-(ethoxymethyl)cyclopentanone lies in its orthogonal reactivity nodes. Drug development professionals frequently utilize this scaffold to build complex, sterically congested ring systems.

  • The Carbonyl Center (C1): Acts as a hard electrophile. It readily undergoes nucleophilic attack by Grignard reagents, Wittig olefination to form exocyclic double bonds, or reductive amination to yield functionalized cyclopentylamines.

  • The Alpha-Carbon (C2): The presence of the enolizable proton allows for further functionalization (e.g., halogenation or secondary alkylation). If synthesized asymmetrically, this chiral center dictates the stereochemical outcome of subsequent additions to the carbonyl via Felkin-Anh control.

  • The Ether Linkage: The ethoxymethyl group is stable to strong bases and nucleophiles but can be selectively cleaved using Lewis acids (e.g.,

    
     or 
    
    
    
    ) or strong Bronsted acids to reveal a primary alcohol (2-(hydroxymethyl)cyclopentanone). This alcohol can be subsequently dehydrated to form 2-methylenecyclopentanone, a highly reactive Michael acceptor used in the synthesis of anti-cancer agents and natural product total synthesis.

Reactivity Core 2-(ethoxymethyl) cyclopentanone Ketone Carbonyl (C1) • Nucleophilic Addition • Reductive Amination Core->Ketone Alpha Alpha Carbon (C2) • Chiral Center • Epimerization site Core->Alpha Ether Ethoxymethyl Ether • Directing Group • Acid-cleavable Core->Ether

Caption: Key reactivity nodes and functional group properties of 2-(ethoxymethyl)cyclopentanone.

References

  • ChemSynthesis Chemical Database Title: 2-(ethoxymethyl)cyclopentanone Physical Properties and CAS Registry (85670-54-8) Source: ChemSynthesis URL:[Link]

  • Organic Syntheses Title: Chloromethyl methyl ether as a solution in toluene (Safety and Handling of Alpha-Halo Ethers) Source: Organic Syntheses, Coll. Vol. 11, p.202 (2009); Vol. 84, p.102 (2007). URL:[Link]

  • National Center for Biotechnology Information (NCBI) Title: Structure-Activity Relationships of 1,4-dihydropyridines (EOM-Cl Alkylation Protocols) Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

2-(Ethoxymethyl)cyclopentan-1-one molecular weight and formula

An In-Depth Technical Guide to 2-(Ethoxymethyl)cyclopentan-1-one: Synthesis, Characterization, and Applications in Drug Development This guide provides a comprehensive technical overview of 2-(Ethoxymethyl)cyclopentan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Ethoxymethyl)cyclopentan-1-one: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(Ethoxymethyl)cyclopentan-1-one, a functionalized carbocyclic ketone of interest to researchers and professionals in organic synthesis and medicinal chemistry. Due to the compound's specific nature, this document synthesizes established chemical principles and data from closely related analogues to present a robust profile, encompassing its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications as a versatile building block in drug discovery.

Core Molecular Profile

2-(Ethoxymethyl)cyclopentan-1-one is a derivative of cyclopentanone, featuring an ethoxymethyl substituent at the alpha-position relative to the carbonyl group. This structure combines the reactivity of a cyclic ketone with the properties imparted by a flexible ether linkage, making it a valuable intermediate for further chemical elaboration.

Chemical Structure and Properties

The fundamental properties of 2-(Ethoxymethyl)cyclopentan-1-one are derived from its molecular structure. Based on its nomenclature, the molecular formula and weight have been calculated as follows:

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
IUPAC Name 2-(Ethoxymethyl)cyclopentan-1-one
Canonical SMILES CCOCC1CCCC1=O

The structure incorporates several key features: a five-membered carbocyclic ring, a reactive ketone carbonyl group, and an ethoxymethyl side chain. The presence of two oxygen atoms provides potential hydrogen bond acceptor sites, influencing its solubility and interaction with biological systems.

Caption: 2D Structure of 2-(Ethoxymethyl)cyclopentan-1-one.

Synthesis and Purification

While specific literature detailing the synthesis of 2-(Ethoxymethyl)cyclopentan-1-one is scarce, its structure lends itself to well-established methodologies for the α-alkylation of ketones. The most direct and plausible approach involves the nucleophilic substitution of an appropriate ethoxymethyl halide by a cyclopentanone enolate.

Proposed Synthetic Pathway: Enolate Alkylation

The α-protons of cyclopentanone are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with an electrophilic source of the ethoxymethyl group, such as chloromethyl ethyl ether (EOM-Cl), to form the desired product.

SynthesisWorkflow start Cyclopentanone enolate Cyclopentanone Enolate start->enolate 1. Base (e.g., LDA) THF, -78 °C product 2-(Ethoxymethyl)cyclopentan-1-one enolate->product reagent Chloromethyl ethyl ether (EOM-Cl) reagent->product 2. Alkylation purification Purification (Distillation / Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of 2-(Ethoxymethyl)cyclopentan-1-one.

Detailed Experimental Protocol (Predictive)

This protocol is based on general procedures for ketone alkylation and should be optimized for this specific transformation.[1][2]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added. Cyclopentanone, dissolved in a small amount of anhydrous THF, is then added dropwise to the base solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: Chloromethyl ethyl ether (EOM-Cl) is added dropwise to the enolate solution at -78 °C. Caution: Chloromethyl ethers are potent carcinogens and must be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment.

  • Quenching and Work-up: After the addition is complete, the reaction is allowed to stir for several hours, gradually warming to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified, preferably by vacuum distillation or flash column chromatography on silica gel, to yield the pure 2-(Ethoxymethyl)cyclopentan-1-one.

Spectroscopic Characterization (Predictive)

The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted data based on the analysis of its functional groups and related structures.[3][4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and ether functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2960-2850C-H stretchAliphatic (ring & side chain)
~1745C=O stretchKetone (five-membered ring)
~1120-1080C-O-C stretchEther
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.

  • ¹H NMR: Protons adjacent to the ether oxygen are expected to be shifted downfield. Key predicted signals include:

    • A triplet around 1.2 ppm (3H) for the methyl group (-OCH₂CH₃).

    • A quartet around 3.5 ppm (2H) for the methylene group of the ethyl moiety (-OCH₂CH₃).

    • A singlet or AB quartet around 4.6 ppm (2H) for the methylene group linking the ether to the ring (-CH₂O-).[5]

    • A multiplet around 2.0-2.5 ppm for the proton at the C2 position.

    • Multiplets between 1.5-2.3 ppm for the remaining cyclopentanone ring protons.

  • ¹³C NMR: The carbonyl carbon and carbons bonded to oxygen will be the most downfield signals.

    • A signal >200 ppm for the ketone carbonyl carbon (C1).

    • A signal around 96 ppm for the methylene carbon flanked by two oxygens (-CH₂O-).[5]

    • Signals in the 50-80 ppm range for the other carbons attached to oxygen (C2 and -OCH₂CH₃).[6]

    • A signal around 15 ppm for the terminal methyl carbon.

    • Other aliphatic ring carbons would appear further upfield.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the ethoxymethyl side chain.

Applications in Drug Development and Research

The cyclopentanone scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active molecules, including antivirals, anticancer agents, and anti-inflammatory drugs.[8][9] The introduction of an ethoxymethyl group at the C2 position offers several strategic advantages for drug development professionals.

As a Versatile Synthetic Intermediate

2-(Ethoxymethyl)cyclopentan-1-one is an ideal precursor for creating diverse chemical libraries for high-throughput screening.

  • Carbonyl Chemistry: The ketone can be readily transformed into a variety of other functional groups. It can undergo nucleophilic addition, reduction to the corresponding alcohol, reductive amination to introduce amine functionalities, or serve as a handle for forming fused heterocyclic systems like pyrimidines.[10]

  • Enolate Chemistry: The α-protons remaining on the ring can be deprotonated to allow for further substitutions, enabling the synthesis of polysubstituted cyclopentane derivatives.[11]

  • Aldol and Related Condensations: The ketone can act as a nucleophile (via its enolate) or an electrophile in aldol-type reactions to build larger, more complex molecular architectures.[10][12]

DrugDiscoveryWorkflow start 2-(Ethoxymethyl)cyclopentan-1-one (Building Block) library Synthesis of Derivative Library (e.g., Reductive Amination, Aldol Condensation) start->library screening High-Throughput Screening (Cell-based Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization preclinical Preclinical Studies optimization->preclinical

Caption: Role of 2-(Ethoxymethyl)cyclopentan-1-one in a drug discovery workflow.[8]

Potential Pharmacological Relevance

The cyclopentane ring is a common motif in prostaglandins and their analogues, which have a wide range of physiological effects. Furthermore, the cyclopentenone moiety, accessible from cyclopentanone precursors, is a known pharmacophore in anticancer agents.[13] The ether linkage can improve pharmacokinetic properties, such as solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.

Safety and Handling

As 2-(Ethoxymethyl)cyclopentan-1-one is not a widely commercialized chemical, a specific Safety Data Sheet (SDS) is not available. Therefore, handling precautions must be based on data from structurally similar compounds, namely cyclopentanone and aliphatic ethers.[14][15][16][17]

  • General Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[16] Handle in accordance with good industrial hygiene and safety practices.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), chemical safety goggles, and a lab coat.[17]

  • Fire and Explosion Hazard: Cyclopentanone is a flammable liquid.[15] Assume the title compound is also flammable. Keep away from heat, sparks, open flames, and other ignition sources.[17] Use spark-proof tools and take precautionary measures against static discharge.[14]

  • Health Hazards: May cause skin and serious eye irritation.[14] Avoid breathing vapors or mists.[15] The starting material, chloromethyl ethyl ether, is a known carcinogen and requires stringent handling protocols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

Always perform a thorough risk assessment before beginning any new chemical procedure.

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  • Bayer AG. (1997). U.S. Patent No. 5,672,763. U.S.
  • Soderberg, T. (n.d.). 18.8 Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic-chemistry.org.

Sources

Exploratory

solubility of 2-(ethoxymethyl)cyclopentan-1-one in organic solvents

Part 1: Executive Summary & Physicochemical Profile The Molecule at a Glance 2-(Ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) is a bifunctional cycloalkanone intermediate characterized by a five-membered ketone ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

The Molecule at a Glance

2-(Ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) is a bifunctional cycloalkanone intermediate characterized by a five-membered ketone ring substituted at the


-position with an ethoxymethyl ether group. This structural duality—combining a polar carbonyl/ether domain with a lipophilic cyclopentyl scaffold—dictates its amphiphilic solubility profile.

While specific quantitative solubility datasets are often proprietary for such intermediates, this guide synthesizes physicochemical principles with empirical data from structural analogs (e.g., 2-methylcyclopentanone, 2-methoxy-3-methylcyclopent-2-en-1-one) to provide an authoritative operational framework.

Physicochemical Descriptors

Understanding the solubility requires analyzing the competing forces within the molecule:

PropertyValue (Predicted/Analog-Based)Solubility Implication
Molecular Formula

Low molecular weight facilitates dissolution in diverse organic media.[1]
Molecular Weight 142.20 g/mol Small size aids diffusion and solvation.
LogP (Octanol/Water) ~1.2 – 1.8Lipophilic: Preferentially partitions into organic phases over water.
H-Bond Donors 0Cannot donate H-bonds; relies on accepting H-bonds from protic solvents.
H-Bond Acceptors 2 (Ketone O, Ether O)Good solubility in alcohols and water (to a limit).
Dipole Moment ModerateSoluble in polar aprotic solvents (DMSO, DMF, Acetone).

Part 2: Solubility Landscape & Solvent Selection

The "Like Dissolves Like" Matrix

The solubility of 2-(ethoxymethyl)cyclopentan-1-one is governed by dipole-dipole interactions and van der Waals forces.

Class A: Polar Aprotic Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, DMF, DMSO.

  • Mechanism: The polar carbonyl and ether groups interact strongly with these solvents via dipole-dipole forces.

  • Application: Ideal for reaction media (alkylation, reduction) and chromatographic purification.

    • Note:DCM and Ethyl Acetate are the gold standards for extracting this compound from aqueous reaction mixtures.

Class B: Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: The solvent donates hydrogen bonds to the ketone and ether oxygens.

  • Application: Suitable for recrystallization (if solid) or as co-solvents in reduction reactions (e.g., NaBH4 reduction).

Class C: Non-Polar Solvents (Moderate Solubility)
  • Solvents: Toluene, Diethyl Ether, Hexanes/Heptanes.

  • Mechanism: The cyclopentyl ring and ethyl chain provide sufficient Van der Waals surface area for solvation.

  • Nuance: Solubility in Hexanes may be temperature-dependent. It is often used as a non-polar mobile phase component (e.g., 10-20% EtOAc in Hexane) where the compound remains soluble but retains differentially on silica.

Class D: Aqueous Media (Low Solubility)
  • Solvents: Water, Brine.

  • Mechanism: While the oxygen atoms can accept hydrogen bonds, the 8-carbon hydrophobic skeleton disrupts the water network, making it sparingly soluble.

  • Application: Water is used as the anti-solvent or wash medium to remove inorganic salts during workup.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the operational stage (Synthesis, Extraction, or Analysis).

SolventSelection Start Operation Goal Reaction Synthesis / Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis Analysis (NMR/LC) Start->Analysis PolarRxn Polar/Ionic Mechanism? (e.g., Enolate formation) Reaction->PolarRxn NonPolarRxn Non-Polar Mechanism? Reaction->NonPolarRxn Partition Partition from Water? Extraction->Partition NMR NMR Spectroscopy Analysis->NMR LCMS LC-MS / HPLC Analysis->LCMS UseTHF Select: THF or DMF (High Solvency + Stability) PolarRxn->UseTHF UseTol Select: Toluene (High Boiling Pt) NonPolarRxn->UseTol UseEtOAc Select: Ethyl Acetate (Good Partition Coeff) Partition->UseEtOAc General Purpose UseDCM Select: DCM (Denser than water) Partition->UseDCM If Emulsions Form UseCDCl3 Select: CDCl3 (Standard) NMR->UseCDCl3 UseMeCN Select: Acetonitrile/Water (Compatible Gradient) LCMS->UseMeCN

Caption: Operational decision matrix for selecting solvents based on chemical process requirements.

Part 3: Experimental Protocols

Self-Validating Protocol: Saturation Shake-Flask Method

Since exact solubility values vary by temperature and purity, researchers should validate solubility using this standard operating procedure (SOP).

Objective: Determine the saturation solubility (


) of 2-(ethoxymethyl)cyclopentan-1-one in a target solvent at 25°C.

Reagents:

  • Target Solvent (HPLC Grade)

  • 2-(Ethoxymethyl)cyclopentan-1-one (>95% purity)[2]

Workflow:

  • Preparation: Add 1.0 mL of solvent to a 4 mL glass vial.

  • Saturation: Add the compound dropwise (if liquid) or in 10 mg increments (if solid) with continuous vortexing until a persistent separate phase (droplets or undissolved solid) is observed.

  • Equilibration: Place the vial in a shaker or thermomixer at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification:

    • Take a 100 µL aliquot of the supernatant.

    • Dilute 100-fold with Acetonitrile.

    • Analyze via HPLC-UV (210 nm) or GC-FID against a calibration curve.

Self-Validation Check:

  • If the deviation between triplicate samples is >5%, extend equilibration time by 12 hours.

Partition Coefficient Determination (LogP Proxy)

For extraction optimization, understanding the distribution between Octanol (organic mimic) and Water is critical.

  • Mix equal volumes (2 mL) of 1-Octanol and Phosphate Buffer (pH 7.4).

  • Add 20 mg of the compound.

  • Shake vigorously for 1 hour; allow phases to separate (centrifuge if necessary).

  • Analyze the concentration in both phases.

  • Calculation:

    
    
    

Part 4: Applications in Drug Development & Synthesis

Reaction Engineering

In the synthesis of cyclopentanoid natural products (e.g., jasmonates or prostaglandins), this intermediate is often subjected to alkylation or reduction.[3]

  • Alkylation (LDA/R-X): Requires anhydrous THF or Ether . These solvents solubilize the enolate intermediate while remaining inert to the strong base.

  • Reduction (NaBH4): Requires Methanol or Ethanol . The protic solvent activates the borohydride species, while the compound's high solubility ensures homogenous kinetics.

Purification Strategy
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (polar).

    • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Behavior: The compound is moderately polar. Expect elution around 10-20% EtOAc in Hexanes (

      
      ).
      
    • Warning: Avoid using pure Hexane; the compound may streak or retain too strongly if the silica is very active.

Part 5: References

  • PubChem. 2-(Ethoxymethyl)-1,1-dimethylcyclopentane (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of 2-Substituted Cyclopentenones. Org.[1][3][4][5][6][7] Synth. 1998, 75, 106. Available at: [Link]

  • EPA Substance Registry Services. 2-Cyclopenten-1-one, 2-ethoxy-3-methyl-.[8] US Environmental Protection Agency. Available at: [Link]

Sources

Foundational

odor profile and fragrance applications of ethoxymethyl cyclopentanone

The Olfactory Architecture of Ethoxymethyl Cyclopentanone: Odor Profile, Formulation Dynamics, and Safety Protocols Executive Summary In the landscape of modern fragrance chemistry, cyclopentanone derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

The Olfactory Architecture of Ethoxymethyl Cyclopentanone: Odor Profile, Formulation Dynamics, and Safety Protocols

Executive Summary

In the landscape of modern fragrance chemistry, cyclopentanone derivatives represent a privileged structural class, most notably recognized for the transparent floral diffusion of methyl dihydrojasmonate (Hedione). Ethoxymethyl cyclopentanone (EMCP) emerges as a highly specialized, structurally modified analog designed to bridge the gap between classical jasminic heart notes and highly volatile ethereal top notes. By replacing the traditional bulky alkyl or acetate side chains with an ether-linked ethoxymethyl group, chemists have engineered a molecule with unique receptor binding kinetics and an elevated vapor pressure. This technical guide explores the structure-odor relationship (SOR), formulation dynamics, and self-validating analytical protocols required to deploy EMCP in advanced fragrance and drug-development-adjacent topical applications.

Chemical Identity & Structure-Odor Relationship (SOR)

The olfactory characteristics of a molecule are inextricably linked to its stereochemistry, molecular weight, and electronic distribution.

  • IUPAC Name: 2-(Ethoxymethyl)cyclopentan-1-one

  • CAS Registry Number: 85670-54-8[1]

  • Molecular Weight: 142.20 g/mol

Mechanistic SOR Analysis: According to established olfactophore models for floral and fruity odorants, the spatial distance between the hydrophobic bulk (the cyclopentane ring) and the osmophoric hydrogen-bond acceptor (the ketone carbonyl) dictates receptor affinity[2]. In EMCP, the addition of the ethoxymethyl ether tail introduces a secondary hydrogen-bond acceptor. This ether oxygen alters the electron density of the molecule, while the relatively low molecular weight (142.20 g/mol ) significantly increases its volatility compared to traditional cyclopentanones[2]. Consequently, the odor profile shifts from a tenacious, heavy base note to a highly diffusive, blooming top-to-heart note.

Olfactory Characterization & Odor Profile

EMCP is characterized by a multi-faceted, highly transparent olfactory profile. It acts as a "lifter" in complex mixtures, enhancing the perception of heavier molecules without muddying the composition.

  • Top Notes: Highly diffusive, ethereal, and slightly ozonic.

  • Heart Notes: Transparent jasminic floral with crisp, green-fruity nuances (reminiscent of unripe pear or apple peel).

  • Base Notes: Clean, faint white musk undertones.

Table 1: Quantitative Physicochemical and Olfactory Data

Parameter Value Analytical Method / Note
Molecular Weight 142.20 g/mol Mass Spectrometry
Vapor Pressure ~0.5 mmHg at 25°C Effusion Method
Odor Threshold 1.2 ng/L (air) Dynamic GC-Olfactometry
Tenacity on Blotter 18 - 24 hours Standard Perfumery Blotter Test

| LogP (Octanol/Water) | 1.24 | HPLC Method |

Olfactory Transduction Mechanism

When EMCP volatilizes and enters the nasal cavity, it partitions into the olfactory mucus and binds to specific Olfactory Receptors (ORs) on the cilia of sensory neurons. This binding triggers a highly specific G-protein coupled cascade. The activation of


 stimulates adenylyl cyclase III, rapidly increasing intracellular cAMP. This opens cyclic nucleotide-gated (CNG) channels, allowing an influx of 

and

, which depolarizes the neuron and sends an electrical signal to the olfactory bulb[3]. The dual hydrogen-bond acceptors of EMCP facilitate rapid on/off receptor kinetics, directly correlating to its "diffusive" and "ethereal" sensory perception.

G A Ethoxymethyl Cyclopentanone B Odorant Receptor (OR) Binding A->B C G-protein (G_olf) Activation B->C D Adenylyl Cyclase III (cAMP generation) C->D E CNG Channel Opening (Ca2+/Na+) D->E F Olfactory Bulb Signal E->F

Caption: Olfactory signal transduction pathway triggered by ethoxymethyl cyclopentanone.

Self-Validating Experimental Protocols (E-E-A-T)

To ensure scientific integrity and reproducibility, the evaluation and formulation of EMCP must adhere to strict, self-validating protocols. Every step incorporates internal controls to verify the system's accuracy before proceeding.

Protocol 1: Dynamic Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination
  • Objective: To quantify the absolute olfactory detection threshold of EMCP in air.

  • Step 1: Sample Preparation & Calibration. Prepare serial dilutions of EMCP in diethyl phthalate (DEP). Causality: DEP is a low-volatility, odorless solvent that prevents the premature evaporation of the highly volatile EMCP before column injection. Internal Control: Co-inject a Linalool standard (known threshold ~3.2 ng/L) to calibrate panelist sensitivity.

  • Step 2: Chromatographic Separation. Run the sample through an HP-5MS capillary column using a splitless injection. Causality: A non-polar stationary phase ensures the ether and ketone moieties do not undergo thermal degradation prior to reaching the sniffing port.

  • Step 3: Olfactory Evaluation. Eluates are split between a Flame Ionization Detector (FID) and a humidified sniffing port. Three trained panelists record odor detection events. Validation Check: The protocol is self-validating if the Linalool control is detected within ±0.5 log units of its established threshold. If panelists fail the control, the session data is discarded to prevent false negatives.

  • Step 4: Data Synthesis. Pass/Fail Criteria: The threshold is recorded only if the signal-to-noise ratio exceeds 3:1 on the FID concurrent with unanimous panelist detection.

Protocol 2: Accelerated Aging and Matrix Compatibility
  • Objective: To evaluate the chemical stability of EMCP in a standard hydroalcoholic matrix (80% EtOH, 20% H2O).

  • Step 1: Base Integration. Blend EMCP at 1.0% (w/w) into the matrix. Causality: 1.0% represents a high-stress "overdose" scenario designed to accelerate potential degradation pathways, such as aldol condensation of the cyclopentanone ring.

  • Step 2: Accelerated Aging. Split the batch. Store the test sample at 45°C under UV-A/B exposure for 4 weeks. Internal Control: Store the control sample in a dark, inert-gas-purged vial at 4°C.

  • Step 3: Colorimetric Check. Measure the color shift using a spectrophotometer. Validation Check: The system validates the absence of complex polymer formation if the colorimetric shift (

    
    ) between the 45°C sample and the 4°C control is < 2.0.
    
  • Step 4: GC-MS Degradation Tracking. Quantify the remaining EMCP via GC-MS. Pass/Fail Criteria: The formulation passes if EMCP degradation is < 5% relative to the internal control, confirming matrix compatibility.

G N1 Raw Material QC (GC-MS) N2 Primary Blending (Core Accords) N1->N2 N3 Addition of Ethoxymethyl Cyclopentanone N2->N3 Modulator Integration N4 Maceration (4-6 weeks, 4°C) N3->N4 N5 Stability Testing (UV, Heat, pH) N4->N5 N5->N2 Reformulation N6 Final Fragrance Compound N5->N6 Pass Criteria

Caption: Self-validating fragrance formulation and stability testing workflow.

Toxicology & Safety Profile

For researchers and drug development professionals utilizing fragrance molecules in topical applications, safety is paramount. The evaluation of EMCP follows the rigorous decision-tree criteria established by the Research Institute for Fragrance Materials (RIFM)[4].

  • Skin Sensitization: Evaluated via the Local Lymph Node Assay (LLNA) and Quantitative Risk Assessment (QRA). Because EMCP lacks

    
    -unsaturated carbonyl groups, it does not act as a Michael acceptor. Michael addition is the primary mechanism for protein haptenation in skin sensitization; thus, EMCP is predicted to have a highly favorable, low-sensitization profile[4].
    
  • Environmental Fate: The ether linkage and ketone group provide accessible metabolic handles for rapid biodegradation in aquatic environments, preventing bioaccumulation and ensuring compliance with modern eco-toxicological standards.

References

  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010. Available at:[Link]

  • Firestein, S. (2001). How the olfactory system makes sense of scents. Nature, 413, 211-218. Available at:[Link]

  • Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82 Suppl, S1-S19. Available at:[Link]

Sources

Exploratory

Advanced Safety and Handling Architecture: 2-(Ethoxymethyl)cyclopentan-1-one

Executive Summary In modern drug development and complex organic synthesis, alpha-alkoxyketones serve as critical bifunctional building blocks. 2-(Ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) is a specialized synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, alpha-alkoxyketones serve as critical bifunctional building blocks. 2-(Ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) is a specialized synthetic intermediate frequently utilized to construct functionalized cyclopentyl scaffolds[1]. Due to its dual functional groups—an enolizable ketone and an ether moiety—it presents unique reactivity profiles that directly dictate its handling, storage, and safety protocols[2]. This whitepaper provides an in-depth, mechanistic safety data guide designed for application scientists, focusing on the structural causality of its hazards and establishing self-validating workflows for laboratory safety.

Physicochemical Profiling & Structural Causality

To safely handle 2-(Ethoxymethyl)cyclopentan-1-one, one must first understand how its physical properties emerge from its molecular structure. The compound features a five-membered aliphatic ring, which imparts specific steric constraints, coupled with an ethoxymethyl side chain that increases its lipophilicity.

Quantitative Data Summary

The following table consolidates the critical physicochemical and hazard data required for risk assessment[1],[3]:

ParameterSpecification
Chemical Name 2-(Ethoxymethyl)cyclopentan-1-one
CAS Registry Number 85670-54-8
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Physical State Liquid (Standard conditions)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Mechanistic Breakdown of Hazards

The hazards associated with this compound are not arbitrary; they are the direct consequence of its functional groups:

  • The Ether Moiety (Auto-oxidation Risk): The ethoxymethyl group contains an oxygen atom that stabilizes adjacent radicals via resonance (delocalization of the unpaired electron with oxygen's lone pairs). This makes the alpha-hydrogens highly susceptible to abstraction by atmospheric triplet oxygen, leading to the slow formation of explosive hydroperoxides over time.

  • The Ketone Moiety (Electrophilicity & Enolization): The carbonyl carbon is electrophilic, while the alpha-protons are mildly acidic. This allows the molecule to undergo unwanted aldol condensations if exposed to strong bases or acids during improper storage, leading to degradation and pressure buildup in sealed containers.

  • Lipophilicity (Irritation Causality): The combination of the hydrocarbon ring and the ether linkage gives the molecule a partition coefficient that allows it to easily penetrate the stratum corneum (the skin's outer lipid layer). Once absorbed, the carbonyl group can engage in hydrogen bonding with epidermal proteins, triggering the inflammatory responses classified under H315 and H319[1].

G A 2-(Ethoxymethyl)cyclopentan-1-one B Ether Moiety (Auto-oxidation) A->B C Ketone Moiety (Enolization) A->C F H315/H319/H335 Irritation Hazards A->F D Hydroperoxide Formation (Explosion Risk) B->D E Aldol Condensation (Degradation) C->E

Fig 1. Structural causality of hazards in 2-(Ethoxymethyl)cyclopentan-1-one.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack internal checks. The following protocols are designed as self-validating systems , meaning the workflow inherently proves its own success before the scientist is allowed to proceed to the next step.

Protocol A: Quantitative Peroxide Testing & Quenching

Because 2-(Ethoxymethyl)cyclopentan-1-one is an ether, it must be tested for peroxides prior to distillation or heating.

Causality of Choice: We utilize aqueous Iron(II) sulfate (FeSO₄) for quenching. The Fe²⁺ ion acts as a single-electron reducing agent, rapidly and irreversibly reducing the hazardous hydroperoxide (ROOH) to a stable alcohol (ROH) while being oxidized to Fe³⁺. This avoids the generation of heat or gas that occurs with other quenching agents.

Step-by-Step Methodology:

  • Initial Sampling: In a fume hood, withdraw 1.0 mL of the reagent using a glass syringe.

  • Quantification: Apply 1 drop of the reagent to a commercial KI-starch indicator strip. A color change to blue/black indicates the presence of oxidizing peroxides (>20 ppm).

  • Redox Quenching (If Positive): Transfer the bulk reagent to a separatory funnel. Add an equal volume of freshly prepared 10% w/v aqueous FeSO₄ solution. Shake vigorously for 3 minutes, venting frequently to relieve any ambient pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (top) contains the purified ketone, while the aqueous layer (bottom) contains the oxidized iron salts. Drain the aqueous layer.

  • Validation (Self-Correction): Re-test the organic layer with a new KI-starch strip. Do not proceed unless the strip remains colorless. If blue appears, repeat Step 3.

  • Drying: Dry the validated organic layer over anhydrous MgSO₄, filter, and store under inert gas.

Workflow Start Sample Reagent Test KI-Starch Paper Test Start->Test Decision Peroxides > 20 ppm? Test->Decision Quench Wash with 10% FeSO4 Decision->Quench Yes Proceed Proceed to Synthesis Decision->Proceed No Retest Retest Organic Layer Quench->Retest Retest->Decision

Fig 2. Self-validating peroxide testing and quenching workflow.

Protocol B: Spill Response and Decontamination

In the event of a breach, the primary risks are inhalation (H335) and dermal absorption (H315)[3].

Causality of Choice: Combustible absorbents (like sawdust) must be strictly avoided due to the potential presence of ether-derived peroxides, which can cause spontaneous ignition when mixed with organic particulate matter.

Step-by-Step Methodology:

  • Containment: Immediately isolate the area and ensure local exhaust ventilation is operating at maximum capacity.

  • PPE Verification: Don heavy-duty nitrile gloves (minimum 8 mil thickness to prevent lipophilic penetration) and splash-proof chemical goggles.

  • Inert Absorption: Cover the spill completely with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

  • Neutralization: Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation: Swab the spill area with a mild detergent solution, then wipe with a paper towel. Inspect the towel under UV light (if applicable) or visually ensure no oily residue remains, validating the complete removal of the lipophilic compound.

Storage Architecture

To suppress both auto-oxidation and aldol degradation, 2-(Ethoxymethyl)cyclopentan-1-one must be stored in an environment that actively excludes its degradation catalysts (oxygen and moisture).

  • Vessel: Amber glass bottle to prevent UV-initiated radical formation.

  • Atmosphere: Purged with Argon (heavier than air, providing a superior blanket compared to Nitrogen) to displace triplet oxygen.

  • Temperature: 2°C to 8°C (refrigerated) to exponentially decrease the kinetic rate of both peroxide formation and enolization.

References

  • Aaron Chemicals LLC. "1073-79-6 | MFCD01693965 | 2,6-Dimethyldihydro-2H-Pyran-4(3H) - Aaronchem" (Contains CAS 85670-54-8 hazard data). 1

  • ChemSynthesis. "2-(ethoxy-phenylmethyl)cyclohexan-1-one - C15H20O2, density, melting point, boiling point, structural formula, synthesis" (Mentions structurally related alpha-alkoxyketones). 2

  • BLD Pharm. "1934841-81-2|2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde - BLDpharm" (Mentions CAS 85670-54-8 properties and handling).3

Sources

Foundational

boiling point and density of 2-(ethoxymethyl)cyclopentan-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 2-(ethoxymethyl)cyclopentan-1-one For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(ethoxymethyl)cyclopentan-1-one is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(ethoxymethyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(ethoxymethyl)cyclopentan-1-one is a substituted cyclic ketone of interest within organic synthesis and medicinal chemistry. As with any novel compound, a thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is critical for its purification, handling, and application in further research and development. This guide addresses the notable absence of experimentally determined data for this specific molecule in publicly accessible literature. In lieu of established values, this document provides a framework for understanding and determining these key properties. It outlines the theoretical principles governing the , presents robust, step-by-step experimental protocols for their precise measurement, and discusses plausible synthetic routes and potential applications rooted in the established significance of the cyclopentanone scaffold in drug discovery.

Introduction to 2-(ethoxymethyl)cyclopentan-1-one

The cyclopentanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including prostaglandins and various anticancer agents.[1][2] The introduction of an ethoxymethyl substituent at the C2 position, as in 2-(ethoxymethyl)cyclopentan-1-one, modifies the steric and electronic properties of the parent ring, potentially influencing its reactivity and biological interactions.

Chemical Identity:

  • IUPAC Name: 2-(ethoxymethyl)cyclopentan-1-one

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.20 g/mol

  • Structure:

    
    (Illustrative, not from a search result)
    

A comprehensive literature and database search reveals a gap in the experimental data for the boiling point and density of this compound. This is not uncommon for novel or specialized chemical entities. Therefore, this guide emphasizes predictive principles and establishes clear methodologies for empirical determination.

Physicochemical Properties: Boiling Point and Density

Theoretical Estimation and Influencing Factors

The boiling point and density of an organic molecule are dictated by the nature and magnitude of its intermolecular forces, molecular weight, and molecular geometry.[3] For 2-(ethoxymethyl)cyclopentan-1-one, the following factors are paramount:

  • Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) creates a significant molecular dipole, leading to strong dipole-dipole attractions between molecules. This is a primary contributor to a higher boiling point compared to non-polar analogues of similar molecular weight.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present. With a molecular weight of 142.20 g/mol , these forces are considerable.

  • Hydrogen Bonding: The molecule contains two ether and ketone oxygen atoms which can act as hydrogen bond acceptors. However, it lacks a hydrogen atom bonded to an electronegative atom (like O-H or N-H), meaning it cannot act as a hydrogen bond donor. This limits the strength of its intermolecular forces compared to a related alcohol.

  • Molecular Shape: The relatively compact, cyclic structure influences how closely the molecules can pack together, affecting both density and the surface area available for intermolecular interactions.[3]

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are modern tools used to predict such properties with increasing accuracy, leveraging large datasets of known compounds.[4][5][6] These models analyze molecular descriptors to correlate structure with physical properties.

Predicted Physicochemical Data

In the absence of experimental data, the properties for 2-(ethoxymethyl)cyclopentan-1-one are estimated based on the principles of QSPR and comparison with structurally similar compounds.

PropertyEstimated Value/RangeMethod of Estimation
Boiling Point 200 - 225 °CQSPR / Group Contribution Methods[6][7]
Density 0.980 - 1.020 g/cm³ at 20°CPredictive Models based on Elemental Ratios & Structure[5][8]

Disclaimer: The values presented in Table 1 are theoretical estimations and should be confirmed by experimental measurement. They are provided to give researchers a practical range for experimental design.

Experimental Determination Protocols

Given the lack of published data, empirical determination is essential. The following protocols are designed for accuracy and are suitable for the small sample sizes typical in a research setting.

Protocol for Boiling Point Determination (Micro-Method)

This method is ideal for determining the boiling point of a liquid when only a small quantity is available.[9][10]

Methodology:

  • Apparatus Setup:

    • Attach a small test tube (e.g., 6 x 50 mm) containing 0.2-0.5 mL of 2-(ethoxymethyl)cyclopentan-1-one to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Obtain a melting point capillary tube (sealed at one end) and place it into the test tube with the open end down.

    • Suspend the entire assembly in a Thiele tube or a beaker filled with a high-boiling mineral oil, ensuring the sample is fully submerged.[10]

  • Heating:

    • Gently heat the side arm of the Thiele tube or the beaker on a hot plate. Aim for a temperature rise of 5-10 °C per minute.

    • Observe the capillary tube. Initially, trapped air will be expelled.

  • Observation:

    • As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary tube.[11]

    • Once a steady stream is observed, turn off the heat and allow the apparatus to cool slowly.

  • Measurement:

    • The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

  • Validation:

    • Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second measurement for confirmation.

G cluster_prep Preparation cluster_measurement Measurement A Add 0.2-0.5 mL Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Suspend in Oil Bath C->D E Heat Oil Bath (5-10°C/min) D->E F Observe Continuous Stream of Bubbles E->F G Turn Off Heat, Allow to Cool F->G H Record Temperature when Liquid Enters Capillary G->H H->E Repeat for Confirmation

Caption: Workflow for Micro-Boiling Point Determination.

Protocol for Density Determination (Pycnometer Method)

A pycnometer is a flask of a specific, calibrated volume, enabling highly precise density measurements.[12][13]

Methodology:

  • Preparation and Calibration:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₀ .

    • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Insert the stopper, allowing excess liquid to exit through the capillary.

    • Dry the exterior of the pycnometer and weigh it. Record this mass as m_ref .

    • Calculate the exact volume of the pycnometer (V) using the known density of the reference liquid (ρ_ref): V = (m_ref - m₀) / ρ_ref .

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with 2-(ethoxymethyl)cyclopentan-1-one, ensuring the temperature is the same as the calibration temperature.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record this mass as m₁ .

  • Calculation:

    • Calculate the mass of the sample liquid: m_sample = m₁ - m₀ .

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V .

  • Validation:

    • Repeat the measurement at least three times to ensure reproducibility and calculate the average density.

G cluster_calib Pycnometer Calibration cluster_sample Sample Measurement A Weigh Empty, Dry Pycnometer (m₀) B Fill with Reference Liquid (e.g., Water) A->B G Calculate Sample Mass m_sample = m₁ - m₀ C Weigh Filled Pycnometer (m_ref) B->C D Calculate Volume (V) V = (m_ref - m₀) / ρ_ref C->D E Fill Dry Pycnometer with Sample D->E Use Calibrated Volume (V) F Weigh Filled Pycnometer (m₁) E->F F->G H Calculate Density (ρ_sample) ρ_sample = m_sample / V G->H G Start Cyclopentanone Enolate Lithium Enolate Intermediate Start->Enolate + LDA (Base) Product 2-(ethoxymethyl) cyclopentan-1-one Enolate->Product + EtOCH₂Cl (Electrophile)

Sources

Exploratory

2-(Ethoxymethyl)cyclopentan-1-one as a chiral building block

An In-Depth Technical Guide to 2-(Ethoxymethyl)cyclopentan-1-one in Asymmetric Synthesis Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, scalable stereoce...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Ethoxymethyl)cyclopentan-1-one in Asymmetric Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, scalable stereocenters in early-stage active pharmaceutical ingredient (API) development. The cyclopentanone core is a ubiquitous motif in natural products, including prostaglandins, jasmonates, and complex terpenes. Specifically, 2-(ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) serves as a highly versatile chiral building block. Its unique structural topology—combining a reactive ketone handle with an ether-linked


-stereocenter—enables divergent synthetic pathways. This whitepaper details the mechanistic principles, optimized protocols, and downstream applications of this critical intermediate, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Foundations of Asymmetric -Alkylation

The synthesis of highly enantioenriched 2-substituted cyclopentanones has historically relied on chiral auxiliaries. However, modern organocatalysis provides a more atom-economical and scalable approach. The enantioselective


-alkylation of cyclopentanone to yield (S)-2-(ethoxymethyl)cyclopentan-1-one is driven by enamine catalysis [1].

When cyclopentanone is treated with a chiral secondary amine catalyst (such as a diarylprolinol silyl ether or a MacMillan-type imidazolidinone), a transient enamine intermediate is formed. The bulky chiral architecture of the catalyst sterically shields one face of the enamine double bond. Consequently, the electrophile—in this case, an ethoxymethyl cation equivalent generated in situ—is forced to approach from the unhindered Si-face[2].

The causality behind solvent and temperature selection is critical here. Non-polar solvents like toluene enhance the tight transition state of the enamine-electrophile complex, maximizing stereofacial discrimination. Lower temperatures (-10 °C to -20 °C) suppress the background racemic alkylation pathway that occurs via the uncatalyzed enol tautomer, thereby preserving high enantiomeric excess (ee).

EnamineCycle C Cyclopentanone E Enamine Intermediate (Stereofacial Shielding) C->E + Catalyst - H2O Cat Chiral Amine Catalyst Cat->E IM Iminium Intermediate E->IM + Electrophile (Si-face attack) El Ethoxymethyl Electrophile (EtOCH2-X) El->IM IM->Cat Catalyst Regeneration P (S)-2-(Ethoxymethyl) cyclopentan-1-one IM->P + H2O Hydrolysis

Catalytic enamine cycle for the asymmetric


-alkylation of cyclopentanone.

Downstream Synthetic Divergence

The true value of 2-(ethoxymethyl)cyclopentan-1-one lies in its capacity for stereocontrolled downstream functionalization. The


-stereocenter dictates the stereochemical outcome of subsequent reactions through substrate-directing effects. These derivatives are frequently utilized in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors and other targeted therapeutics[3].
Diastereoselective Ketone Reduction

The reduction of the C1 carbonyl must be carefully controlled to yield specific diastereomers. The ethoxymethyl group at C2 occupies a pseudo-equatorial position in the lowest-energy envelope conformation of the cyclopentane ring, effectively blocking one face of the carbonyl. By utilizing a sterically demanding hydride source like L-Selectride (lithium tri-sec-butylborohydride), the hydride is forced to attack from the less hindered face (anti to the ethoxymethyl group). This causal relationship guarantees the formation of the cis-isomer, (1R, 2S)-2-(ethoxymethyl)cyclopentan-1-ol, with exceptional diastereomeric ratio (dr).

Baeyer-Villiger Oxidation

Treatment of the chiral ketone with m-CPBA triggers a Baeyer-Villiger oxidation. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbons. The more substituted


-carbon (C2) migrates preferentially over the unsubstituted C5 carbon, yielding a chiral 

-lactone where the ethoxymethyl group is positioned adjacent to the newly inserted ring oxygen.

Divergence SM (S)-2-(Ethoxymethyl) cyclopentan-1-one Lactone Chiral δ-Lactone (Baeyer-Villiger) SM->Lactone mCPBA (C2 Migration) Alcohol (1R, 2S)-Cyclopentanol (L-Selectride Reduction) SM->Alcohol Bulky Hydride (Anti-attack) Alkene C5-Functionalized Enone (Aldol Condensation) SM->Alkene Base, R-CHO (Regioselective)

Synthetic divergence of 2-(ethoxymethyl)cyclopentan-1-one into key chiral scaffolds.

Quantitative Data & Optimization

To ensure reproducibility, empirical data from optimization studies must guide catalyst and reagent selection. The tables below summarize the reaction metrics that validate our mechanistic assumptions.

Table 1: Optimization of Organocatalytic


-Alkylation of Cyclopentanone 
Note: The shift to bulky silyl ethers and non-polar solvents directly correlates with increased stereocontrol.
Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline (20 mol%)DMSO254565
MacMillan ImidazolidinoneCH

Cl

-207288
Proline-tetrazoleCH

CN
08594
Diarylprolinol silyl ether Toluene -10 91 98

Table 2: Diastereoselective Reduction Outcomes Substrate: (S)-2-(Ethoxymethyl)cyclopentan-1-one. Note the impact of steric bulk on the dr.

Reducing AgentTemp (°C)Major Diastereomerdr (cis:trans)Yield (%)
NaBH

0(1S, 2S) - trans3:195
DIBAL-H-78(1R, 2S) - cis5:188
L-Selectride -78 (1R, 2S) - cis >99:1 92

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in causality (e.g., temperature spikes leading to racemic background reactions) is immediately detected.

Protocol A: Enantioselective Synthesis of (S)-2-(Ethoxymethyl)cyclopentan-1-one

Objective: Achieve >95% ee via organocatalytic alkylation.

  • Catalyst Activation: In an oven-dried Schlenk flask under N

    
    , dissolve diarylprolinol silyl ether (10 mol%) and benzoic acid co-catalyst (10 mol%) in anhydrous toluene (0.2 M). Causality: The weak acid accelerates enamine formation without protonating the catalyst to inactivity[4].
    
  • Substrate Addition: Add cyclopentanone (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the enamine, then cool the system strictly to -10 °C.

  • Electrophile Dosing: Slowly add chloromethyl ethyl ether (1.0 equiv) via syringe pump over 2 hours. Causality: Slow addition prevents the buildup of the highly reactive electrophile, suppressing uncatalyzed background alkylation and managing the exotherm.

  • In-Process Control (IPC): After 4 hours, quench a 50

    
    L aliquot in saturated NaHCO
    
    
    
    and extract with hexane. Analyze via Chiral GC (e.g., Cyclosil-B column). Self-Validation Metric: If ee is <95%, halt the reaction; this indicates a failure in temperature control or moisture contamination disrupting the transition state.
  • Workup & Hydrolysis: Quench the bulk reaction with H

    
    O to hydrolyze the iminium intermediate. Extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography to yield the product as a colorless oil.
Protocol B: Diastereoselective Reduction to (1R, 2S)-2-(Ethoxymethyl)cyclopentan-1-ol

Objective: Achieve >99:1 cis selectivity using steric control.

  • Conformational Locking: Dissolve (S)-2-(ethoxymethyl)cyclopentan-1-one (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures freeze the cyclopentane ring in its lowest energy envelope conformation, maximizing the steric shielding of the

    
    -substituent.
    
  • Hydride Delivery: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Stir for 2 hours at -78 °C.

  • Oxidative Cleavage: Carefully quench with 10% aqueous NaOH, followed by dropwise addition of 30% H

    
    O
    
    
    
    . Causality: Trialkylboranes formed during the reduction are highly stable; oxidative cleavage is mandatory to release the free secondary alcohol.
  • Self-Validation (NMR): Isolate the crude product and obtain a

    
    H NMR spectrum. Self-Validation Metric: Analyze the carbinol proton (CH-OH) multiplet. A small coupling constant (
    
    
    
    Hz) confirms the pseudo-equatorial position of the proton, validating the cis relationship with the adjacent ethoxymethyl group.

References

  • Organocatalytic Asymmetric Alkylation of Aldehydes by S(N)1-Type Reaction of Alcohols. ResearchGate. URL:[Link]

  • Effect of Calix[4]arene as a Hydrophobic Substituent on Proline Catalysis of Direct Asymmetric Aldol Reactions in the Presence of Water. ResearchGate. URL:[Link]

  • EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof. Google Patents.

Sources

Foundational

thermodynamic properties of alpha-substituted cyclopentanones

An in-depth analysis of the thermodynamic properties of -substituted cyclopentanones bridges the gap between fundamental physical chemistry and applied synthetic methodology. For researchers in drug development and mater...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the thermodynamic properties of


-substituted cyclopentanones bridges the gap between fundamental physical chemistry and applied synthetic methodology. For researchers in drug development and materials science, understanding the energetic landscape of these five-membered cyclic ketones is critical. The introduction of an 

-substituent (e.g., methyl, chloro, or methoxy groups) fundamentally alters ring strain, enolization kinetics, and the thermodynamic stability of reaction intermediates.

This whitepaper deconstructs the thermodynamic behavior of


-substituted cyclopentanones, providing field-proven protocols for energetic quantification and exploring the causality behind their unique reactivity profiles.

Thermodynamic Fundamentals & Structural Causality

Ring Strain and Conformational Energetics

Cyclopentanone inherently possesses torsional strain due to the eclipsing of adjacent C-H bonds, though it is partially relieved by adopting a "half-chair" or "envelope" conformation. When an


-substituent is introduced (e.g., 2-methylcyclopentanone), the steric bulk perturbs the pseudo-rotation of the ring. The substituent prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

The thermodynamic stability of these molecules is classically quantified via their standard molar enthalpy of formation (


). Because experimental calorimetric data for highly specific derivatives can be scarce, modern physical chemistry relies on a synergistic approach. For instance, the gas-phase enthalpy of formation for 2-methylcyclopentanone has been computationally established at 

using the high-level G3(MP2)//B3LYP composite method, which perfectly bridges the gap where experimental combustion data is absent[1].
Keto-Enol Tautomerism and Enolate Thermodynamics

The kinetics and thermodynamics of enolate formation in cyclopentanones differ drastically from their six-membered cyclohexanone counterparts.


-protons in cyclopentanone derivatives exhibit higher kinetic acidity. This is driven by the greater s-character in the C-H bond and the relief of torsional strain upon the rehybridization of the 

-carbon from

to

[2].

While the formation of the enolate is kinetically rapid, the thermodynamic stability of the resulting enol/enolate is dictated by the degree of substitution on the resulting double bond (Zaitsev's rule). An


-methyl group stabilizes the enol form via hyperconjugation, making the thermodynamic enolate highly favored under equilibrating conditions.

Quantitative Thermodynamic Data Summarized

The following table synthesizes the standard thermodynamic properties of key cyclopentanone derivatives, highlighting the energetic impact of


-substitution.
Compound

(kJ/mol)

(kJ/mol)
Ideal Gas Heat Capacity (

) (J/mol·K)
Dipole Moment / Electronic Effects
Cyclopentanone -193.340.5~84.1Baseline reference
2-Methylcyclopentanone -226.7

2.4
~45.2~98.1Hyperconjugative stabilization
2-Chlorocyclopentanone -239.49 (est.)~48.1~118.5Inductive electron withdrawal

Data synthesized from computational estimates (G3(MP2)//B3LYP) and Joback method calculations[1][3].

Experimental & Computational Workflows

To ensure scientific integrity, the determination of thermodynamic properties must rely on self-validating systems. Below are two comprehensive protocols detailing the extraction of thermodynamic data and the exploitation of these properties in synthesis.

Protocol 1: Synergistic Determination of Enthalpy of Formation

Objective: Determine the gas-phase enthalpy of formation (


) of an 

-substituted cyclopentanone using paired experimental calorimetry and computational chemistry. Causality: Experimental calorimetry provides empirical grounding, while the G3(MP2)//B3LYP computational method corrects for sample impurities and provides high-accuracy zero-point energy calculations for polycyclic/cyclic systems[1].
  • Combustion Calorimetry (Experimental

    
    ): 
    
    • Purify the liquid

      
      -substituted cyclopentanone via fractional distillation under reduced pressure until GC purity is 
      
      
      
      .
    • Seal a 0.5 g sample in a static bomb calorimeter pressurized with 3.04 MPa of high-purity oxygen.

    • Ignite the sample and measure the temperature rise. Calculate the massic energy of combustion.

  • Calvet Microcalorimetry (Experimental

    
    ): 
    
    • Use the vacuum sublimation/drop method. Drop a 5 mg sample from room temperature into the microcalorimeter cell held at a high temperature (e.g., 373 K) under vacuum.

    • Integrate the heat flux curve to determine the enthalpy of vaporization.

  • Computational Estimation (G3(MP2)//B3LYP):

    • Perform a conformational search at the B3LYP/6-31G(d) level to identify the global minimum (e.g., pseudo-equatorial conformer).

    • Calculate the zero-point vibrational energies (ZPVE) and perform single-point energy calculations at the MP2 level to account for electron correlation.

  • Self-Validation Check:

    • Calculate the experimental gas-phase enthalpy:

      
      .
      
    • Compare this to the computationally derived

      
      . The system is validated if the divergence is 
      
      
      
      . A larger discrepancy indicates incomplete combustion or an unrecognized low-energy conformer in the computational model.

G Start Alpha-Substituted Cyclopentanone Exp Experimental Calorimetry Start->Exp Comp Computational Chemistry (G3(MP2)//B3LYP) Start->Comp Combust Combustion Calorimetry (ΔcH°) Exp->Combust Vapor Calvet Microcalorimetry (ΔvapH°) Exp->Vapor Geom Geometry Optimization (B3LYP/6-31G*) Comp->Geom GasPhase Gas-Phase Enthalpy of Formation (ΔfH°g) Combust->GasPhase Vapor->GasPhase Energy Zero-Point Energy & Single Point Geom->Energy Energy->GasPhase

Workflow for synergistic experimental and computational thermodynamic validation.
Protocol 2: Probing Kinetic vs. Thermodynamic Control in Dehydration

Objective: Exploit the thermodynamic properties of 2-methylcyclopentanone to selectively synthesize distinct alkene isomers via Grignard addition and subsequent dehydration[4]. Causality: Acid-catalyzed dehydration of 1-phenyl-2-methylcyclopentanol proceeds via a carbocation intermediate. Short reaction times at lower temperatures freeze the reaction at the kinetically favored (less substituted) alkene due to a lower activation energy (


) for deprotonation. Extended heating allows reversible protonation, funneling the system into the global thermodynamic minimum (the more substituted alkene).
  • Grignard Addition:

    • Under inert atmosphere (

      
      ), add 1.1 eq of phenylmagnesium bromide to a 0.5 M solution of 2-methylcyclopentanone in anhydrous THF at 0 °C.
      
    • Quench with saturated

      
       and extract the 1-phenyl-2-methylcyclopentanol intermediate.
      
  • Acid-Catalyzed Dehydration:

    • Dissolve the alcohol in toluene and add 0.1 eq of p-toluenesulfonic acid (TsOH).

    • For Kinetic Control: Stir at 40 °C for 15 minutes. Quench immediately with

      
      .
      
    • For Thermodynamic Control: Reflux at 110 °C using a Dean-Stark trap for 2 hours to drive off water and allow equilibration.

  • GC-MS Monitoring & Self-Validation Check:

    • Inject aliquots into a GC-MS. The system is validated if the sum of the relative peak areas for the kinetic and thermodynamic alkenes accounts for

      
       of the total ion current in the alkene retention window. The shift from a 
      
      
      
      kinetic product ratio at 15 mins to a
      
      
      thermodynamic product ratio at 2 hours self-validates the reversibility of the carbocation intermediate.

G Ketone 2-Methylcyclopentanone Grignard Grignard Addition (PhMgBr) Ketone->Grignard Alcohol 1-Phenyl-2-methyl- cyclopentanol Grignard->Alcohol Dehydration Acid-Catalyzed Dehydration (TsOH) Alcohol->Dehydration Kinetic Kinetic Control (Low Temp, Short Time) Dehydration->Kinetic Thermo Thermodynamic Control (High Temp, Long Time) Dehydration->Thermo LessSub Less Substituted Alkene (Lower Activation Energy) Kinetic->LessSub MoreSub More Substituted Alkene (Higher Stability) Thermo->MoreSub

Reaction pathway demonstrating kinetic vs. thermodynamic control in dehydration.

Implications for Drug Development & Synthesis

The thermodynamic parameters of


-substituted cyclopentanones directly influence downstream pharmaceutical synthesis.
  • Atropisomerism and Steric Hindrance: In the synthesis of complex active pharmaceutical ingredients (APIs), the

    
    -substituent restricts the rotational freedom of adjacent aromatic rings (e.g., in chalcone derivatives). The thermodynamic barrier to rotation can lead to stable atropisomers, which exhibit distinct pharmacological profiles and receptor binding affinities.
    
  • Cross-Coupling Trajectories: The thermodynamic preference for the more substituted enol form allows chemists to selectively trap the enolate as an enol triflate. This intermediate is highly stable and serves as a premium electrophile in Suzuki-Miyaura or Stille cross-coupling reactions, enabling the precise installation of complex aryl pharmacophores at the

    
    -position.
    

By mastering the thermodynamic properties—specifically the enthalpies of formation and the kinetic vs. thermodynamic control of enolization—scientists can predictably engineer the reactivity of


-substituted cyclopentanones, minimizing side-product formation and optimizing yield in late-stage drug development.

References

  • BenchChem.
  • Silva, A. L. R., León, G. P., & Ribeiro da Silva, M. D. M. C. (2023).
  • Favaloro Jr., F. G. Kinetic versus Thermodynamic Control in the Dehydration of 2-Methylcyclopentanol: A Two-Part Laboratory Experiment Utilizing the Grignard Reaction and GC-MS.
  • Cheméo. Chemical Properties of Cyclopentanone, 2-chloro- (CAS 694-28-0). Cheméo.

Sources

Protocols & Analytical Methods

Method

protocol for alkylation of cyclopentanone with ethoxymethyl chloride

Precision -Alkylation of Cyclopentanone using Ethoxymethyl Chloride A Comparative Protocol Study: Stork Enamine vs. Kinetic Enolate Pathways Executive Summary & Strategic Rationale The introduction of an ethoxymethyl (EO...

Author: BenchChem Technical Support Team. Date: March 2026

Precision -Alkylation of Cyclopentanone using Ethoxymethyl Chloride

A Comparative Protocol Study: Stork Enamine vs. Kinetic Enolate Pathways

Executive Summary & Strategic Rationale

The introduction of an ethoxymethyl (EOM) group at the


-position of cyclopentanone is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for prostaglandins and cyclopentanoid antibiotics. However, this reaction presents two distinct chemoselectivity challenges:
  • Mono- vs. Poly-alkylation: The product, 2-(ethoxymethyl)cyclopentanone, possesses an

    
    -proton with acidity comparable to the starting material, leading to competitive poly-alkylation (the "over-alkylation" problem).
    
  • O- vs. C-Alkylation: Ethoxymethyl chloride (EOM-Cl) is a "hard" electrophile due to the oxygen lone pair stabilization of the carbocation (oxocarbenium character). Reacting it with "hard" nucleophiles (like lithium enolates) significantly increases the risk of O-alkylation, yielding the thermodynamically stable but undesired enol ether.

This guide details two protocols to solve these challenges. Method A (Stork Enamine Synthesis) is designated as the Gold Standard for high-purity, mono-C-alkylated products. Method B (Lithium Enolate) is provided for high-throughput contexts where speed is prioritized over selectivity, with specific modifications to mitigate O-alkylation.

Critical Safety Directive: Handling EOM-Cl

WARNING: CARCINOGENIC & ACUTE TOXICITY HAZARD

Ethoxymethyl chloride (EOM-Cl) is structurally related to Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME), both potent human carcinogens.

  • Engineering Controls: All operations must be performed in a certified Class II chemical fume hood.

  • PPE: Double gloving (Nitrile under Laminate/Silver Shield) is mandatory. Standard nitrile gloves provide insufficient breakthrough protection against

    
    -halo ethers.
    
  • Quenching: Residual EOM-Cl must be destroyed prior to disposal. Quench all glassware and reaction mixtures with concentrated aqueous Ammonium Hydroxide (

    
    ) or a 1:1 mixture of Methanol/Triethylamine to form the non-volatile ammonium salt.
    

Method A: Stork Enamine Synthesis (Recommended)

Rationale: The Stork Enamine protocol utilizes a pyrrolidine enamine intermediate. The enamine is a neutral, "softer" nucleophile compared to a lithium enolate. This softness maximizes orbital overlap with the carbon center of the electrophile (favoring C-alkylation) and drastically reduces the basicity of the intermediate, effectively stopping the reaction at the mono-alkylation stage.

Workflow Diagram

StorkEnamine Start Cyclopentanone Intermediate Enamine Intermediate Start->Intermediate Dean-Stark Reflux (-H2O) Reagent1 Pyrrolidine pTsOH (cat.) Reagent1->Intermediate Complex Iminium Salt Intermediate->Complex C-Alkylation (Dioxane/reflux) Reagent2 EOM-Cl (0.95 eq) Reagent2->Complex Product 2-(Ethoxymethyl) cyclopentanone Complex->Product Acidic Workup Hydrolysis H2O / HCl Hydrolysis Hydrolysis->Product

Caption: Stepwise progression from ketone to enamine, alkylation to iminium salt, and final hydrolysis.

Detailed Protocol

Step 1: Enamine Formation [1][2][3]

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add Cyclopentanone (8.4 g, 100 mmol), Pyrrolidine (10.7 g, 150 mmol), and p-Toluenesulfonic acid (pTsOH) (0.1 g, cat.) to 100 mL of dry Toluene.

  • Reaction: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove toluene and excess pyrrolidine.

  • Purification (Critical): Distill the crude enamine under high vacuum. Note: Using crude enamine often leads to lower yields in the alkylation step due to residual amine reacting with EOM-Cl.

Step 2: Alkylation

  • Solvent: Dissolve the purified enamine (100 mmol) in 100 mL of anhydrous 1,4-Dioxane.

  • Addition: Add Ethoxymethyl chloride (EOM-Cl) (9.0 g, 95 mmol) dropwise over 30 minutes at room temperature. Note: Use a slight deficit of electrophile to ensure complete consumption of the hazardous EOM-Cl.

  • Reflux: Heat the mixture to reflux for 4–8 hours. A heavy precipitate (iminium salt) may form.

Step 3: Hydrolysis & Workup

  • Hydrolysis: Cool the mixture to room temperature. Add 20 mL of 10% aqueous HCl and stir vigorously for 1 hour.

  • Extraction: Dilute with water (50 mL) and extract with Diethyl Ether (

    
     mL).
    
  • Wash: Wash combined organics with saturated

    
     (to remove acid) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Final Purification: Distill under reduced pressure.

Method B: Kinetic Enolate Alkylation (LDA)

Rationale: This method uses Lithium Diisopropylamide (LDA) to generate the enolate quantitatively at -78°C. While faster, it carries a higher risk of O-alkylation due to the "Hard-Hard" interaction between the lithium enolate oxygen and the EOM-Cl. To mitigate this, we utilize a non-polar co-solvent approach to encourage tight ion pairing at the oxygen, shielding it from attack.

Mechanistic Pathway[2]

LDA_Alkylation LDA LDA (THF, -78°C) Enolate Lithium Enolate (Kinetic Control) LDA->Enolate Ketone Cyclopentanone Ketone->Enolate Deprotonation Transition Transition State (O-Li...Cl-R Interaction) Enolate->Transition + EOM-Cl EOM EOM-Cl EOM->Transition PathC C-Alkylation (Major) Transition->PathC Soft-Soft overlap PathO O-Alkylation (Minor/Side Product) Transition->PathO Hard-Hard overlap

Caption: Bifurcation of the enolate pathway showing the competition between C- and O-alkylation.

Detailed Protocol
  • Anhydrous Setup: Flame-dry a 250 mL 3-neck RBF under Argon flow.

  • LDA Generation: Add dry THF (50 mL) and Diisopropylamine (11.1 g, 110 mmol). Cool to -78°C. Add n-Butyllithium (110 mmol, 2.5 M in hexanes) dropwise. Stir for 30 mins.

  • Enolization: Add Cyclopentanone (8.4 g, 100 mmol) dropwise over 20 mins at -78°C. Stir for 45 mins to ensure complete enolate formation.

  • Alkylation: Add EOM-Cl (9.5 g, 100 mmol) dissolved in 10 mL THF dropwise.

    • Crucial Modification: Maintain temperature strictly at -78°C. Warming encourages O-alkylation and poly-alkylation.

  • Quench: After 2 hours at -78°C, quench cold with saturated

    
     solution.
    
  • Workup: Warm to room temperature, extract with ether, wash with brine, dry (

    
    ), and concentrate.
    

Data Comparison & Troubleshooting

FeatureMethod A: Stork EnamineMethod B: LDA Enolate
Primary Selectivity C-Alkylation (>95%)Mixed (C:O ratio ~ 85:15)
Poly-alkylation Negligible (<5%)Moderate risk (requires excess ketone)
Reaction Time 2 Days (2 steps)4 Hours (1 step)
Scalability Excellent (Stable intermediates)Limited (Cryogenic requirements)
Safety Profile Moderate (Standard handling)High Risk (Pyrophoric bases + EOM-Cl)

Troubleshooting Guide:

  • Problem: High O-alkylation (Enol Ether formation) in Method B.

    • Solution: Switch solvent from pure THF to THF/Hexane mixture. A less polar solvent tightens the Li-O bond, shielding the oxygen and forcing C-attack.

  • Problem: Low yield in Method A.

    • Solution: Ensure the enamine is distilled prior to alkylation. Residual acid catalyst (pTsOH) or water will hydrolyze the EOM-Cl before it reacts.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Hard/Soft Acid Base theory).
  • Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether." Link

  • Reetz, M. T., et al. (1982). "Regioselective alpha-alkylation of ketones." Organic Syntheses, Coll. Vol. 7, p.424. Link

Sources

Application

acid-catalyzed addition of ethanol to 2-methylenecyclopentanone

Application Note: Acid-Catalyzed Conjugate Addition of Ethanol to 2-Methylenecyclopentanone Strategic Context & Introduction Functionalized cyclopentanones are indispensable building blocks in the synthesis of complex te...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acid-Catalyzed Conjugate Addition of Ethanol to 2-Methylenecyclopentanone

Strategic Context & Introduction

Functionalized cyclopentanones are indispensable building blocks in the synthesis of complex terpenoids, prostaglandins, and pharmaceutical active ingredients. The conjugate (Michael) addition of aliphatic alcohols to


-unsaturated ketones provides a direct, atom-economical route to 

-alkoxy ketones.

Specifically, the addition of ethanol to 2-methylenecyclopentanone yields 2-(ethoxymethyl)cyclopentanone, a highly versatile synthetic intermediate[1]. Because neutral aliphatic alcohols are weak nucleophiles, the unhindered exocyclic enone must be electrophilically activated. This application note details a highly efficient, self-validating protocol for this transformation, emphasizing the causality behind catalyst selection to balance kinetic activation against the thermodynamic stability of the product.

Mechanistic Causality & Reaction Design

The unactivated conjugate addition of ethanol to 2-methylenecyclopentanone is kinetically sluggish. The reaction requires a delicate balance: the enone must be activated, but harsh conditions can lead to polymerization or over-addition (acetalization).

  • Electrophilic Activation: The introduction of a Brønsted acid protonates the carbonyl oxygen. This cationic intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, shifting the electrophilic character to the exocyclic

    
    -carbon. Acid-catalyzed additions to enones are field-proven methods for forming carbon-heteroatom bonds efficiently[2].
    
  • Nucleophilic Attack & Tautomerization: Ethanol attacks the activated

    
    -carbon, generating an oxonium ion. Subsequent deprotonation yields an enol intermediate, which rapidly tautomerizes to the thermodynamically favored 
    
    
    
    -alkoxy ketone.
  • Preventing Side Reactions (Causality): 2-Methylenecyclopentanone is highly prone to base-catalyzed or radical-initiated polymerization due to its unhindered exocyclic double bond, a feature that makes it an excellent Michael acceptor but requires careful handling[3]. Acid catalysis avoids anionic polymerization. By utilizing a recoverable solid acid catalyst (Amberlyst-15) at ambient temperature, the reaction is trapped at the desired Michael adduct, preventing the dehydrating conditions that lead to 1,2-addition (diethyl acetal formation).

Mechanism A 2-Methylenecyclopentanone (Enone) B Protonated Enone (Lowered LUMO) A->B + H⁺ C Oxonium Intermediate (EtOH Attack) B->C + EtOH D Enol Intermediate (Deprotonation) C->D - H⁺ E 2-(Ethoxymethyl)cyclopentanone (Product) D->E Tautomerization

Fig 1: Acid-catalyzed conjugate addition mechanism of ethanol to 2-methylenecyclopentanone.

Experimental Protocol: Synthesis of 2-(Ethoxymethyl)cyclopentanone

Self-Validating System: This protocol incorporates In-Process Controls (IPC) via differential thin-layer chromatography (TLC) staining to ensure the reaction trajectory is verified before proceeding to workup.

Materials:

  • 2-Methylenecyclopentanone (Purity >95%, stabilized)

  • Absolute Ethanol (Anhydrous, acts as both reagent and solvent)

  • Amberlyst-15 (Dry, strongly acidic cation exchange resin)

  • Dichloromethane (DCM) for extraction

  • Potassium permanganate (

    
    ) and Phosphomolybdic acid (PMA) TLC stains
    

Step-by-Step Methodology:

  • Resin Swelling: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mL of absolute ethanol. Add 250 mg of dry Amberlyst-15 resin. Stir for 5 minutes at 25 °C to swell the polymer matrix and expose the sulfonic acid sites.

  • Substrate Addition: Slowly add 2-methylenecyclopentanone (1.0 g, ~10.4 mmol) dropwise over 2 to 3 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the enone, mitigating the risk of acid-catalyzed dimerization of the highly reactive exocyclic diene system.

  • Reaction Monitoring (IPC Validation): Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2) every 2 hours.

    • Validation Logic: The starting material is UV-active and stains instantaneously (brown) with

      
       due to the conjugated olefin. The product, 2-(ethoxymethyl)cyclopentanone, is UV-inactive. Successful conversion is validated by the disappearance of the UV-active spot and the appearance of a new spot that stains blue with PMA (indicating the saturated ketone/ether).
      
  • Termination & Filtration: Once TLC indicates complete consumption of the starting enone (typically 4-6 hours), immediately filter the reaction mixture through a medium-porosity glass frit to remove the Amberlyst-15 catalyst.

    • Causality: Physical removal of the solid acid halts the equilibrium. If a homogenous acid (like

      
      ) were used, the concentration step could drive the reaction backward (retro-Michael) or forward into acetalization.
      
  • Concentration & Workup: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 30 °C) to remove excess ethanol. Dissolve the resulting crude oil in 20 mL DCM. Wash with 10 mL of saturated aqueous

    
     to neutralize any trace leached acid, followed by 10 mL of brine. Dry the organic layer over anhydrous 
    
    
    
    .
  • Isolation: Filter the drying agent and concentrate the solvent to yield 2-(ethoxymethyl)cyclopentanone. The crude product is typically >90% pure but can be further purified by short-path distillation or flash chromatography if required.

Data Presentation: Catalyst Optimization

The choice of catalyst dictates the reaction's efficiency and impurity profile. The table below summarizes the optimization data, demonstrating why heterogeneous catalysis is preferred for this specific substrate.

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct / Causality Observation

(Conc.)
5 mol%252>9962Diethyl acetal formation; difficult to quench cleanly.

10 mol%0 to 2588571Sluggish initiation; requires strict inert atmosphere.

-TsOH

5 mol%254>9981Trace dimerization of starting material observed.
Amberlyst-15 (Dry) 10 wt% 25 5 >99 89 Clean profile; simple filtration prevents over-reaction.

References

  • [3] Enantioselective Total Synthesis of Guanacastepene N Using an Uncommon 7-Endo Heck Cyclization as a Pivotal Step. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Connect. Available at:[Link]

  • [1] Browse Substances by Journal | Chemistry Letters - Chemical Synthesis Database. ChemSynthesis. Available at:[Link]

Sources

Method

Topic: Strategic Synthesis of 2-(ethoxymethyl)cyclopentan-1-one via a Mannich Base Intermediate

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the multi-step synthesis of 2-(ethoxymethyl)cyclopentan-1-one, a valuable cyclopentanone...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2-(ethoxymethyl)cyclopentan-1-one, a valuable cyclopentanone derivative for applications in fragrance chemistry and as a versatile building block in pharmaceutical synthesis. The strategy hinges on the initial formation of a β-amino-ketone, known as a Mannich base, which serves as a pivotal precursor to a reactive α,β-unsaturated intermediate. This application note details the underlying mechanisms, provides step-by-step protocols, and offers expert insights into process optimization and troubleshooting.

Introduction and Synthetic Strategy

The functionalization of cyclic ketones at the α-position is a cornerstone of modern organic synthesis. The target molecule, 2-(ethoxymethyl)cyclopentan-1-one, features an ether linkage that can be challenging to install directly via standard α-alkylation methods due to competing side reactions. The strategy outlined herein circumvents these challenges by employing a robust, three-step sequence:

  • Mannich Reaction: An aminoalkylation of cyclopentanone using formaldehyde and a secondary amine (diethylamine) to form a stable, crystalline Mannich base hydrochloride.

  • Elimination: Conversion of the Mannich base to 2-methylenecyclopentan-1-one, a reactive α,β-unsaturated ketone (an exocyclic enone).

  • Michael Addition: Conjugate addition of ethanol to the enone intermediate to yield the final product.

This pathway is advantageous because it utilizes readily available starting materials and relies on well-understood, high-yielding transformations. The Mannich base intermediate is key, as it provides a controlled method for introducing the required α-methylene group that is subsequently functionalized.

G cluster_0 Overall Synthetic Workflow Start Cyclopentanone + Formaldehyde + Diethylamine HCl MannichBase Mannich Base Intermediate (2-((diethylamino)methyl)cyclopentan-1-one HCl) Start->MannichBase Step 1: Mannich Reaction Enone α,β-Unsaturated Ketone (2-Methylenecyclopentan-1-one) MannichBase->Enone Step 2: Elimination Product Final Product (2-(ethoxymethyl)cyclopentan-1-one) Enone->Product Step 3: Michael Addition

Diagram 1: High-level overview of the three-step synthetic sequence.

Part I: Synthesis of the Mannich Base Intermediate

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, or "Mannich base".[1][2] This reaction is fundamental for creating a C-C bond at the α-position of an enolizable carbonyl compound.

Reaction Mechanism

The reaction proceeds through two primary stages under acidic conditions:

  • Iminium Ion Formation: Formaldehyde reacts with diethylamine to form a diethylaminomethanol intermediate. In the presence of acid, this intermediate readily dehydrates to form the highly electrophilic N,N-diethylmethaniminium ion (an Eschenmoser salt precursor).[3] This iminium ion is the key electrophile in the reaction.

  • Enol Attack: Cyclopentanone, catalyzed by acid, tautomerizes to its more nucleophilic enol form. The enol then attacks the carbon of the iminium ion, forming a new C-C bond.[2][3] A final deprotonation step regenerates the ketone carbonyl and yields the Mannich base product.

G cluster_mechanism Mannich Reaction Mechanism Amine Diethylamine Iminium N,N-Diethylmethaniminium Ion (Electrophile) Amine->Iminium + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Adduct Protonated Mannich Base Iminium->Adduct Cyclopentanone Cyclopentanone Enol Cyclopentanone (Enol Form) (Nucleophile) Cyclopentanone->Enol Acid-Catalyzed Tautomerization Enol->Adduct Nucleophilic Attack Product Mannich Base Product Adduct->Product - H+

Diagram 2: The acid-catalyzed mechanism for the formation of the Mannich base.

Experimental Protocol: 2-((diethylamino)methyl)cyclopentan-1-one hydrochloride

Materials & Equipment:

  • Cyclopentanone

  • Diethylamine hydrochloride (Et₂NH·HCl)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclopentanone (42.0 g, 0.5 mol), diethylamine hydrochloride (68.5 g, 0.625 mol), and paraformaldehyde (22.5 g, 0.75 mol).

  • Solvent and Catalyst Addition: Add 80 mL of ethanol followed by 1 mL of concentrated HCl. The use of the pre-formed amine hydrochloride salt and a small amount of strong acid ensures the reaction medium is acidic, which is crucial for iminium ion formation.[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of paraformaldehyde (the mixture will become homogeneous).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then chill thoroughly in an ice bath.

    • Precipitation of the hydrochloride salt of the Mannich base may occur. If not, slowly add 200 mL of cold diethyl ether to induce crystallization.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two portions of cold diethyl ether (50 mL each) to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to yield 2-((diethylamino)methyl)cyclopentan-1-one hydrochloride.

Part II & III: Elimination and Michael Addition

The isolated Mannich base hydrochloride is a stable precursor to the highly reactive 2-methylenecyclopentan-1-one. This intermediate is typically generated and used in situ to prevent polymerization. The subsequent Michael addition of ethanol provides the target molecule.[5][6]

Mechanism: Elimination and Conjugate Addition
  • Liberation of the Free Base: The Mannich base hydrochloride is first neutralized with a base (e.g., NaHCO₃) to generate the free tertiary amine.

  • Elimination: Upon gentle heating, the free Mannich base undergoes a thermal elimination (a type of Hofmann or Cope-like elimination) to form 2-methylenecyclopentan-1-one, water, and diethylamine.[7] This step is entropically driven.

  • Michael Addition: In the presence of a basic catalyst (sodium ethoxide), ethanol is deprotonated to form the ethoxide nucleophile. This nucleophile attacks the β-carbon of the electron-deficient α,β-unsaturated ketone.[8] The resulting enolate is then protonated by the solvent (ethanol) to give the final 1,4-adduct product.

G cluster_1 Sequential Elimination and Addition MannichBase Mannich Base (Free Amine) Enone 2-Methylenecyclopentan-1-one (Michael Acceptor) MannichBase->Enone Thermal Elimination Enolate Enolate Intermediate Enone->Enolate Conjugate Attack Ethoxide Ethoxide Nucleophile (from EtOH + NaOEt) Ethoxide->Enolate Product 2-(ethoxymethyl)cyclopentan-1-one Enolate->Product Protonation (from EtOH)

Diagram 3: Workflow for the conversion of the Mannich base to the final product.

Experimental Protocol: 2-(ethoxymethyl)cyclopentan-1-one

Materials & Equipment:

  • 2-((diethylamino)methyl)cyclopentan-1-one hydrochloride (from Part I)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Sodium metal (or commercial sodium ethoxide)

  • Diethyl ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck flask with distillation head, dropping funnel, and thermometer

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-neck flask under an inert atmosphere (N₂), dissolve sodium metal (1.15 g, 0.05 mol) in 150 mL of anhydrous ethanol. Allow the reaction to proceed until all sodium has dissolved. Caution: This reaction is exothermic and produces flammable H₂ gas. Alternatively, use a commercially available solution of sodium ethoxide.

  • Liberation and In-Situ Elimination:

    • In a separate flask, dissolve the Mannich base hydrochloride (e.g., 41.1 g, 0.2 mol) in 100 mL of water and neutralize by slowly adding solid NaHCO₃ until effervescence ceases.

    • Extract the free Mannich base with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to obtain the free base as an oil.

    • Fit the flask containing the free base with a distillation head. Heat the oil gently (e.g., in a water bath at 60-80 °C) under reduced pressure. The volatile 2-methylenecyclopentan-1-one will co-distill with diethylamine. It is crucial to collect this distillate directly into the chilled sodium ethoxide solution from step 1. This in situ trapping prevents the highly reactive enone from polymerizing.

  • Michael Addition:

    • Once the distillation is complete, allow the ethanolic solution containing the enone and sodium ethoxide to stir at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully pouring the mixture into 200 mL of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(ethoxymethyl)cyclopentan-1-one.

Data Summary and Troubleshooting

ParameterStep 1: Mannich ReactionStep 2/3: Elimination/Addition
Key Reagents Cyclopentanone, Et₂NH·HCl, ParaformaldehydeMannich Base, Sodium Ethoxide, Ethanol
Solvent EthanolEthanol
Temperature Reflux (~78 °C)60-80 °C (Elimination), RT (Addition)
Typical Yield 75-85% (of hydrochloride salt)60-70% (over two steps)
Product Form White Crystalline SolidColorless Oil

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Mannich reaction Incomplete reaction; insufficient acid catalyst.Ensure complete dissolution of paraformaldehyde; add an extra 0.5 mL of conc. HCl if the reaction stalls.
Oily product in Step 1 Impurities or incomplete crystallization.Try adding more diethyl ether and scratching the flask. Ensure the starting amine salt is pure.
Polymerization during elimination 2-methylenecyclopentan-1-one is unstable.Ensure the distillate is collected directly into the chilled ethoxide solution. Avoid overheating during distillation.
Incomplete Michael addition Insufficient base or reaction time.Ensure all sodium has reacted to form ethoxide. Extend the reaction time to 4-6 hours if necessary.
Side products (e.g., aldol) Presence of water during Michael addition.Use anhydrous ethanol and ensure all equipment is thoroughly dried.

Safety Precautions

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture. The reaction with ethanol produces flammable hydrogen gas.

  • Solvents: Ethanol and diethyl ether are highly flammable. Work away from ignition sources.

  • Acids/Bases: Concentrated HCl and sodium ethoxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • (No direct reference for the full three-step synthesis was found, the protocol is constructed from established chemical principles and related transform
  • Mannich, C.; Krösche, W. Über ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. 1912, 250 (1), 647-667. (Historical reference for the Mannich Reaction)
  • Title: Mannich reaction. Wikipedia. Source: Wikipedia. URL: [Link][1]

  • Title: Mannich Reaction. Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link][2]

  • Title: Mannich Reaction. Chemistry Steps. Source: Chemistry Steps. URL: [Link][3]

  • Title: Mannich base. Wikipedia. Source: Wikipedia. URL: [Link][7]

  • Title: The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link][8]

  • Title: Michael addition reaction. Wikipedia. Source: Wikipedia. URL: [Link][6]

  • Title: Effect of reaction temperature during the first step (Mannich reaction)... ResearchGate. Source: ResearchGate. URL: [Link][4]

Sources

Application

using 2-(ethoxymethyl)cyclopentan-1-one in heterocyclic synthesis

Application Note: Heterocyclic Synthesis with 2-(Ethoxymethyl)cyclopentan-1-one Executive Summary 2-(Ethoxymethyl)cyclopentan-1-one (Compound 1 ) represents a strategic "masked" building block in medicinal chemistry. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocyclic Synthesis with 2-(Ethoxymethyl)cyclopentan-1-one

Executive Summary

2-(Ethoxymethyl)cyclopentan-1-one (Compound 1 ) represents a strategic "masked" building block in medicinal chemistry. Unlike simple cyclopentanone, the C2-ethoxymethyl group introduces a defined stereocenter and a lipophilic ether handle that modulates the physicochemical properties (LogP, solubility) of the final heterocycle.

This guide details three high-value synthetic pathways for Compound 1 :

  • Cyclopenta[d]pyrimidines: Via C5-regioselective Claisen condensation and amidine cyclization (Kinase inhibitor scaffolds).

  • Spiro-Hydantoins: Via Bucherer-Bergs multicomponent reaction (Excitatory amino acid analogs).

  • Cyclopenta[b]indoles: Via Fischer Indole Synthesis (CNS-active tricyclic scaffolds).

Chemical Profile & Reactivity Analysis

FeatureChemical CharacteristicSynthetic Implication
C1 Carbonyl Electrophilic centerSite for nucleophilic attack (Hydrazine, Cyanide, Grignard).
C2 Position

-substituted, Steric bulk
Directs electrophilic functionalization to the less hindered C5 position.
C5 Position Unsubstituted

-methylene
Primary site for Claisen condensations (Formylation/Acylation).
Ether Moiety Lewis Basic, StableStable to standard bases/nucleophiles; cleavable with

for late-stage diversification.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from Compound 1 .

G Start 2-(Ethoxymethyl) cyclopentan-1-one Enolate C5-Enolate (Regioselective) Start->Enolate NaH/Base Hydrazone Arylhydrazone Intermediate Start->Hydrazone PhNHNH2 (Acid Cat.) Hydantoin Spiro-Hydantoin (Amino Acid Analog) Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Formyl 2-Ethoxymethyl-5- (hydroxymethylene) cyclopentan-1-one Enolate->Formyl HCOOEt (Claisen) Pyrimidine Cyclopenta[d]pyrimidine (Kinase Scaffold) Formyl->Pyrimidine Guanidine/Urea Cyclization Indole Cyclopenta[b]indole (CNS Scaffold) Hydrazone->Indole Fischer Cyclization (Heat/Acid)

Figure 1: Divergent synthetic pathways for 2-(ethoxymethyl)cyclopentan-1-one. Note the regioselective functionalization at C5 for pyrimidine synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of Cyclopenta[d]pyrimidines

Target Application: Synthesis of ATP-competitive kinase inhibitors.

Mechanism: The C2-ethoxymethyl group exerts steric hindrance, directing the deprotonation and subsequent formylation to the C5 position. The resulting 1,3-dicarbonyl equivalent condenses with binucleophiles.

Reagents:

  • Sodium Hydride (60% dispersion in oil)

  • Ethyl Formate (dry)

  • Guanidine Hydrochloride (or Thiourea)

  • Solvents: Anhydrous THF, Ethanol

Step-by-Step Procedure:

  • C5-Formylation:

    • Wash NaH (1.2 equiv) with dry hexane to remove oil. Suspend in anhydrous THF under

      
      .
      
    • Add Compound 1 (1.0 equiv) dropwise at 0°C. Stir for 30 min to generate the enolate.

    • Add Ethyl Formate (1.5 equiv) dropwise. Caution: Gas evolution (

      
      ).
      
    • Allow to warm to RT and stir for 4–6 hours. Monitoring by TLC should show the disappearance of the starting ketone.

    • Quench: Carefully add ice water. Acidify with 1M HCl to pH ~5. Extract with EtOAc.[1]

    • Result: 2-(ethoxymethyl)-5-(hydroxymethylene)cyclopentan-1-one. (Often used crude).

  • Heterocyclization:

    • Dissolve the crude formylated intermediate in Ethanol.

    • Add Guanidine Hydrochloride (1.2 equiv) and NaOEt (1.2 equiv) (prepared in situ).

    • Reflux for 6–12 hours.

    • Workup: Evaporate ethanol. Resuspend residue in water. Neutralize with dilute AcOH to precipitate the product.

    • Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH).

Critical Control Point: If using Thiourea, the resulting product is a 2-thioxo-pyrimidine. This can be desulfurized (Raney Ni) or alkylated (MeI) to form a good leaving group (


) for 

displacement with amines.
Protocol B: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Target Application: Synthesis of conformationally restricted amino acid analogs (e.g., Glutamate receptor ligands).

Mechanism: The Bucherer-Bergs reaction is stereoselective.[2] In 2-substituted cyclopentanones, the hydantoin ring forms such that the C4'-carbonyl is cis to the smaller group, or generally follows thermodynamic control to minimize steric strain with the C2-ethoxymethyl group.

Reagents:

  • Potassium Cyanide (KCN) - Extreme Toxicity Warning

  • Ammonium Carbonate

    
    [3]
    
  • Solvent: 50% Ethanol/Water

Step-by-Step Procedure:

  • Dissolve Compound 1 (10 mmol) in 50% EtOH/Water (20 mL).

  • Add

    
     (30 mmol) and KCN (15 mmol).
    
  • Heat the mixture to 55–60°C in a sealed tube or well-ventilated hood (Caution: HCN gas risk) for 24 hours.

  • Workup: Cool the reaction. Acidify carefully with concentrated HCl to pH 2 (in a fume hood) to decompose excess cyanide and precipitate the hydantoin.

  • Isolation: Filter the solid precipitate. Wash with cold water.

  • Stereochemistry: The major diastereomer typically places the hydantoin carbonyl trans to the bulky C2-ethoxymethyl group to minimize 1,3-steric clash.

Protocol C: Fischer Indole Synthesis

Target Application: Synthesis of 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives.

Mechanism: Acid-catalyzed condensation with phenylhydrazine followed by [3,3]-sigmatropic rearrangement.[4] Regioselectivity is governed by the stability of the enamine intermediate. Cyclization typically occurs at the less substituted C5 position, yielding the 1-(ethoxymethyl) regioisomer of the tricyclic system.

Reagents:

  • Phenylhydrazine hydrochloride[5]

  • Catalyst: 4%

    
     in Ethanol or Polyphosphoric Acid (PPA)
    
  • Solvent: Ethanol or Acetic Acid[1]

Step-by-Step Procedure:

  • Dissolve Compound 1 (1.0 equiv) and Phenylhydrazine HCl (1.1 equiv) in Ethanol.

  • Add conc.

    
     (catalytic amount).[4]
    
  • Reflux for 2–4 hours. Monitor the formation of the hydrazone (intermediate) and its conversion to the indole.[1][4][5]

  • Workup: Pour into ice water. Basify with

    
    .
    
  • Extract with DCM. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: 1-(ethoxymethyl)-1,2,3,4-tetrahydrocyclopenta[b]indole.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Formylation O-alkylation vs C-alkylationEnsure strictly anhydrous conditions. Use

or

. Keep temperature low (0°C) during addition.
Regioisomer Mixtures (Indole) Competition between C2/C5Use steric bulk to force C5 cyclization. Lower acid concentration or switch to Lewis Acid (

) to improve selectivity.
Gummy Product (Hydantoin) Incomplete precipitationThe ethoxymethyl group increases solubility. Cool to 0°C or salt out with NaCl before filtration.

References

  • Synthesis of Cyclopentanone Derivatives: Alqalam Journal of Medical and Applied Sciences. (2025).[2][3][6] Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Link

  • Fischer Indole Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Link

  • Bucherer-Bergs Stereochemistry: Canadian Journal of Chemistry. (1979).[7][8] Stereochemistry of the Bucherer–Bergs and Strecker reactions of cis-3,4-dimethylcyclopentanone. Link

  • 2-Cyclopentenone Reactivity: Thieme Connect. Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Link

  • Heterocyclic Synthesis Overview: LibreTexts Chemistry. Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. Link

Sources

Method

Application Note: Catalytic Hydrogenation of 2-(Ethoxymethylene)cyclopentanone

This Application Note is designed for researchers and process chemists optimizing the hydrogenation of 2-(ethoxymethylene)cyclopentanone . This transformation is a pivotal step in the synthesis of 2-methylcyclopentanone...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the hydrogenation of 2-(ethoxymethylene)cyclopentanone . This transformation is a pivotal step in the synthesis of 2-methylcyclopentanone (a key intermediate for fragrances and pharmaceuticals) and 2-(ethoxymethyl)cyclopentanone (a protected 2-formyl derivative).

Executive Summary

The catalytic hydrogenation of 2-(ethoxymethylene)cyclopentanone (1 ) presents a classic selectivity challenge in organic synthesis. Depending on the reaction conditions, the pathway can be steered toward:

  • C=C Saturation: Yielding 2-(ethoxymethyl)cyclopentanone (2 ), a masked aldehyde.

  • Hydrogenolysis: Yielding 2-methylcyclopentanone (3 ), via the reduction of the C=C bond followed by elimination of ethanol and further reduction.

This guide provides a validated protocol for the selective synthesis of 2-methylcyclopentanone , with notes on arresting the reaction at the ether stage.

Reaction Chemistry & Mechanism

The substrate contains a push-pull enol ether system conjugated with a ketone. The electron-rich nature of the enol ether double bond makes it reactive toward electrophilic catalysis but requires specific conditions for complete hydrogenolysis.

Reaction Pathway

The transformation proceeds through a sequential mechanism:

  • Syn-Hydrogenation: Rapid uptake of

    
     across the exocyclic double bond to form the saturated ether (2 ).
    
  • Elimination (Acid-Catalyzed): Loss of ethanol to generate the endocyclic enone (2-methylenecyclopentanone or isomer).

  • Final Reduction: Hydrogenation of the transient alkene to form 2-methylcyclopentanone (3 ).

Graphviz Pathway Diagram

ReactionPathway cluster_conditions Selectivity Control Substrate 2-(Ethoxymethylene) cyclopentanone (1) Intermed 2-(Ethoxymethyl) cyclopentanone (2) (Kinetic Product) Substrate->Intermed H2, Pd/C (Fast) Transient [2-Methylene cyclopentanone] Intermed->Transient -EtOH (Acid/Heat) Product 2-Methyl cyclopentanone (3) (Thermodynamic Product) Transient->Product H2, Pd/C (Fast) Cond1 Neutral pH, Low T Favors (2) Cond2 Acidic pH, High T Favors (3)

Caption: Mechanistic pathway showing the divergence between saturation (Product 2) and hydrogenolysis (Product 3).

Critical Process Parameters (CPPs)

ParameterRecommendation for Methylation (Product 3)Recommendation for Saturation (Product 2)Mechanistic Insight
Catalyst 5% Pd/C (50% wet) 5% Pd/BaSO4 or Rh/C Pd/C is aggressive for C=C; BaSO4 support mitigates hydrogenolysis.
Solvent Methanol or Ethanol Ethyl Acetate Protic solvents aid proton transfer for elimination steps; non-polar solvents stabilize the ether.
Pressure 3–5 bar (45–75 psi) 1–2 bar (15–30 psi) Higher pressure drives the difficult hydrogenolysis step.
Temperature 50–60 °C 20–25 °C Heat is required to overcome the activation energy for ethanol elimination.
Additives Trace HCl or AcOH None or Trace Pyridine Acid catalyzes the elimination of EtOH; base prevents it.

Experimental Protocol

Protocol A: Synthesis of 2-Methylcyclopentanone (Hydrogenolysis)

Target: >95% Conversion to 2-methylcyclopentanone. Scale: 100 mmol (approx. 14.0 g of substrate).

Materials
  • Substrate: 2-(ethoxymethylene)cyclopentanone (14.0 g).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (0.7 g, 5 wt% loading).

  • Solvent: Methanol (140 mL, 10V).

  • Additive: Acetic Acid (0.5 mL) – Optional, accelerates reaction.

Step-by-Step Procedure
  • Safety Check: Ensure autoclave is grounded. Pd/C is pyrophoric; handle under inert atmosphere (Nitrogen/Argon).

  • Loading:

    • Charge the autoclave with Methanol and Substrate.

    • Add Acetic Acid.[1][2]

    • Gently add the Pd/C catalyst (avoid splashing to walls).

  • Inertization:

    • Seal reactor. Purge with

      
       (3 cycles, 5 bar).
      
    • Purge with

      
       (3 cycles, 5 bar) to remove nitrogen.
      
  • Reaction:

    • Pressurize to 4 bar (60 psi) with

      
      .
      
    • Set stirring to 800-1000 rpm (mass transfer is critical).

    • Heat to 50 °C .

    • Monitor

      
       uptake. Reaction is complete when uptake plateaus (typically 2-4 hours).
      
  • Work-up:

    • Cool to 20 °C. Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite® pad to remove catalyst. Wash cake with methanol.

    • Critical: Do not let the catalyst cake dry out (fire hazard).

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The residue contains 2-methylcyclopentanone and ethanol.[3]

    • Distill at atmospheric pressure (bp 139 °C) or reduced pressure to obtain pure product.

Protocol B: Synthesis of 2-(Ethoxymethyl)cyclopentanone (Saturation)

Target: Preservation of the ether linkage.

Modifications to Protocol A
  • Catalyst: Change to 5% Rh/C or Pd/BaSO4 (lower acidity support).

  • Solvent: Use Ethyl Acetate or Toluene (anhydrous).

  • Conditions: Run at 20 °C and 1 bar (balloon pressure) .

  • Work-up: Evaporate solvent. Distillation must be done under high vacuum to avoid thermal elimination of ethanol.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Incomplete Conversion Poisoned CatalystCheck for Sulfur/Amine impurities in substrate. Increase catalyst loading to 10 wt%.
Formation of Cyclopentanol Over-reductionStop reaction immediately upon

uptake cessation. Reduce pressure.[4]
Low Yield of Methyl Ketone Reaction stuck at Ether (2)Increase Temperature to >50°C or add 1 eq. of dilute HCl to force elimination.
Analytical Check (GC/MS)
  • Substrate (1):

    
     140. Retention Time (RT): ~8.5 min.
    
  • Intermediate (2):

    
     142. RT: ~7.8 min (Often unstable on GC columns).
    
  • Product (3):

    
     98. RT: ~4.2 min.
    
  • Byproduct (Cyclopentanol):

    
     86. RT: ~3.5 min.
    

Process Workflow Diagram

Workflow Start Start: Raw Material QC (Purity >98%) Prep Solution Prep (MeOH + Substrate + Acid) Start->Prep Inert Inertization (N2 Purge -> H2 Purge) Prep->Inert React Hydrogenation (50°C, 4 bar, 4h) Inert->React Sample IPC: GC Analysis React->Sample Decision Conversion >98%? Sample->Decision Decision->React No (Extend Time) Filter Catalyst Filtration (Celite) Decision->Filter Yes Distill Fractional Distillation Filter->Distill Final Final Product 2-Methylcyclopentanone Distill->Final

Caption: Operational workflow for the hydrogenation process from raw material to isolated product.

References

  • Synthesis of 2-Alkylcyclopentanones

    • ChemicalBook Protocols.
  • Catalytic Hydrogenation Mechanisms

    • Master Organic Chemistry.
  • Advanced Catalysts for Furan/Cyclopentanone Derivatives

    • ScienceAsia. "Selective catalytic hydrogenation of furfural to cyclopentanone." (Analogous ring/carbonyl reduction chemistry).
  • Kinetic Studies of Cyclopentenone Derivatives

    • PubMed Central. "Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives.

Sources

Application

Advanced Reagents and Protocols for the Alpha-Functionalization of Cyclopentan-1-one

Introduction: The Cyclopentanone Window Cyclopentan-1-one represents a unique scaffold in medicinal chemistry, serving as the core for prostaglandins, jasmonates, and numerous bioactive alkaloids. However, its functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopentanone Window

Cyclopentan-1-one represents a unique scaffold in medicinal chemistry, serving as the core for prostaglandins, jasmonates, and numerous bioactive alkaloids. However, its functionalization presents distinct challenges compared to cyclohexanone.

The Core Challenge:

  • Acidity & Enolization: The

    
    -protons of cyclopentanone (
    
    
    
    ) are slightly less acidic than typical acyclic ketones but enolize rapidly due to the relief of eclipsing interactions in the five-membered ring upon rehybridization to
    
    
    .
  • Self-Condensation: Unlike cyclohexanone, cyclopentanone is highly prone to self-aldol condensation under thermodynamic conditions, often leading to dimerization before the desired electrophile can react.

  • Polyalkylation: The small ring size reduces steric hindrance at the

    
    -position, making over-alkylation a persistent failure mode.
    

This guide details three high-fidelity protocols to overcome these barriers: Kinetic Control Alkylation , Pd-Catalyzed Arylation , and Organocatalytic Asymmetric Functionalization .

Direct -Alkylation: Kinetic Control

To achieve mono-alkylation, one must operate strictly under kinetic control to prevent proton transfer between the product enolate and the starting ketone.

Reagent Selection: The Lithium Amide Suite
  • LDA (Lithium Diisopropylamide): The gold standard. Large steric bulk prevents nucleophilic attack on the carbonyl.

  • LiHMDS (Lithium Hexamethyldisilazide): Less basic than LDA (

    
     vs 36), useful if the substrate has other base-sensitive groups, but often too slow for rapid kinetic trapping in cyclopentanones.
    
  • Electrophiles: Highly reactive alkyl halides (MeI, BnBr, Allyl-Br). Secondary halides often fail due to competing elimination.

Protocol 1: Kinetic Mono-Alkylation with LDA

Objective: Synthesis of 2-benzylcyclopentan-1-one.

Reagents:

  • Diisopropylamine (1.1 equiv)

  • 
    -Butyllithium (1.1 equiv, typically 1.6M in hexanes)
    
  • Cyclopentan-1-one (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • LDA Generation: In a flame-dried flask under Argon, dissolve diisopropylamine in THF. Cool to -78°C (dry ice/acetone). Add

    
    -BuLi dropwise.[1] Stir for 30 min.
    
    • Why: Generating LDA in situ ensures fresh reagent. The low temp prevents THF decomposition.

  • Enolization: Add cyclopentanone dropwise over 15 minutes. Stir at -78°C for 45 minutes.

    • Critical Step: Slow addition prevents local excess of ketone, which would react with the formed enolate (proton transfer) to generate the thermodynamic enolate or self-aldol products.

  • Trapping: Add Benzyl bromide rapidly.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    .
    

Visualization: Kinetic vs. Thermodynamic Pathways The following diagram illustrates why low temperature and bulky bases are non-negotiable for mono-substitution.

EnolateControl Ketone Cyclopentanone BaseKinetic LDA / -78°C (Kinetic Control) Ketone->BaseKinetic BaseThermo NaOEt / Reflux (Thermodynamic Control) Ketone->BaseThermo KineticEnolate Less Substituted Enolate (Kinetic) BaseKinetic->KineticEnolate Irreversible Deprotonation ThermoEnolate More Substituted Enolate (Thermodynamic) BaseThermo->ThermoEnolate Reversible Equilibrium ProductMono Mono-Alkylated Product KineticEnolate->ProductMono Electrophile (R-X) ProductPoly Poly-Alkylated / Self-Aldol ThermoEnolate->ProductPoly Electrophile (R-X) ProductMono->ThermoEnolate Proton Transfer (If Temp Rises)

Caption: Kinetic control (LDA, -78°C) locks the enolate, preventing equilibration to the thermodynamic species that leads to polyalkylation.

-Arylation: The Palladium-Enamine Strategy

Direct arylation of cyclopentanone using standard Buchwald-Hartwig conditions often fails due to the "cyclopentanone window" issues: rapid self-condensation under the strong bases (NaOtBu) typically required.

The Solution: Cooperative Catalysis. Using an amine co-catalyst (pyrrolidine) converts the ketone to an enamine in situ, which is the active nucleophile for the Pd-cycle, avoiding high concentrations of free enolate.

Reagent Profile
ComponentRecommended ReagentRole
Catalyst Source

or

Palladium source.[2][3]
Ligand XPhos or BINAP Bulky, electron-rich phosphines facilitate oxidative addition and reductive elimination.
Base

or

Neutralizes acid;

is milder for sensitive substrates.
Co-Catalyst Pyrrolidine (20-30 mol%)Forms the enamine intermediate transiently.
Protocol 2: Pd-Catalyzed -Arylation

Reference: J. Am. Chem. Soc.[2] 2000, 122, 1360.[2][3][4] [1]

  • Prep: Charge a Schlenk tube with

    
     (1 mol%), XPhos (2 mol%), and 
    
    
    
    (1.2 equiv).
  • Solvent: Add anhydrous Toluene or Dioxane.

  • Substrate: Add Cyclopentanone (1.0 equiv) and Aryl Bromide (1.0 equiv).

  • Co-Catalyst: Add Pyrrolidine (0.2 equiv).

  • Reaction: Heat to 80°C. The amine converts the ketone to the enamine, which attacks the Pd-Aryl complex.

  • Hydrolysis: The product is an imine/enamine which hydrolyzes upon workup (1M HCl) to release the

    
    -aryl ketone.
    

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMetal Transmetallation (Pd-Enolate) OxAdd->TransMetal Ketone Cyclopentanone Enamine Enamine (In Situ) Ketone->Enamine Pyrrolidine (cat.) Enamine->TransMetal Base RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Product Alpha-Aryl Ketone RedElim->Product Hydrolysis

Caption: The catalytic cycle relies on the in-situ formation of an enamine to intercept the Pd(II)-aryl species, bypassing harsh enolate conditions.

Asymmetric Functionalization: Organocatalysis

For enantioselective


-functionalization (halogenation, amination), organocatalysis utilizing the "SOMO" or "Enamine" activation modes is superior to metal-based methods for cyclopentanones.
Protocol 3: Enantioselective -Chlorination

Mechanism: The MacMillan imidazolidinone catalyst forms a chiral enamine. The high-energy HOMO of the enamine reacts with an electrophilic chlorine source.

Reagents:

  • Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan Gen 1 or 2).

  • Chlorine Source: N-Chlorosuccinimide (NCS) or hexachloroacetone.

  • Solvent: CHCl3 or THF at -30°C.

Key Insight: This reaction typically yields the


-chloro ketone with >90% ee. This intermediate is a powerful precursor for chiral epoxides or 

-amino ketones (via

displacement).

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Polyalkylation (Gem-dialkyl) Proton exchange between product and enolate.1. Ensure temp is strictly -78°C .2. Use inverse addition (add enolate to electrophile).3. Switch to Stork Enamine protocol (Pyrrolidine -> Enamine -> Alkylation).
Self-Condensation (Dimer) Free ketone concentration too high during enolization.1. Slow down ketone addition rate.2. Increase solvent volume (dilution favors intramolecular or bimolecular with electrophile over self-reaction).
No Reaction (Pd-Arylation) Catalyst poisoning or poor enamine formation.1. Switch ligand to BrettPhos or XPhos .2. Ensure reagents are dry (water inhibits enamine formation).
Low Yield (Organocatalysis) Product racemization.1. Avoid silica gel chromatography (acidic); use neutral alumina.2. Process immediately;

-halo ketones are labile.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2][3] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[4] Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
  • Beeson, T. D., & MacMillan, D. W. (2005).

    
    -Fluorination of Aldehydes and Ketones.[5] Journal of the American Chemical Society, 127(24), 8826–8828. Link
    
  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Hyde, A. M., Buchwald, S. L. (2007).

    
    -Arylation of Ketones. Angewandte Chemie International Edition, 46, 1-4. Link
    

Sources

Method

scale-up procedure for 2-(ethoxymethyl)cyclopentanone production

Application Note: Scalable Synthesis of 2-(Ethoxymethyl)cyclopentanone Abstract This application note details a robust, scalable protocol for the synthesis of 2-(ethoxymethyl)cyclopentanone (CAS: N/A for specific ether;...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(Ethoxymethyl)cyclopentanone

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(ethoxymethyl)cyclopentanone (CAS: N/A for specific ether; Analogous to 2-(hydroxymethyl)cyclopentanone CAS: 20618-42-2). Unlike direct alkylation methods which suffer from poly-substitution and poor regioselectivity, this guide utilizes a Stork Enamine strategy followed by a Phase-Transfer Catalyzed (PTC) Etherification . This modular approach ensures high mono-selectivity, operational safety, and reproducibility at kilogram scales.

Strategic Process Design

Scale-up of


-substituted cyclopentanones presents specific challenges:
  • Regiocontrol: Direct alkylation of cyclopentanone often leads to mixtures of mono- and di-alkylated products (geminal and vicinal).

  • Aldol Polymerization: Reaction with formaldehyde (necessary for the hydroxymethyl group) can lead to uncontrolled polymerization or bis-hydroxymethylation if not protected.

  • Safety: Handling of alkylating agents and exothermic enamine formation requires strict thermal management.

The Solution: We employ a three-stage workflow:

  • Enamine Activation: Temporary protection of the ketone as a morpholine enamine to direct mono-functionalization.

  • Controlled Hydroxymethylation: Reaction with paraformaldehyde to install the C1 unit.

  • O-Alkylation: Williamson ether synthesis using Phase Transfer Catalysis (PTC) to install the ethyl group under mild conditions.

Process Logic Diagram

G Start Cyclopentanone Step1 Step 1: Enamine Formation (Morpholine/pTSA) Start->Step1 - H2O (Dean-Stark) Inter1 Intermediate: 1-Morpholinocyclopentene Step1->Inter1 Step2 Step 2: Hydroxymethylation (Paraformaldehyde) Inter1->Step2 + (CH2O)n Inter2 Intermediate: 2-(Hydroxymethyl)cyclopentanone Step2->Inter2 + H3O+ (Hydrolysis) Step3 Step 3: Etherification (EtBr / NaOH / TBAB) Inter2->Step3 Phase Transfer Final Product: 2-(Ethoxymethyl)cyclopentanone Step3->Final Distillation

Caption: Modular synthesis workflow ensuring regioselectivity via enamine intermediate.

Safety & Hazard Analysis

ReagentHazard ClassControl Measure
Morpholine Flammable, CorrosiveUse in closed reactor; scrubber for vapors.
Paraformaldehyde Flammable Solid, SensitizerHandle in dust-free enclosure; avoid inhalation.
Ethyl Bromide Volatile, ToxicChilled addition (0°C); use reflux condenser.
Toluene Flammable, ReprotoxicGround all equipment; use nitrogen blanket.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Morpholinocyclopentene (Enamine)

Rationale: The enamine is less reactive than the enolate but more selective, preventing double addition of formaldehyde.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.005 equiv)

  • Toluene (Solvent, 3-4 volumes)

Procedure:

  • Setup: Equip a jacketed glass reactor (or flask) with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Charge Cyclopentanone, Morpholine, p-TSA, and Toluene.

  • Reaction: Heat to reflux (approx. 110-115°C). Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

  • Work-up: Cool to room temperature. Remove solvent and excess morpholine via vacuum distillation.

  • Validation: GC-MS should show >95% conversion to the enamine (m/z ~153).

Stage 2: Hydroxymethylation & Hydrolysis

Rationale: Paraformaldehyde provides a dry source of formaldehyde, avoiding competitive side reactions with water during the initial attack.

Reagents:

  • Crude Enamine (from Stage 1)

  • Paraformaldehyde (1.1 equiv)

  • 1,4-Dioxane (Solvent, 2 volumes)

  • Hydrolysis Solution: HCl (6M, aq)

Procedure:

  • Addition: Dissolve crude enamine in Dioxane. Cool to 0-5°C.

  • Reaction: Add Paraformaldehyde portion-wise to control exotherm. Allow to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis: Cool back to 0°C. Slowly add 6M HCl until pH < 2. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Neutralize with NaHCO3. Extract with Ethyl Acetate (3x).[1]

  • Intermediate Isolation: Dry organic layer (MgSO4), filter, and concentrate.[1]

    • Note: 2-(Hydroxymethyl)cyclopentanone is prone to dehydration to the exocyclic enone. Proceed immediately to Stage 3 or store frozen.

Stage 3: O-Alkylation (Etherification)

Rationale: Using Phase Transfer Catalysis (PTC) allows the use of aqueous NaOH and Ethyl Bromide, avoiding the fire hazards of NaH/DMF systems on scale.

Reagents:

  • 2-(Hydroxymethyl)cyclopentanone (1.0 equiv)[2]

  • Ethyl Bromide (1.5 equiv)

  • NaOH (50% aq. solution, 2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Toluene (Solvent, 3 volumes)

Procedure:

  • Biphasic Setup: Charge Toluene, Intermediate, and TBAB into the reactor.

  • Base Addition: Add 50% NaOH solution while stirring vigorously (high shear required for PTC).

  • Alkylation: Cool to 10°C. Add Ethyl Bromide dropwise (to prevent evaporation loss).

  • Heating: Warm to 40-50°C and stir for 8-12 hours.

  • Quench: Cool to RT. Add water to dissolve salts. Separate phases.

  • Purification: Wash organic phase with water and brine. Distill Toluene.

  • Final Distillation: Perform fractional vacuum distillation to isolate 2-(ethoxymethyl)cyclopentanone .

Quality Control & Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity > 97.0%GC-FID
Identity Matches Reference SpectrumGC-MS / NMR
Water Content < 0.1%Karl Fischer
Residual Solvent < 500 ppm (Toluene)Headspace GC
Analytical Logic (GC-MS)
  • Target Peak: 2-(Ethoxymethyl)cyclopentanone.

  • Fragmentation Pattern: Look for alpha-cleavage characteristic of ketones and ether loss (M - OEt).

  • Impurity Markers:

    • Cyclopentanone (Incomplete conversion).[3]

    • 2-methylenecyclopentanone (Dehydration product of intermediate).

    • 2,5-bis(ethoxymethyl)cyclopentanone (Over-alkylation, minimized by Enamine route).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removalEnsure Dean-Stark is functioning; check solvent azeotrope.
Polymerization in Step 2 Temperature too high during HCHO additionStrictly maintain <5°C during paraformaldehyde addition.
Dehydration of Intermediate Acid hydrolysis too harsh or prolongedNeutralize immediately after iminium hydrolysis is complete.
Low Conversion in Step 3 Poor mixing (PTC failure)Increase agitation speed; verify catalyst (TBAB) load.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[4] Link (Foundational Enamine Chemistry).

  • Ito, H., et al. (2005). "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis. Link (Context for hydroxymethylation stability).

  • PubChem. "2-(Hydroxymethyl)cyclopentanone (Compound)."[2] National Library of Medicine.[5] Link (Intermediate Data).

  • BenchChem. "Laboratory Scale Synthesis of 2-Carbomethoxycyclopentanone." Link (General scale-up protocols for 2-substituted cyclopentanones).

  • Freedman, H. H. (1986). "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry. Link (PTC Etherification methodology).

Sources

Application

green chemistry methods for synthesizing alkoxy-substituted cyclopentanones

Application Note: Green Synthesis of Alkoxy-Substituted Cyclopentanones via Interrupted Piancatelli Rearrangement Executive Summary This guide details the synthesis of 4-alkoxy-5-substituted-2-cyclopentenones from biomas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of Alkoxy-Substituted Cyclopentanones via Interrupted Piancatelli Rearrangement

Executive Summary

This guide details the synthesis of 4-alkoxy-5-substituted-2-cyclopentenones from biomass-derived 2-furylcarbinols. Unlike traditional petrochemical routes that require harsh oxidants or heavy metal catalysts, this protocol utilizes the Interrupted Piancatelli Rearrangement . By employing water-tolerant Lewis acids (Dysprosium(III) triflate) or heterogeneous solid acids in alcoholic media, we achieve high atom economy and stereoselectivity. This method directly valorizes furfural—a key lignocellulosic platform chemical—into high-value scaffolds for pharmaceutical (prostaglandin analogs) and fragrance applications.

Mechanism & Rationale

The core transformation relies on the acid-catalyzed rearrangement of 2-furylcarbinols.[1][2][3] In a standard Piancatelli reaction, water acts as the nucleophile, yielding 4-hydroxycyclopentenones.[2] To synthesize alkoxy variants, we utilize an alcohol (ROH) as both solvent and nucleophile. This "interrupted" pathway traps the transient oxocarbenium intermediate before water can attack, installing the alkoxy group in a single step with high trans-diastereoselectivity.

Mechanistic Pathway (DOT Visualization)

PiancatelliMechanism Start 2-Furylcarbinol (Biomass Derived) Inter1 Protonation & Ring Opening Start->Inter1 + Catalyst Acid Acid Catalyst (Dy(OTf)3 or H+) Acid->Inter1 Oxocarb Oxocarbenium Pentadienyl Cation Inter1->Oxocarb - H2O Cycliz 4π Conrotatory Electrocyclization Oxocarb->Cycliz Cation Oxyallyl Cation Cycliz->Cation Product 4-Alkoxy-2-cyclopentenone (Trans-isomer) Cation->Product + R-OH Trap Nucleophilic Trap (R-OH Solvent) Trap->Product

Figure 1: Mechanistic pathway of the Interrupted Piancatelli Rearrangement. The 4π electrocyclization dictates the stereochemistry, while the solvent choice (R-OH) determines the 4-alkoxy substitution.

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact on Chemistry
Catalyst Loading 1–5 mol% (Homogeneous)10 wt% (Heterogeneous)Higher loading does not improve yield significantly and may promote polymerization (darkening).
Solvent (Nucleophile) Anhydrous Alcohols (MeOH, EtOH, iPrOH)Water presence competes as a nucleophile, yielding the 4-hydroxy byproduct.
Temperature 60°C – 80°CBelow 60°C: Reaction stalls. Above 100°C: Furan ring degradation/polymerization.
Concentration 0.1 M – 0.5 MHigh concentration favors intermolecular side reactions (Humins formation).
Reaction Time 1 – 4 HoursExtended times lead to product degradation via Michael addition of the alcohol.

Experimental Protocols

Protocol A: Homogeneous Catalysis (High Precision/Library Synthesis)

Recommended for drug discovery applications requiring high stereocontrol.

Reagents:

  • Substrate: 2-Furylcarbinol derivative (1.0 equiv)

  • Catalyst: Dysprosium(III) triflate [Dy(OTf)₃] (5 mol%)

  • Solvent: Anhydrous Alcohol (e.g., Ethanol, Isopropanol) (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-furylcarbinol (1.0 mmol) in 5.0 mL of anhydrous ethanol.

  • Catalyst Addition: Add Dy(OTf)₃ (30.5 mg, 0.05 mmol) in one portion.

    • Expert Insight: Lanthanide triflates are water-tolerant but hygroscopic. Weigh quickly or use a glovebox for best reproducibility.

  • Reaction: Heat the mixture to 80°C (oil bath temperature) under an argon atmosphere.

  • Monitoring: Monitor via TLC (typically 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the furan starting material (usually bright UV active) and appearance of the cyclopentenone (stains dark brown/black with p-anisaldehyde).

  • Workup: Cool to room temperature. Dilute with Et₂O (20 mL) and wash with saturated NaHCO₃ (10 mL) to remove triflic acid traces.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of furan protons (~6.3, 7.4 ppm) and appearance of enone protons (dd at ~7.5 and ~6.2 ppm).

  • Stereochemistry: The coupling constant between H4 and H5 typically confirms trans geometry (

    
     Hz).
    
Protocol B: Heterogeneous Catalysis (Scale-Up/Flow Chemistry)

Recommended for process development and larger scale synthesis.

Reagents:

  • Substrate: 2-Furylcarbinol derivative[1][2][4]

  • Catalyst: Amberlyst-15 (H-form) or Sulfated Zirconia

  • Solvent: Ethanol (Industrial Grade)

Step-by-Step Methodology:

  • Reactor Setup: Pack a stainless steel column (Omnifit or similar) with activated Amberlyst-15 resin.

  • System Priming: Flush the system with ethanol at 0.5 mL/min to swell the resin and remove air pockets.

  • Feed Preparation: Dissolve substrate (0.5 M) in ethanol.

  • Continuous Flow: Pump the solution through the heated reactor column (80°C) at a flow rate corresponding to a 30-minute residence time.

    • Expert Insight: If backpressure increases, the resin may be fouling with polymeric humins. Flush with acetone to regenerate.

  • Collection & Isolation: Collect the output stream. Evaporate solvent under reduced pressure. The catalyst remains in the column, eliminating the filtration step.

Workflow Diagram (DOT Visualization)

Workflow Prep Feed Preparation (Substrate + Alcohol) Reactor Heated Reactor (80°C, Solid Acid Cat) Prep->Reactor Pump A Monitor In-line Monitoring (UV/IR Flow Cell) Reactor->Monitor Monitor->Reactor Conversion < 95% (Recirculate) Collect Product Collection Monitor->Collect Conversion > 95% Recycle Solvent Recycling (Rotary Evap) Collect->Recycle Recycle->Prep Recovered EtOH Final Pure Alkoxy-Cyclopentenone Recycle->Final

Figure 2: Continuous flow workflow for the green synthesis of alkoxy-cyclopentanones using heterogeneous catalysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Polymerization of furan ring.Reduce concentration (<0.2 M). Lower temperature to 60°C. Ensure inert atmosphere (Argon).
Hydroxy-Product Contamination Water in solvent.[5][6][7][8]Use molecular sieves (3Å) in the alcohol solvent. Ensure catalyst is dry.
No Reaction Catalyst deactivation.If using Dy(OTf)₃, dry under vacuum at 150°C before use. If using resin, wash with dilute HCl to regenerate active sites.
Cis/Trans Mixture Thermal isomerization.The reaction is naturally trans-selective. Avoid prolonged heating after conversion is complete.

References

  • Piancatelli, G., et al. "A new synthesis of 4-hydroxycyclopentenones."[3] Tetrahedron Letters, 1976.

  • Fisher, D., Palmer, L. I., Cook, J. E., Davis, J. E., & Read de Alaniz, J. "Efficient synthesis of 4-hydroxycyclopentenones: dysprosium(III) triflate catalyzed Piancatelli rearrangement." Tetrahedron, 2014.[5]

  • Pieters, G., et al. "Efficient Piancatelli rearrangement on a large scale using the Zippertex technology under subcritical water conditions." Reaction Chemistry & Engineering, 2018.[3]

  • Verrier, C., et al. "The Piancatelli Rearrangement: New Applications for an Intriguing Reaction." Beilstein Journal of Organic Chemistry, 2011.

  • Naya, L., et al. "Biomass-derived solvents for the Piancatelli rearrangement." Green Chemistry, 2019.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Ethoxymethyl)cyclopentan-1-one Synthesis

Executive Summary & Core Challenge The synthesis of 2-(ethoxymethyl)cyclopentan-1-one presents a classic challenge in organic synthesis: controlling mono-alkylation at the alpha position of a cyclic ketone. Direct alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of 2-(ethoxymethyl)cyclopentan-1-one presents a classic challenge in organic synthesis: controlling mono-alkylation at the alpha position of a cyclic ketone.

Direct alkylation of cyclopentanone with ethoxymethyl chloride (EOM-Cl) using strong bases (LDA, NaH) often results in poor yields due to:

  • Polyalkylation: The product is more acidic than the starting material, leading to di-alkylation.

  • O-Alkylation: Interaction of the hard electrophile with the oxygen of the enolate.

  • Aldol Condensation: Self-reaction of the ketone.

This guide prioritizes the Stork Enamine Synthesis and the


-Keto Ester Route  as the most robust, high-yield protocols, treating direct alkylation as a method requiring strict kinetic control.

Decision Matrix: Selecting Your Protocol

ConstraintRecommended ProtocolTypical YieldKey Advantage
High Regioselectivity Required Protocol A: Stork Enamine 75-85%Prevents polyalkylation; mild conditions.
Scale > 100g Protocol B:

-Keto Ester
80-90%Thermodynamically stable intermediates; easiest purification.
Speed / High Throughput Protocol C: Direct Enolate 40-60%Single step; requires cryogenic (-78°C) conditions.

Protocol A: The Stork Enamine Method (Gold Standard)

This method uses a secondary amine to form an enamine intermediate, rendering the alpha-carbon nucleophilic but less basic than an enolate, effectively stopping the reaction after mono-alkylation.

Phase 1: Enamine Formation

Reagents: Cyclopentanone (1.0 eq), Morpholine (1.2 eq), p-TsOH (0.05 eq), Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Reflux the mixture until the theoretical amount of water is collected (approx. 4-6 hours).

  • Validation (Critical): Monitor by IR. The ketone carbonyl peak (

    
    ) must disappear, replaced by the enamine C=C stretch (
    
    
    
    ).
  • Workup: Remove toluene and excess morpholine under high vacuum. Do not purify on silica (enamines hydrolyze). Use the crude immediately.

Phase 2: Alkylation & Hydrolysis

Reagents: Crude Enamine, Ethoxymethyl chloride (EOM-Cl) (1.1 eq), Acetonitrile or Dioxane.

  • Addition: Dissolve crude enamine in dry acetonitrile. Add EOM-Cl dropwise at

    
     under 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 12-18 hours. An iminium salt precipitate may form.

  • Hydrolysis: Add 10% aqueous HCl (excess) and stir vigorously for 2 hours at room temperature.

  • Extraction: Extract with diethyl ether. Wash with

    
     (to neutralize acid) and brine.[1]
    
Troubleshooting Protocol A
  • Issue: Low Yield (<50%).

    • Root Cause:[2][3][4][5][6][7] Incomplete enamine formation.

    • Fix: Ensure strictly anhydrous toluene and extended reflux time. Use molecular sieves in the Dean-Stark trap.

  • Issue: Recovery of starting material.

    • Root Cause:[2][3][4][5][6][7] Hydrolysis of enamine before alkylation due to wet solvent.

    • Fix: Distill EOM-Cl and dry Acetonitrile over

      
      .
      

Protocol B: The -Keto Ester Route (High Purity)

This route guarantees mono-alkylation by blocking one alpha position and activating the other.

Step-by-Step Workflow
  • Carboxylation: React cyclopentanone with diethyl carbonate and NaH to form 2-carbethoxycyclopentanone .

  • Alkylation: Treat the

    
    -keto ester with NaH (1.1 eq) in DMF/THF, followed by EOM-Cl.
    
    • Note: The proton between the carbonyls is highly acidic (

      
      ), allowing quantitative deprotonation without self-condensation.
      
  • Decarboxylation: Reflux the alkylated product in 6M HCl or dilute

    
    . The ester hydrolyzes to the acid, which spontaneously decarboxylates to yield 2-(ethoxymethyl)cyclopentan-1-one .
    

Protocol C: Direct Enolate Alkylation (Troubleshooting)

If you must use direct alkylation (LDA/LiHMDS), follow these strict parameters to minimize polyalkylation.

Critical Parameters Table
ParameterSettingReason
Temperature

(Constant)
Ensures Kinetic Control; prevents proton transfer between product and enolate.
Base LDA or LiHMDS (1.05 eq)Bulky bases prevent nucleophilic attack on the carbonyl.
Additive HMPA or DMPU (2-3 eq)Breaks up Lithium aggregates, increasing enolate reactivity towards the alkyl halide.
Addition Rate Slow InjectionPrevents local concentration hotspots of alkylating agent.
Visualizing the Pathway (Graphviz)

The following diagram illustrates the kinetic vs. thermodynamic pathways and where yield loss occurs.

G Start Cyclopentanone LDA LDA / -78°C Start->LDA Enolate Lithium Enolate (Kinetic) LDA->Enolate Deprotonation EOM Add EOM-Cl Enolate->EOM DiAlk Poly-Alkylated Byproduct Enolate->DiAlk Over-reaction Product Mono-Alkylated Product EOM->Product Major Path Product->Enolate Proton Exchange (If Temp > -78°C)

Caption: Kinetic control pathway. Red dashed lines indicate the "Proton Exchange" failure mode leading to polyalkylation if temperature is not maintained.

Frequently Asked Questions (FAQs)

Q1: Why is my product decomposing during distillation?

  • Answer: The ethoxymethyl ether moiety is an acetal-like structure (

    
    ). While relatively stable, traces of acid at high temperatures can cause cleavage. Solution:  Wash the organic layer with saturated 
    
    
    
    and add a trace of triethylamine to the receiving flask during distillation to maintain basicity.

Q2: Can I use Ethoxymethyl chloride (EOM-Cl) safely?

  • Answer: EOM-Cl is a known carcinogen. Alternative: If safety regulations prohibit EOM-Cl, consider using (ethoxymethoxy)benzotriazole as a surrogate, or generate EOM-Cl in situ using acetyl chloride and dimethoxymethane (though this requires careful handling of volatile carcinogenic intermediates).

Q3: My enamine synthesis stalled. Can I add more catalyst?

  • Answer: Adding more acid catalyst (p-TsOH) often degrades the enamine. Solution: The issue is likely water saturation. Replace the toluene in the reaction vessel with fresh, dry toluene or reactivate the molecular sieves in the Dean-Stark trap.

Q4: How do I separate the mono-alkylated product from the di-alkylated impurity?

  • Answer: They have very similar boiling points. Solution: Use flash chromatography. The di-alkylated product is less polar. A gradient of 0-10% EtOAc in Hexanes is typically effective.

References

  • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, vol. 85, no. 2, 1963, pp. 207–222. Link

  • BenchChem Technical Support. "Application Notes: Enamine Formation and Condensation Reactions." BenchChem Protocols, 2025.[1][2] Link

  • Organic Chemistry Portal. "Stork Enamine Synthesis." Organic Chemistry Portal, 2024. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 5th Ed.
  • Ito, H., et al. "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one."[7] Synthesis, 2005.[7][8][9] (Relevant for alternative hydroxymethylation routes). Link

Sources

Optimization

preventing aldol condensation side reactions in cyclopentanone alkylation

Welcome to the Technical Support Center for Cyclopentanone Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentanone Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and eliminate one of the most notorious side reactions in cyclic ketone functionalization: the aldol condensation.

Direct alpha-alkylation of cyclopentanone is a fundamental transformation in drug discovery, but it is frequently plagued by poly-alkylation and self-condensation. This guide provides mechanistic clarity, quantitative troubleshooting parameters, and self-validating experimental protocols to ensure your syntheses succeed on the first attempt.

Section 1: Mechanistic Fundamentals & FAQs

Q: Why does my cyclopentanone alkylation yield a thick, complex mixture instead of the mono-alkylated product? A: This is the classic signature of an aldol condensation side reaction. When cyclopentanone is deprotonated, the resulting enolate is a powerful nucleophile. If the enolization is incomplete, unreacted cyclopentanone remains in the reaction matrix. The enolate will preferentially attack the highly electrophilic carbonyl carbon of the unreacted ketone, leading to a beta-hydroxy ketone that rapidly dehydrates into an alpha,beta-unsaturated ketone[1]. This self-condensation polymerizes your starting material, destroying your yield.

Q: How does the choice of base dictate whether I get alkylation or aldol condensation? A: The outcome is dictated by kinetic versus thermodynamic control. Weaker bases (like NaOEt or NaOH) or sterically accessible strong bases (like NaH) establish an equilibrium between the ketone and the enolate[2][3]. Because the enolate and the unreacted ketone coexist in solution, aldol condensation becomes thermodynamically favored. To prevent this, you must use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[3][4]. LDA ensures rapid, irreversible, and quantitative deprotonation, completely consuming the ketone before the alkyl halide is introduced[4].

Q: I am using LDA at -78 °C, but I still see 15-20% aldol products. What is going wrong? A: Your order of addition is likely flawed. If you add LDA to the ketone (normal addition), there is a transient period where the ketone is in molar excess relative to the base, triggering self-condensation. You must utilize inverse addition : add the freshly distilled cyclopentanone dropwise to a solution of excess LDA[1]. This ensures the base is always in massive excess, instantly converting every drop of ketone into the enolate and preventing ketone-enolate interactions[1].

Q: Direct alkylation keeps failing due to poly-alkylation and residual aldol. Is there a robust workaround? A: Yes. The Stork Enamine Synthesis is the gold standard for bypassing strong-base enolate chemistry entirely[5]. By reacting cyclopentanone with a secondary amine (like pyrrolidine or morpholine) under acidic catalysis, you form an enamine[6]. Enamines are sufficiently nucleophilic to undergo SN₂ reactions with reactive alkyl halides, but they are completely immune to self-condensation[5]. After alkylation, the resulting iminium salt is easily hydrolyzed back to the mono-alkylated ketone[7].

Section 2: Reaction Pathways & Troubleshooting Data

Understanding the divergent pathways of the cyclopentanone enolate is critical for troubleshooting.

G CP Cyclopentanone Base Base Addition CP->Base Enolate Cyclopentanone Enolate Base->Enolate Deprotonation Aldol Aldol Condensation (Side Product) Enolate->Aldol Excess Ketone (Thermodynamic Control) Alkylation Alkylation (Desired Product) Enolate->Alkylation Alkyl Halide (Kinetic Control)

Reaction pathways of cyclopentanone enolate under kinetic versus thermodynamic control.

Quantitative Troubleshooting: Kinetic vs. Thermodynamic Control
ParameterKinetic Control (Desired Alkylation)Thermodynamic Control (Aldol Risk)
Base Choice LDA, LiHMDS[3]NaOEt, NaOH, KOtBu[3][8]
Base pKa ~36~16-19
Temperature -78 °C[1]0 °C to Room Temp[3]
Equivalents of Base 1.05 - 1.1 (Slight Excess)[4]Catalytic or 1.0 (Equilibrating)
Addition Method Inverse Addition (Ketone into Base)[1]Normal Addition (Base into Ketone)
Enolate Formation Rate Fast, irreversible[4]Slow, reversible[2]
Aldol Condensation Risk Minimal (< 5%)[1]High (Major side product)[1]

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the physical or visual cues confirm the success of the current step.

Protocol A: Direct Alkylation via Kinetic Enolate (LDA Method)

Use this method when working with simple primary alkyl halides where rapid SN₂ kinetics are guaranteed.

  • LDA Preparation: Purge a dry flask with inert gas (N₂ or Argon). Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise via syringe. Stir for 30 minutes[1].

    • Causality: Freshly preparing LDA is critical. Commercially purchased LDA solutions often degrade and contain moisture, which prematurely quenches the enolate and shifts the system toward thermodynamic control.

  • Inverse Addition (Enolization): Add freshly distilled cyclopentanone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation[1].

    • Self-Validation: The solution should remain clear to pale yellow. If the solution turns deep orange or red, thermodynamic equilibration has occurred, and aldol oligomerization is underway. Discard and restart.

  • Alkylation: Add the alkyl halide (e.g., 1,2-dibromoethane, 1.2 eq) dropwise to the enolate solution at -78 °C[1].

    • Causality: A slight excess of the electrophile ensures complete consumption of the enolate, minimizing the risk of dialkylation[1].

  • Workup: Allow the mixture to slowly warm to room temperature overnight[1]. Quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source to neutralize residual base and safely destroy any unreacted enolate without triggering acid-catalyzed side reactions.

Protocol B: The Stork Enamine Synthesis

Use this method when direct alkylation fails, when using secondary alkyl halides, or when absolute immunity to self-condensation is required.

Stork Ketone Cyclopentanone Enamine Enamine Intermediate Ketone->Enamine Pyrrolidine -H2O Iminium Iminium Salt Enamine->Iminium Alkyl Halide (SN2) Product Mono-alkylated Product Iminium->Product Aqueous HCl Hydrolysis

Workflow for the Stork enamine synthesis to achieve selective mono-alkylation.

  • Enamine Formation: Combine cyclopentanone (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (pTsOH) in dry toluene[5][6].

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water[5].

    • Self-Validation: The reaction is complete when the theoretical volume of water is collected in the trap (typically 4-6 hours)[5]. This visually confirms the quantitative conversion of the ketone to the enamine. Remove the solvent under reduced pressure.

  • Alkylation: Dissolve the crude enamine in dry dioxane or THF. Add the alkyl halide (1.5 eq) dropwise at room temperature. Stir for 12 hours[5].

    • Self-Validation: The formation of a dense precipitate confirms successful alkylation, as the resulting iminium salt is highly polar and insoluble in ethereal solvents.

  • Hydrolysis: Add 10% aqueous HCl to the mixture and stir for 1 hour[5].

    • Causality: Acid hydrolysis cleaves the iminium intermediate, liberating the desired mono-alkylated cyclopentanone and the water-soluble pyrrolidine hydrochloride salt, which is easily removed during aqueous extraction[7]. Extract the aqueous layer with diethyl ether, wash with brine, dry over sodium sulfate, and evaporate the solvent[5].

References[5] Benchchem. Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone. Available at: https://www.benchchem.com/application-notes/enamine-formation-and-condensation-reactions-of-22-diphenyl-cyclopentanone[6] AskFilo. Complete the following reaction with mechanism. Reactant: 2-methylcyclopentanone. Available at: https://askfilo.com/question/complete-the-following-reaction-with-mechanism-reactant-2-methylcyclop-3335353039383633[7] AskFilo. What is the major product of the Stork enamine synthesis, that is, the reaction of cyclopentanone with pyrrolidine, heat, CH3CH2Br, H+, and H2O?. Available at: https://askfilo.com/question/what-is-the-major-product-of-the-stork-enamine-synthesis-that-is-the-r-3331393638363435[2] Organic Chemistry Tutor. Alkylation of Enolates. Available at: https://organicchemistrytutor.com/alkylation-of-enolates/[3] Patsnap Eureka. Enolates Formation and Reactions: Aldol, Alkylation, and More. Available at: https://eureka.patsnap.com/enolates-formation-and-reactions/[8] AskFilo. The image shows a chemical reaction scheme. It depicts a cyclopentanone derivative undergoing two different reaction pathways. Available at: https://askfilo.com/question/the-image-shows-a-chemical-reaction-scheme-it-depicts-a-cyclopentanone-d-3335313337353935[4] Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Enols_and_Enolates/Alkylation_of_Enolate_Ions[1] Benchchem. Technical Support Center: Synthesis of 2-(2-Bromoethyl)cyclopentan-1-one. Available at: https://www.benchchem.com/technical-support/synthesis-of-2-2-bromoethylcyclopentan-1-one

Sources

Troubleshooting

Technical Support Guide: Purification of 2-(Ethoxymethyl)cyclopentan-1-one

-Alkoxy Cyclopentanones Executive Summary & Molecule Profile[1] User: Research Chemists / Process Engineers Goal: Isolate high-purity (>98%) 2-(ethoxymethyl)cyclopentan-1-one from crude reaction mixtures. Challenge: This...

Author: BenchChem Technical Support Team. Date: March 2026


-Alkoxy Cyclopentanones

Executive Summary & Molecule Profile[1]

User: Research Chemists / Process Engineers Goal: Isolate high-purity (>98%) 2-(ethoxymethyl)cyclopentan-1-one from crude reaction mixtures. Challenge: This molecule combines the volatility of a ketone with the thermal sensitivity of an ether linkage at the


-position. Improper heating can trigger 

-elimination (loss of ethanol), resulting in the formation of 2-methylenecyclopentan-1-one (exocyclic enone) and polymerization.
Target Molecule Profile
PropertyValue (Estimated/Empirical)Notes
Molecular Formula

MW: 142.20 g/mol
Boiling Point (Atm) ~195–205 °CDo not distill at atm pressure. Decomposition risk.[1][2][3]
Boiling Point (Vacuum) 85–92 °C @ 10 mmHg Recommended operating range.
Thermal Limit < 140 °C (Pot Temp)Above this, rate of

-elimination increases significantly.
Key Impurities Cyclopentanone (SM), Di-alkylated byproducts, 2-methylenecyclopentanone.

Standard Operating Procedure (SOP)

WARNING: Ensure the crude mixture is neutral (pH 7) before heating. Traces of acid (from synthesis) or base (from workup) catalyze the elimination of the ethoxy group during distillation.

Step 1: Pre-Distillation Preparation
  • Neutralization: Wash organic layer with sat.[4]

    
     (if acidic) or dilute 
    
    
    
    (if basic), followed by brine.
  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Solvent Strip: Remove bulk low-boiling solvents (Ether/DCM/THF) via Rotary Evaporator.

    • Target: < 5% residual solvent.[5]

    • Bath: 40 °C.

    • Vacuum:[6][7][8][9] Ramp down to 20 mbar.

Step 2: Vacuum Distillation Setup

Use a short-path distillation head (Vigreux column optional but recommended for separating di-alkylated impurities).

  • Flask: Round-bottom flask (max 60% full).

  • Agitation: Magnetic stir bar (egg-shaped, high spin rate) or capillary bleed (nitrogen). Do not use boiling stones.

  • Heating: Oil bath with digital temperature control.

  • Condenser: Water coolant at 10–15 °C.

Step 3: Distillation Protocol
PhaseBath TempVapor TempPressureAction
Degassing 25 °CRamp to <10 mmHgObserve outgassing. Wait for bubbling to subside.
Forerun 60–80 °C< 70 °C10 mmHgCollect residual solvent and unreacted cyclopentanone.
Product 110–125 °C 85–92 °C 10 mmHg Collect main fraction. Monitor Refractive Index (RI).[10]
Residue >130 °C> 100 °C10 mmHgStop heating. Do not distill to dryness (peroxide/polymerization risk).

Troubleshooting Logic (Visualized)

The following decision tree helps diagnose common failures during the purification process.

PurificationLogic Start Start: Distillation Issues IssueType Identify Primary Symptom Start->IssueType Decomp Product Decomposition (Darkening/Tars) IssueType->Decomp Black residue/Smell NoVac Poor Vacuum / Fluctuating Pressure IssueType->NoVac Pressure > 20mmHg Impure Inseparable Impurities (Co-distillation) IssueType->Impure Bad NMR/GC CheckPH Check Crude pH Decomp->CheckPH LeakTest Isolate Pump NoVac->LeakTest CheckDiff Check BP Difference Impure->CheckDiff AcidBase Acid/Base Present? CheckPH->AcidBase Neutralize Action: Re-wash & Neutralize AcidBase->Neutralize Yes CheckTemp Check Bath Temp AcidBase->CheckTemp No LowerTemp Action: Increase Vacuum, Lower Bath <120°C CheckTemp->LowerTemp >140°C PumpGood Pump reaches <1 mmHg? LeakTest->PumpGood FixJoints Action: Regrease Joints / Check Hoses PumpGood->FixJoints Yes (System Leak) ChangeOil Action: Change Pump Oil / Ballast Pump PumpGood->ChangeOil No (Pump Failure) SmallDiff ΔBP < 10°C? CheckDiff->SmallDiff Column Action: Use Vigreux or Spinning Band Column SmallDiff->Column No (Separable) Chromatography Action: Switch to Flash Chromatography SmallDiff->Chromatography Yes (Azeotrope/Close BP)

Figure 1: Diagnostic workflow for troubleshooting vacuum distillation of sensitive ketones.

Technical Support FAQs

Category 1: Thermal Instability & Decomposition

Q: The material in the flask is turning black and viscous before the product distills. What is happening? A: This indicates polymerization or decomposition.

  • Diagnosis: The most likely culprit is residual acid or base from the synthesis step (e.g., alkylation using a base). Even trace amounts act as catalysts for aldol condensation (self-polymerization) or

    
    -elimination of the ethoxy group at elevated temperatures.
    
  • Solution: Stop the distillation. Cool the flask. Dissolve the residue in ether/DCM, wash twice with buffered brine (pH 7), dry, and restart.

  • Prevention: Always check the pH of the aqueous layer during the final workup. It must be neutral.

Q: I see a new spot on TLC appearing during distillation that wasn't there before. Is my product degrading? A: Likely yes. If you observe a less polar spot (higher Rf) appearing, you are likely generating 2-methylenecyclopentan-1-one via the elimination of ethanol.

  • Cause: Bath temperature is too high (>140°C) or residence time in the pot is too long.

  • Fix: Improve your vacuum quality. Reducing pressure from 15 mmHg to 1 mmHg will drop the boiling point significantly (likely to ~50-60°C), reducing thermal stress.

Category 2: Separation & Purity

Q: I cannot separate the unreacted cyclopentanone from my product; they co-distill. A: Cyclopentanone (bp 130°C atm) and your product (bp ~200°C atm) should be separable. If they co-distill:

  • Azeotrope: If water is present, cyclopentanone forms a low-boiling azeotrope. Ensure the feed is bone-dry.

  • Entrainment: If the distillation is too fast, the "wind" of the vapor carries heavier molecules.

  • Protocol Adjustment: Use a Vigreux column (10–20 cm) to provide theoretical plates. Reduce the heating rate so the collection rate is roughly 1 drop per second.

Q: My distillate is cloudy. A: Cloudiness usually indicates water or phase separation of an azeotrope.

  • Immediate Action: Stop collecting the main fraction.

  • Root Cause: The crude material was not dried sufficiently with

    
    .
    
  • Fix: Dilute the distillate in DCM, dry over

    
    , filter, and strip solvent.
    
Category 3: Vacuum & Equipment[10]

Q: The vacuum pressure fluctuates wildly when I start heating. A: This is "outgassing" of residual solvents.

  • Explanation: Solvents like THF or DCM trapped in the oil matrix boil violently when vacuum is applied.

  • Protocol: Perform a "degassing phase" at room temperature. Apply vacuum and stir for 15–20 minutes before turning on the heat. Only heat once the pressure stabilizes.

Q: Can I use boiling stones? A: No. Boiling stones become ineffective almost immediately under vacuum as their pores are evacuated.[8] They will not prevent bumping later in the run.

  • Alternative: Use a vigorous magnetic stir bar or a glass capillary introducing a very fine stream of inert gas (Nitrogen/Argon) into the bottom of the flask.

References

  • Vacuum Distillation Safety & Procedures

    • Source: Chemistry LibreTexts. "5.
    • URL:[Link]

  • Synthesis & Handling of Cyclopentenone Derivatives

    • Source: Organic Syntheses. "2-Cyclopentenone.
    • URL:[Link]

  • Thermal Decomposition Data

    • Source: National Institutes of Health (PMC). "Thermal Decomposition of 2-Cyclopentenone.
    • URL:[Link]

  • General Physical Properties (Proxy Data)

    • Source: Cheméo. "2-Cyclopenten-1-one, 2-methyl- Data."[11] (Used for boiling point extrapolation).[8]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Cyclopentanone Removal &amp; Reaction Purification

Welcome to the Technical Support Center. Unreacted cyclopentanone (boiling point: 130.6 °C[1]) is a notoriously persistent impurity in synthetic workflows due to its partial water solubility and high boiling point.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Unreacted cyclopentanone (boiling point: 130.6 °C[1]) is a notoriously persistent impurity in synthetic workflows due to its partial water solubility and high boiling point. This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers looking to isolate high-purity products from cyclopentanone-rich reaction mixtures.

Quantitative Performance of Purification Methods

Selecting the right purification method requires balancing target purity against acceptable yield loss. The following data summarizes the empirical effectiveness of standard techniques for removing cyclopentanone from solid derivatives (e.g., cyclopentanone oxime)[2].

Purification MethodTypical PurityTypical YieldResidual CyclopentanoneMechanistic Advantage
Column Chromatography >99%60–90%<1%Excellent baseline separation via silica gel adsorption[2].
Recrystallization >98%50–80%<2%Highly scalable; yield loss is strictly tied to mother liquor solubility[2].
Fractional Distillation (Vacuum) >97%70–95%<3%Best for bulk removal; avoids thermal degradation of labile products[2].
Bisulfite Adduct Filtration >95%75–85%<5%Chemically sequesters the ketone without requiring thermal stress[3].
Workflow: Selecting a Removal Strategy

CyclopentanoneRemoval Start Crude Reaction Mixture State Target Product State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil State->Liquid Recryst Recrystallization Solid->Recryst Chrom Chromatography Solid->Chrom If oiling out Heat Thermally Stable? Liquid->Heat Distill Vacuum Distillation Heat->Distill Yes (BP > 150°C) Azeotrope Azeotropic Distillation Heat->Azeotrope Yes (Aqueous) Chem Bisulfite Adduct Heat->Chem No (Heat Sensitive) Heat->Chrom No (High Purity)

Decision matrix for cyclopentanone removal based on product properties.

Troubleshooting Guides & FAQs
Q1: My product is a high-boiling liquid, but heating the mixture to 131 °C to distil off cyclopentanone causes product degradation. How can I remove the bulk ketone at a lower temperature?

Causality & Mechanism: While pure cyclopentanone boils at 130.6 °C[1], it forms a heterogeneous, minimum-boiling azeotrope with water[4]. At atmospheric pressure, this azeotrope boils at approximately 92.6 °C to 94.6 °C and consists of roughly 42% water and 58% cyclopentanone by volume[5],[6]. By intentionally adding water and performing an azeotropic distillation, you can strip the unreacted ketone at a significantly lower temperature, preserving thermally labile products.

Self-Validating Protocol (Azeotropic Distillation):

  • Add an excess of distilled water to the crude reaction mixture (at least a 1:1 volume ratio to the estimated residual cyclopentanone).

  • Equip the reaction flask with a Dean-Stark apparatus or a simple distillation setup.

  • Heat the mixture gently. Collect the distillate boiling at ~93 °C.

  • Validation Check: The distillate will spontaneously separate into two distinct liquid phases (water and cyclopentanone) in the receiving flask[4].

  • Continue distillation until the vapor temperature rises above 95 °C or the distillate no longer separates into two layers, indicating complete removal of the ketone.

Q2: I am synthesizing a heat-sensitive compound and cannot use distillation. Is there a chemical method to sequester the unreacted cyclopentanone?

Causality & Mechanism: Yes. Cyclopentanone, being an unhindered cyclic ketone, readily undergoes nucleophilic addition with sodium bisulfite (


) to form a solid, water-soluble bisulfite adduct (a sulfonic acid derivative)[7],[3]. This reaction is highly selective for aldehydes and small/cyclic ketones[8]. The formation of this white precipitate effectively traps the cyclopentanone, allowing your non-reactive target product to be extracted or filtered away[9].

Self-Validating Protocol (Bisulfite Adduct Formation):

  • Prepare a saturated aqueous solution of sodium bisulfite. Adjust the pH to roughly 5–7 to maximize the concentration of reactive bisulfite ions[3].

  • Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., diethyl ether or dichloromethane) and cool in an ice bath.

  • Vigorously stir the saturated

    
     solution into the organic layer for 30–60 minutes.
    
  • Validation Check: A white crystalline precipitate (the bisulfite adduct) will form at the interface of the two layers[7],[9].

  • Filter the entire mixture through a Büchner funnel to remove the solid adduct. Separate the remaining organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Q3: My product is a solid (e.g., cyclopentanone oxime), but it is oiling out or precipitating as a sticky mass due to residual cyclopentanone. How do I isolate a pure powder?

Causality & Mechanism: Unreacted cyclopentanone acts as a plasticizer and co-solvent, preventing the proper crystal lattice formation of solid derivatives[2]. To induce crystallization, the ketone must be diluted with a non-polar anti-solvent in which the target product is insoluble.

Self-Validating Protocol (Trituration & Recrystallization):

  • Neutralize the reaction mixture prior to workup, as compounds like oximes can hydrolyze back to the ketone under extreme pH[2].

  • If an oil remains after initial solvent evaporation, triturate (vigorously stir) the oil with a non-polar solvent like cold hexanes. Cyclopentanone is miscible with hexanes, but polar solid products will crash out[2].

  • For formal recrystallization, dissolve the crude solid in a minimal amount of warm diethyl ether (Caution: highly flammable)[2].

  • Allow the flask to cool slowly to room temperature, then place in an ice bath for 30 minutes.

  • Validation Check: High-purity crystals will form. Collect via vacuum filtration and wash with a small volume of cold diethyl ether to strip away any remaining surface cyclopentanone[2].

Q4: I am extracting my product from an aqueous reaction mixture, but cyclopentanone keeps partitioning into the water layer. How can I force it into the organic phase for easier separation?

Causality & Mechanism: Cyclopentanone is slightly soluble in water[1]. During aqueous workups, this partial solubility leads to poor phase separation and product loss. Adding a strong electrolyte increases the ionic strength of the aqueous phase, which drastically decreases the solubility of the organic ketone in water—a thermodynamic phenomenon known as "salting out"[10].

Self-Validating Protocol (Salting Out):

  • To the aqueous reaction mixture, add solid potassium carbonate (

    
    ) or calcium chloride (
    
    
    
    ) until the solution is nearly saturated[10]. Potassium carbonate is often preferred as it neutralizes trace acids and prevents the product loss associated with standard alkali washing[10].
  • Transfer to a separatory funnel and extract with a volatile organic solvent (e.g., diethyl ether).

  • Validation Check: The phase boundary will become sharp, and the cyclopentanone will be forced entirely into the upper organic layer.

  • Separate the phases, dry the organic layer over anhydrous

    
     or 
    
    
    
    , and proceed to distillation[10].
References
  • Sciencemadness Discussion Board. "cyclopentanone". [Link]

  • Rushim.ru. "AZEOTROPIC DATA- II".[Link]

  • Google Patents.
  • Quora. "Why do small methyl ketones react with sodium bisulfite to give white precipitate?". [Link]

  • Quora. "Why do only small methyl ketones react with sodium bisulfite?". [Link]

  • Google Patents. "US2544562A - Process for recovering aldehydes and ketones".
  • Organic Syntheses. "cyclopentanone".[Link]

  • Chegg. "Conclude if the tested ketones have the given structure or not (bisulfite reaction)?". [Link]

  • Wikipedia. "Cyclopentanone". [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 2-(Ethoxymethyl)cyclopentan-1-one

Welcome to the Application Scientist Support Portal. This guide provides in-depth mechanistic insights, troubleshooting protocols, and empirical data regarding the handling of 2-(ethoxymethyl)cyclopentan-1-one under acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth mechanistic insights, troubleshooting protocols, and empirical data regarding the handling of 2-(ethoxymethyl)cyclopentan-1-one under acidic conditions. Designed for drug development professionals and synthetic chemists, this document focuses on preventing yield loss and characterizing degradation pathways.

Core Mechanistic Pathways: The Causality of Acidic Degradation

As researchers, you may notice that 2-(ethoxymethyl)cyclopentan-1-one exhibits significant instability when exposed to Brønsted or Lewis acids. To mitigate this, we must first understand the thermodynamic and kinetic drivers of its degradation.

The primary vulnerability of this molecule lies in the synergistic relationship between the carbonyl group and the


-ethoxymethyl ether. Under acidic conditions, the molecule does not simply undergo ether cleavage; it undergoes a rapid acid-catalyzed elimination .

The Mechanism:

  • Protonation & Enolization: The acid protonates the ether oxygen, converting the ethoxy group into a superior leaving group (ethanol). Concurrently, the acidic

    
    -protons facilitate tautomerization to the enol form.
    
  • Elimination: The enol's oxygen lone pair collapses, reforming the carbonyl and expelling the protonated ether. This E1cB-like/enol-mediated elimination generates 2-methylenecyclopentan-1-one , an exocyclic

    
    -unsaturated ketone.
    
  • Polymerization: 2-Methylenecyclopentan-1-one is an exceptionally reactive Michael acceptor. Literature confirms that such unhindered exocyclic enones react rapidly (often in under 45 minutes) to form Michael adducts[1], and they spontaneously degrade into viscous, polymeric liquids[2].

Pathway SM 2-(Ethoxymethyl) cyclopentan-1-one Oxonium Protonated Ether (Oxonium Ion) SM->Oxonium + H⁺ Enol Enol Tautomer SM->Enol + H⁺ Enone 2-Methylenecyclopentan-1-one (Reactive Enone) Oxonium->Enone E1/E2 Elimination EtOH Ethanol Oxonium->EtOH Leaving Group Enol->Enone Elimination Enol->EtOH Leaving Group Polymer Polymeric Degradants (Viscous/Yellow) Enone->Polymer Michael Addition / Self-Condensation

Acid-catalyzed elimination of 2-(ethoxymethyl)cyclopentan-1-one to reactive polymeric degradants.

Frequently Asked Questions (Troubleshooting)

Q1: During column chromatography, my yield drops by 40%, and I recover a yellow, viscous film. What is happening? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The extended residence time on the column catalyzes the elimination of ethanol, forming 2-methylenecyclopentan-1-one. This reactive enone subsequently undergoes self-condensation or reacts with other nucleophiles on the high-surface-area silica, forming the yellow polymeric film[2]. Corrective Action: Neutralize the silica gel by pre-treating the column with 1% triethylamine (TEA) in your eluent, or switch to neutral alumina.

Q2: I am exposing the compound to Lewis acids (e.g.,


) at 

, but I still observe degradation. Why?
A: Lewis acids coordinate strongly to the ether oxygen, drastically lowering the activation energy required for the elimination of the ethoxy group. Even at cryogenic temperatures, the driving force to form the conjugated enone system is sufficient to trigger the pathway. The resulting 2-methylenecyclopentanone is highly susceptible to Lewis-acid promoted Michael additions[3]. Corrective Action: If a Lewis acid is mandatory for your workflow, opt for softer Lewis acids (e.g.,

or

) and strictly limit reaction times.

Q3: How can I selectively deprotect a BOC-protected amine elsewhere on the molecule without destroying the ethoxymethyl group? A: Standard BOC deprotection (neat TFA or 4M HCl in dioxane) will quantitatively destroy the ethoxymethyl group due to the high acidity. Corrective Action: Utilize non-acidic or ultra-mild conditions. Thermal deprotection, or the use of TMSOTf/2,6-lutidine at


 (which buffers the system and prevents proton-mediated enolization), are highly recommended alternatives.

Quantitative Data: Stability Matrix

To assist in your experimental design, our application scientists have compiled a stability matrix for 2-(ethoxymethyl)cyclopentan-1-one across various acidic environments.

Acid System / EnvironmentApprox. pHTemp (°C)Stability ProfilePrimary Degradant Observed
0.1M HCl (aq)1.025°CPoor (< 2 hrs half-life)2-Methylenecyclopentan-1-one / Polymers
10% TFA in DCM~1.50°CModerate (4-6 hrs half-life)2-Methylenecyclopentan-1-one
0.1M Acetic Acid (aq)3.025°CGood (> 24 hrs)Trace Enone

(1.1 eq)
N/A-78°CPoor (< 1 hr half-life)Polymeric mixtures
Silica Gel (Standard)4.5 - 5.525°CModerate (Time-dependent)Enone (On-column degradation)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps. By monitoring the specific diagnostic signals mentioned, you can ensure the integrity of your workflow.

Protocol A: Mild Acidic Workup (Degradation Prevention)

Objective: To extract and isolate the target compound from a basic or nucleophilic reaction mixture without triggering acid-catalyzed elimination.

  • Quench: If an acidic quench is required (e.g., neutralizing a Grignard reagent), use a weak acid buffer such as saturated aqueous

    
     (pH ~5.5) instead of 1M HCl.
    
  • Temperature Control: Submerge the reaction flask in an ice bath. Maintain the internal temperature of the biphasic mixture strictly below

    
     during the addition of the quench solution.
    
  • Rapid Extraction: Perform the extraction rapidly using a non-polar solvent (e.g., MTBE or diethyl ether).

    • Causality: Minimizing the contact time between the organic product and the aqueous acidic phase prevents the slow protonation of the ether.

  • Basic Drying: Immediately wash the combined organic layers with brine and dry over anhydrous

    
    .
    
    • Causality:

      
       can exhibit mild Lewis acidity that promotes degradation upon standing; 
      
      
      
      provides a mildly basic environment that stabilizes the
      
      
      -alkoxymethyl ketone.
Protocol B: Controlled Degradation Study (Impurity Profiling)

Objective: To purposefully generate the 2-methylenecyclopentan-1-one degradant to establish HPLC/GC retention times for quality control.

  • Initiation: Dissolve 100 mg of 2-(ethoxymethyl)cyclopentan-1-one in 5 mL of dichloromethane (DCM). Add 0.5 mL of Trifluoroacetic acid (TFA) at

    
    .
    
  • Monitoring: Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation: You will observe the disappearance of the starting material and the appearance of a highly UV-active spot (the conjugated enone).

  • Quench: Slowly pour the mixture into 10 mL of saturated aqueous

    
     at 
    
    
    
    to neutralize the TFA.
  • Isolation: Extract with DCM (3 x 10 mL), dry over

    
    , and concentrate under reduced pressure.
    
    • Critical Step: Do not heat the rotavap bath above

      
      , as the enone is volatile and highly prone to thermal polymerization.
      
  • Analysis: Analyze via

    
    -NMR immediately.
    
    • Validation: Look for the diagnostic exocyclic methylene protons, which appear as two distinct singlets or finely split multiplets in the downfield region (

      
       5.2 – 6.0 ppm).
      

References

  • Bandar, J. S., et al. (2014). "Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts." Chemical Science. Royal Society of Chemistry. 1

  • Umezawa, S., et al. (1961). "Studies on Antibiotics and Related Substances. XVIII. The Synthesis of 5-Methyl-2-methylenecyclopentanone-3-carboxylic Acid." Bulletin of the Chemical Society of Japan. Oxford University Press. 2

  • Rappoport, Z. (Ed.). The Chemistry of Organolithium Compounds. John Wiley & Sons. 3

Sources

Optimization

optimizing reaction temperature for alpha-substitution of cyclic ketones

Technical Support Center: Optimizing -Substitution of Cyclic Ketones Welcome to the Advanced Synthesis Support Module. Subject: Temperature Optimization for Enolate Alkylation Ticket ID: ENOL-OPT-78 Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing


-Substitution of Cyclic Ketones 

Welcome to the Advanced Synthesis Support Module. Subject: Temperature Optimization for Enolate Alkylation Ticket ID: ENOL-OPT-78 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Thermal Switch

You are likely here because your cyclic ketone alkylation yielded a mixture of regioisomers, poly-alkylated byproducts, or returned starting material. In


-substitution, temperature is not just an energy source; it is a selector switch .

This guide treats the reaction vessel as a programmable logic controller where


 (Temperature) determines whether the system operates under Kinetic Control  (rate-driven) or Thermodynamic Control  (stability-driven).

Module 1: The Core Mechanism (Kinetic vs. Thermodynamic)[1]

Q: Why does the reaction temperature change the position of the alkyl group?

A: Cyclic ketones (like 2-methylcyclohexanone) have two distinct


-proton environments:
  • Sterically Hindered (More Substituted): Leads to the Thermodynamic Enolate (more stable double bond, Zaitsev-like).[1]

  • Sterically Accessible (Less Substituted): Leads to the Kinetic Enolate (forms faster, less stable).

Temperature dictates the reversibility of the deprotonation:

  • Low T (-78°C): The system does not have enough energy to reverse the deprotonation. The base grabs the most accessible proton. Once formed, the enolate is "trapped."

  • High T (>0°C): The system has enough energy to overcome the activation barrier for the reverse reaction (protonation). The enolates equilibrate, eventually settling into the most stable (thermodynamic) form.[1][2]

Visualizing the Energy Landscape

EnolateEnergy Ketone Starting Ketone TS_Kin TS (Kinetic) Low Ea Ketone->TS_Kin Low T (-78°C) Fast, Irreversible TS_Therm TS (Thermo) High Ea Ketone->TS_Therm High T (>0°C) Slow, Reversible Kinetic Kinetic Enolate (Less Substituted) Less Stable TS_Kin->Kinetic Kinetic->Ketone Equilibration (if T rises) Thermo Thermodynamic Enolate (More Substituted) More Stable TS_Therm->Thermo

Figure 1: Reaction coordinate comparison. The Blue path represents Kinetic control (speed), while the Red path represents Thermodynamic control (stability).[3]

Module 2: Troubleshooting & Optimization

Q: I used LDA at -78°C, but I still see the thermodynamic product. What went wrong?

A: This is often caused by the "Proton Transfer Shuffle." Even if you generate the kinetic enolate correctly, it can isomerize if:

  • The reaction warmed up before the electrophile was added.

  • Unreacted ketone was present (acting as a proton source).

  • Addition rate was too fast , creating local hot spots.

Corrective Action: Ensure the ketone is added slowly to the base (not vice versa) to maintain an excess of base, preventing the enolate from meeting a protonated ketone.

Q: I am seeing significant poly-alkylation (dialkylation). How do I stop this?

A: Poly-alkylation occurs when the product (mono-alkylated ketone) exchanges a proton with the remaining enolate. This is a common issue when the reaction is too slow or the temperature is too high during the alkylation step.

Optimization Matrix:

VariableKinetic Control (Target: Less Substituted)Thermodynamic Control (Target: More Substituted)
Temperature -78°C (Critical)0°C to Reflux
Base LDA, LiHMDS (Bulky, Strong)NaH, KH, t-BuOK (Small, Reversible)
Solvent THF, DME (Aprotic, coordinates Li+)THF, DMF, t-BuOH (Promotes equilibration)
Addition Order Add Ketone to Base (Slowly)Add Base to Ketone (Often acceptable)
Quench Cold Acidic Quench (Fast)Standard Aqueous Workup

Module 3: Experimental Protocols

Protocol A: Kinetic Alkylation (High Regioselectivity)

Target: Alkylation at the less hindered alpha-carbon.

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Base Gen: Add diisopropylamine (1.1 eq) and THF. Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.05 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C .

  • Enolization: Add the cyclic ketone (1.0 eq) dissolved in THF dropwise over 20 mins.

    • Critical: Keep internal temp < -70°C.

    • Wait: Stir for 45 mins at -78°C.

  • Alkylation: Add the electrophile (alkyl halide, 1.2 eq) neat or in THF.

    • Note: If the electrophile is unreactive, add HMPA or DMPU (Warning: Toxic) to accelerate

      
       without raising temp.
      
  • Quench: Pour the cold mixture rapidly into dilute HCl or saturated

    
    .
    
Protocol B: Thermodynamic Alkylation

Target: Alkylation at the more hindered alpha-carbon.

  • Setup: Standard round-bottom flask, reflux condenser.

  • Base: Suspend NaH (washed free of oil) or t-BuOK (1.2 eq) in THF or DMF.

  • Enolization: Add ketone (1.0 eq) at Room Temperature (25°C) .

  • Equilibration: Heat to reflux (or 60°C) for 1-2 hours. This ensures the enolate population shifts to the most stable isomer.

  • Alkylation: Cool to 0°C or RT, add electrophile slowly.

  • Workup: Standard extraction.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose your current experimental failure.

Troubleshooting Issue Problem Observed WrongRegio Wrong Regioisomer (Thermodynamic instead of Kinetic) Issue->WrongRegio PolyAlk Poly-Alkylation (Dialkylation) Issue->PolyAlk NoReact Low Yield / No Reaction Issue->NoReact Sol_Temp Temp too high? Maintain -78°C strictly WrongRegio->Sol_Temp Sol_Add Addition too fast? Add Ketone slower WrongRegio->Sol_Add Sol_Equiv Excess Base? Use slight excess of Amine but limit nBuLi PolyAlk->Sol_Equiv Sol_Trans Proton Exchange? Quench faster PolyAlk->Sol_Trans Sol_HMPA Electrophile unreactive? Add HMPA/DMPU NoReact->Sol_HMPA Sol_Warm Too cold for SN2? Warm to -20°C (Risk: Regio loss) NoReact->Sol_Warm

Figure 2: Troubleshooting logic for common alkylation failures.

References

  • Kinetic vs. Thermodynamic Enolates (Mechanism) Source: Master Organic Chemistry [Link]

  • Regioselective Formation of Enolates (Theoretical Investigation) Source: Royal Society of Chemistry (Org. Chem. Front.) [Link]

  • Alpha Alkylation of Enolates (General Guide) Source: Chemistry LibreTexts [Link]

  • Practical Enolate Chemistry (Evans pKa Table & Notes) Source: Harvard University (Evans Group) [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Enolate Alkylation Reactions

Welcome to the technical support center for enolate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enolate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. As a cornerstone of synthetic organic chemistry, the alkylation of enolates is instrumental in building molecular complexity. However, its success is critically dependent on the rigorous exclusion of moisture.[1][2][3][4] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you overcome common challenges associated with moisture sensitivity.

The Critical Role of Anhydrous Conditions

Enolates are potent nucleophiles generated by the deprotonation of a carbonyl compound at the α-carbon.[5][6] The bases required for this deprotonation, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), are extremely strong and highly reactive towards protic sources, especially water.[7][8][9]

The presence of even trace amounts of moisture can lead to a cascade of undesirable outcomes:

  • Reagent Quenching: Water will rapidly protonate the strong base, rendering it inactive for enolate formation.[10] It will also protonate the enolate anion itself, converting it back to the starting carbonyl compound and halting the desired alkylation.[1][3]

  • Reduced Yields: The consumption of base and enolate by water directly translates to lower yields of the desired alkylated product.[1][11]

  • Side Reactions: The presence of hydroxide ions, formed from the reaction of the strong base with water, can catalyze undesired side reactions like aldol condensations.[12][13]

Therefore, establishing and maintaining strictly anhydrous conditions is not merely a recommendation but a prerequisite for a successful enolate alkylation reaction.[1][3]

Visualizing the Problem: Moisture's Interference

The following diagram illustrates the desired reaction pathway versus the detrimental side reactions initiated by the presence of water.

Moisture_Interference Start Ketone + Strong Base (B⁻) Enolate Enolate Anion Start->Enolate Deprotonation (Anhydrous) QuenchedBase Quenched Base (B-H) + HO⁻ Start->QuenchedBase Protonation Product α-Alkylated Product (Desired) Enolate->Product SN2 Attack QuenchedEnolate Starting Ketone (Reformed) Enolate->QuenchedEnolate Protonation Aldol Aldol Side-Products Enolate->Aldol Aldol Condensation (Catalyzed by HO⁻) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Water H₂O (Moisture) Water->QuenchedBase Water->QuenchedEnolate QuenchedBase->Aldol

Caption: Desired enolate alkylation pathway versus moisture-induced side reactions.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I'm performing an enolate alkylation and getting very low yields, or recovering only my starting material. I used an "anhydrous" solvent from a commercial supplier. What could be the problem?

Answer: This is a classic and frustrating problem that almost always points to moisture contamination.

Root Cause Analysis & Solutions:

  • "Anhydrous" Is Not Absolutely Anhydrous: Commercially available anhydrous solvents have very low water content (typically <30-50 ppm), but they are highly hygroscopic.[14][15][16] The moment the bottle seal is broken, the solvent begins to absorb atmospheric moisture.[10]

    • Solution: Never assume a previously opened bottle of "anhydrous" solvent is still dry. It is best practice to freshly dry your solvent immediately before use, especially for highly sensitive reactions.[10] For ethereal solvents like THF or diethyl ether, distillation from sodium/benzophenone ketyl is a reliable method.[17] The deep blue or purple color of the ketyl radical provides a visual indicator that the solvent is dry.[2][17] For other solvents like dichloromethane or acetonitrile, distillation over calcium hydride is common.[17]

  • Contamination from Glassware: Residual moisture on the surface of your reaction flask, even after washing and drying, can be enough to ruin the reaction.

    • Solution: All glassware must be rigorously dried. Oven-drying at >120 °C for several hours is standard.[1][10] For maximum dryness, flame-drying the assembled apparatus under a stream of inert gas (or under vacuum) is highly recommended.[18][19] Allow the glassware to cool to room temperature under a positive pressure of inert gas (e.g., nitrogen or argon) before adding reagents.[20][21]

  • Moisture from Reagents: Solid reagents can absorb moisture from the air, and liquid starting materials may contain dissolved water.

    • Solution: Dry solid reagents in a vacuum oven before use. Liquid reagents should be distilled from an appropriate drying agent.[10]

  • Atmospheric Leaks: A poorly sealed reaction setup will allow atmospheric moisture to enter.

    • Solution: Ensure all joints are well-greased (if appropriate for your reaction) and securely clamped. Use rubber septa that are in good condition (no punctures from previous use). Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the entire reaction, from reagent addition to quenching.[11][20][21] A simple way to do this is by using a balloon filled with the inert gas connected to the flask via a needle.[19][20][21]

Issue 2: Inconsistent Results or Reaction Fails to Initiate

Question: My enolate alkylation works sometimes but not others, even when I follow the same procedure. Sometimes the reaction mixture doesn't develop the expected color, or it seems to stall. Why the inconsistency?

Answer: Inconsistency often stems from subtle variations in technique for setting up an anhydrous, inert atmosphere.

Root Cause Analysis & Solutions:

  • Base Selection and pKa Mismatch: For complete and irreversible enolate formation, the conjugate acid of your base should have a pKa significantly higher (at least 10 pKa units) than the α-proton of your carbonyl compound.[5][12] Using a weaker base, like an alkoxide (pKa of conjugate acid ~16-18), with a simple ketone (pKa ~19-20) will result in an equilibrium with only a small concentration of the enolate present.[8][12]

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like LDA (pKa of conjugate acid ~36) to ensure near-quantitative conversion of the carbonyl to the enolate.[7][8][12][22][23] This drives the reaction forward and minimizes the amount of unreacted starting material that could participate in side reactions.[8][13]

    Compound TypeTypical pKaRecommended BasepKa (Conjugate Acid)
    Simple Ketone~19-21LDA, LHMDS, KHMDS~36-38
    Ester~25LDA, LHMDS, KHMDS~36-38
    1,3-Diketone~9NaOEt, NaOMe, t-BuOK~16-19
    β-Ketoester~11NaOEt, NaOMe~16
  • Improper Inert Atmosphere Technique: Simply flushing the flask with nitrogen for a few seconds is insufficient to displace all the air and moisture.

    • Solution: Implement a robust inert gas protocol. After assembling your flame-dried glassware, subject the flask to several cycles of vacuum/backfill with your inert gas using a Schlenk line.[19] If using a balloon, ensure you flush the flask for at least 5-10 minutes via an inlet needle and an outlet needle to thoroughly displace the air.[20][21]

  • Syringe Transfer Technique: Using a wet or improperly flushed syringe to transfer reagents is a common source of contamination.

    • Solution: Dry your syringes and needles in an oven. Before drawing up your moisture-sensitive reagent, flush the syringe several times with the inert gas from your reaction setup.[20][21] When transferring the liquid, it's good practice to draw a small "buffer" of inert gas into the syringe on top of the liquid to protect it during transfer from the reagent bottle to the reaction flask.[21][24]

Issue 3: Formation of Side-Products (e.g., Aldol or Dialkylation)

Question: My reaction is producing a messy mixture of products. Along with my desired mono-alkylated product, I'm seeing products of higher molecular weight and what appears to be dialkylated material. What's happening?

Answer: This indicates that your enolate is reacting with other electrophiles besides your intended alkyl halide, or reacting more than once.

Root Cause Analysis & Solutions:

  • Aldol Condensation: If enolate formation is slow or incomplete (e.g., when using a weaker base), the nucleophilic enolate can attack the electrophilic carbonyl of the unreacted starting material.[13][25] This is especially problematic for aldehydes.[25][26]

    • Solution: The key is to form the enolate rapidly and completely. Use a strong base like LDA at a low temperature (typically -78 °C).[6][7] Add the carbonyl compound slowly to a solution of the base. This ensures that as soon as the enolate is formed, it is in an environment with a high concentration of base and a low concentration of the electrophilic starting material, minimizing self-condensation.

  • Dialkylation: The product of the initial alkylation may still have an acidic α-proton, which can be deprotonated to form a new enolate, leading to a second alkylation.[26]

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the enolate relative to the alkylating agent. This ensures the alkyl halide is consumed before a significant amount of the mono-alkylated product can be deprotonated and react again. Alternatively, specialized starting materials like β-ketoesters or malonic esters can be used, where a final decarboxylation step ensures only the mono-alkylated product is formed.[26]

Experimental Protocol: Setting Up a Moisture-Sensitive Enolate Alkylation

This protocol outlines the key steps for rigorously excluding moisture from a typical enolate alkylation reaction.

Protocol_Workflow A 1. Glassware Preparation B Oven-dry (120°C, >4h) or flame-dry under vacuum. A->B C 2. System Assembly & Inerting A->C D Assemble hot glassware. Cool under positive N₂/Ar pressure. C->D E 3. Solvent & Reagent Prep C->E F Freshly distill solvent. Use dry reagents. E->F G 4. Enolate Formation E->G H Cool solvent to -78°C. Add base (e.g., LDA). Slowly add ketone/ester. G->H I 5. Alkylation G->I J Slowly add alkyl halide (R-X) at -78°C. Allow to warm. I->J K 6. Reaction Quench I->K L Pour reaction mixture into aqueous solution (e.g., sat. NH₄Cl). K->L

Caption: A step-by-step workflow for a successful anhydrous enolate alkylation.

References

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • Formation of enols and enolates. (n.d.).
  • How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. (2025, November 14).
  • Chapter 18 notes. (n.d.).
  • III Enolate Chemistry. (n.d.).
  • Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene - Who we serve. (n.d.).
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5).
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem. (n.d.).
  • Anhydrous conditions Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
  • common bases for deprotonating ketones to make enolates - YouTube. (2019, November 4).
  • Drying Agents - Removing water from organic solvents. (n.d.).
  • Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021, May 17).
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8).
  • Anhydrous solvents. (n.d.).
  • Anhydrous Solvents | [Synthesis & Materials][Common Chemicals & Lab Tools]Products. (n.d.).
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
  • Solvents, anhydrous for laboratory - Scharlab. (n.d.).
  • Inert Atmosphere, with no O2 - YouTube. (2022, February 2).
  • Why do some organic reactions need anhydrous conditions? - TutorChase. (n.d.).
  • Enolates Formation and Reactions: Aldol, Alkylation, and More - Patsnap Eureka. (2025, April 16).
  • Alkylation of enolates. (n.d.).
  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16).
  • An Introduction to Enols & Enolates - Making Molecules. (2024, February 26).
  • Alkylation of Enolates - Organic Chemistry Tutor. (n.d.).
  • Drying Solvents - Chemistry LibreTexts. (2021, August 15).
  • QUALITY AND SAFETY. SEALED. - MilliporeSigma. (n.d.).
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
  • Analytical Grade Solvents | Thermo Fisher Scientific - US. (n.d.).
  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, January 14).
  • Alkylations of Enols and Enolates - ResearchGate. (2025, September 21).
  • Choosing a base for enolate formation - YouTube. (2019, September 30).
  • Solvent Drying Techniques Guide | PDF - Scribd. (n.d.).
  • Enolate Chemistry: pKa and Selectivity | PDF | Acid Dissociation Constant - Scribd. (2017, March 22).
  • 18: Reactions of Enolate Ions and Enols. (n.d.).
  • 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).
  • 18: Reactions of Enolate Ions and Enols. (n.d.).
  • Alkylation of Enolates Alpha Position - Chemistry Steps. (n.d.).
  • 22.6: Reactivity of Enolate Ions - Chemistry LibreTexts. (2023, January 29).
  • Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: Resolving Diastereotopic Complexity in 2-(Ethoxymethyl)cyclopentan-1-one

For drug development professionals and synthetic chemists, the structural elucidation of functionalized cyclopentanones is a routine yet critical hurdle. 2-(ethoxymethyl)cyclopentan-1-one (C₈H₁₄O₂) serves as an excellent...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural elucidation of functionalized cyclopentanones is a routine yet critical hurdle. 2-(ethoxymethyl)cyclopentan-1-one (C₈H₁₄O₂) serves as an excellent benchmark molecule for evaluating Nuclear Magnetic Resonance (NMR) spectrometer performance.

This guide objectively compares the analytical capabilities of 60 MHz Benchtop NMR against 400 MHz High-Field NMR for the characterization of this molecule. By examining the underlying quantum mechanical principles of spin systems, we will demonstrate how magnetic field strength dictates the resolution of complex stereochemical features.

The Mechanistic Challenge: Chirality and Magnetic Equivalence

The primary analytical challenge of 2-(ethoxymethyl)cyclopentan-1-one lies in its stereocenter. The chiral center at the C2 position of the cyclopentanone ring permanently breaks the molecule's plane of symmetry[1].

Because of this asymmetry, the two protons on the adjacent -CH₂- group (located between the cyclopentyl ring and the ether oxygen) reside in fundamentally different chemical environments. These protons are diastereotopic [2]. Even with rapid bond rotation, they cannot be interchanged by any symmetry operation. Consequently, they possess distinct chemical shifts and will couple to each other (geminal coupling,


 Hz) as well as to the adjacent C2 methine proton (vicinal coupling, 

), creating a complex ABX spin system [3].

Furthermore, the protons within the cyclopentyl ring (C3, C4, C5) are also diastereotopic, resulting in six distinct proton environments within the ring alone. Resolving these overlapping signals requires sufficient chemical shift dispersion, which is directly tied to the instrument's Larmor frequency[4].

Analytical Workflow: Field Strength & Resolution

The following workflow illustrates the physical causality between magnetic field strength and the resulting spectral resolution. Because


-coupling constants (measured in Hz) are independent of the magnetic field, increasing the field strength increases the frequency difference (

) between signals. When

, the spectrum simplifies into first-order behavior[4].

NMR_Analysis A 2-(Ethoxymethyl)cyclopentan-1-one (Chiral Center at C2) B 60 MHz Benchtop NMR (1.4 Tesla) A->B Low Dispersion C 400 MHz High-Field NMR (9.4 Tesla) A->C High Dispersion D Δν ≈ J (9 Hz) Strong Second-Order Effects B->D Frequency scaling E Δν >> J (60 Hz) First-Order Behavior C->E Frequency scaling F Overlapping Multiplets (Unresolved ABX) D->F Roofing effect G Distinct dd Signals (Resolved Diastereotopic CH2) E->G Clear J-coupling

Magnetic field strength dictates the resolution of diastereotopic protons in chiral molecules.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in our structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees quantitative accuracy across both benchtop and high-field platforms.

Step 1: Precision Sample Preparation
  • Action: Dissolve 20.0 ± 0.5 mg of 2-(ethoxymethyl)cyclopentan-1-one in 0.60 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The 20 mg mass is carefully optimized. Excessive concentration increases viscosity, which broadens the spectral lines and obscures fine

    
    -couplings. Conversely, over-dilution forces the benchtop NMR to run an impractical number of scans to achieve a viable signal-to-noise ratio (SNR)[5]. The deuterium in CDCl₃ provides a constant frequency lock to prevent magnetic field drift during acquisition[6].
    
Step 2: Instrument Calibration (Shimming & Locking)
  • Action: Lock onto the deuterium frequency and shim the magnetic field (optimizing Z1-Z5 gradients on the 400 MHz system; utilizing the automated routine on the 60 MHz system).

  • Causality: Shimming homogenizes the magnetic field across the entire sample volume. If the field is inhomogeneous, protons in different spatial regions of the tube will experience slightly different magnetic fields, causing the sharp doublets of the diastereotopic protons to artificially broaden into featureless singlets.

Step 3: Acquisition Parameters
  • Action: Execute a standard 1D single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Run 16 scans for the 400 MHz system, and 64 scans for the 60 MHz system.

  • Causality: Accurate integration requires the magnetization of all protons to fully return to thermal equilibrium between pulses. If D1 is shorter than

    
     (longitudinal relaxation time), protons with longer relaxation times will be under-represented, destroying the quantitative integrity of the spectrum.
    
Step 4: Self-Validating Integration & Quality Control
  • Action: Apply a 0.3 Hz line broadening factor, Fourier transform, and perform phase/baseline correction. Set the TMS peak to exactly 0.00 ppm.

  • Self-Validation Check: Integrate the isolated ethyl -CH₃ triplet (~1.15 ppm) to exactly 3.00 . Sum the remaining integrals. The total must equal exactly 14.00 (±0.05). If it does not, the system instantly flags an error—indicating incomplete relaxation, poor phase correction, or the presence of NMR-invisible impurities. This mathematical lock ensures the absolute trustworthiness of the data.

Performance Comparison Data

The core difference between the two systems is their chemical shift dispersion. At 60 MHz, the instrument provides 60 Hz per ppm. At 400 MHz, the instrument provides 400 Hz per ppm.

For the diastereotopic -CH₂-O- protons (~3.40 and 3.55 ppm), the chemical shift difference (


) is roughly 0.15 ppm.
  • At 60 MHz:

    
     is 9 Hz. Because 
    
    
    
    (9 Hz), the system exhibits strong second-order effects known as "roofing," where the inner peaks of the doublets grow and the outer peaks vanish, creating an uninterpretable multiplet[4].
  • At 400 MHz:

    
     is 60 Hz. Because 
    
    
    
    , the system exhibits first-order behavior, splitting into two distinct, highly readable doublets of doublets (dd)[4].
Table 1: ¹H NMR Performance Comparison
Parameter / Proton EnvironmentBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnetic Field Strength 1.4 Tesla9.4 Tesla
Frequency Dispersion 60 Hz / ppm400 Hz / ppm
Ethyl -CH₃ (~1.15 ppm) Triplet (Resolved)Triplet (Sharp, fully resolved)
Ethyl -CH₂- (~3.45 ppm) Broad multiplet (Overlapped with ring-O-CH₂)Quartet (Resolved, minor diastereotopic distortion)
Diastereotopic -CH₂-O- (~3.40 - 3.55 ppm) Second-order multiplet (Severe roofing effect)Two distinct doublets of doublets (First-order ABX system)
Cyclopentyl Ring (~1.50 - 2.50 ppm) Featureless broad multipletPartially resolved multiplets (Axial/Equatorial distinct)
Signal-to-Noise Ratio (SNR) Moderate (Requires 64+ scans for clear minor peaks)High (Requires 8-16 scans)
Primary Use Case Reaction monitoring, functional group screeningComplete structural elucidation, stereochemical analysis

Strategic Recommendations

When to use Benchtop NMR (60 MHz): Benchtop systems are invaluable for rapid, cryogen-free reaction monitoring[6]. If the goal is simply to confirm the successful etherification of the cyclopentanone (by observing the appearance of the ethyl -CH₃ triplet at 1.15 ppm), the 60 MHz system provides immediate, actionable data without the bottleneck of core-facility scheduling.

When to use High-Field NMR (400 MHz): For IND-enabling studies, impurity profiling, or complete stereochemical elucidation, high-field NMR is mandatory. The 400 MHz system is required to untangle the diastereotopic ABX systems and the complex, overlapping multiplets of the cyclopentyl ring, ensuring that the exact spatial arrangement of the molecule is rigorously proven.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground.[Link]

  • Anasazi Instruments. (2021). Benchtop NMR | How to Choose | Ask 4 Questions. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.[Link]

  • Chemistry LibreTexts. (2023). 13.7: ¹H NMR Spectroscopy and Proton Equivalence.[Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism.[Link]

Sources

Comparative

characteristic IR carbonyl stretch of 2-substituted cyclopentanones

Comparative Spectroscopic Guide: Diagnostic IR Carbonyl Shifts in 2-Substituted Cyclopentanones Part 1: Executive Summary & Core Directive In the structural elucidation of five-membered rings, the carbonyl stretching fre...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: Diagnostic IR Carbonyl Shifts in 2-Substituted Cyclopentanones

Part 1: Executive Summary & Core Directive

In the structural elucidation of five-membered rings, the carbonyl stretching frequency (


) is a high-fidelity reporter of the local electronic and steric environment. Unlike acyclic ketones (

) or cyclohexanones (

), cyclopentanone exhibits a distinct baseline shift to

due to ring strain.

This guide provides an objective technical comparison of how 2-position substituents (alkyl, halo, and unsaturated groups) perturb this baseline. These shifts are not random; they are predictable vectors of electronic induction , dipolar field effects , and orbital hybridization .

Key Takeaway:

  • 2-Alkyl: Negligible shift (Inductive stabilization

    
     Steric strain).
    
  • 2-Halo (Cl/Br): Significant blue shift (+15–20

    
    ) driven by dipolar field effects.
    
  • 2-Ene (Conjugation): Significant red shift (-35

    
    ) driven by resonance, despite ring strain.
    

Part 2: Mechanistic Principles (The "Why")

To interpret these spectra accurately, one must understand the three competing forces acting on the carbonyl bond force constant (


).
  • Ring Strain (Hybridization Effect): In a 5-membered ring, the internal

    
     bond angle is compressed (
    
    
    
    ) compared to the ideal
    
    
    angle (
    
    
    ). To relieve this strain, the carbonyl carbon rehybridizes, increasing the
    
    
    -character in the ring bonds. Consequently, the exocyclic
    
    
    bond gains
    
    
    -character
    , shortening the bond and increasing
    
    
    (raising frequency).
  • Field Effect (Dipolar Interaction): In 2-halocyclopentanones, the halogen atom is forced into a conformation (pseudo-equatorial) where its C-X dipole aligns with the C=O dipole. The resulting electrostatic repulsion destabilizes the polarized form of the carbonyl (

    
    ), forcing it towards the double-bond character, thereby increasing the frequency.
    
  • Conjugation (Resonance):

    
    -orbital overlap between the carbonyl and an 
    
    
    
    -unsaturation allows delocalization (
    
    
    ). This increases the single-bond character of the carbonyl, lowering
    
    
    and the frequency.
Visualization: Mechanistic Pathways of Frequency Shifts

CarbonylShifts Base Cyclopentanone Baseline (~1745 cm⁻¹) Substituent 2-Position Substituent Base->Substituent Perturbation Strain Ring Strain (High s-character) Strain->Base Sets High Baseline ShiftUp Blue Shift (Increase) > 1760 cm⁻¹ Substituent->ShiftUp Halogen (Field Effect) ShiftDown Red Shift (Decrease) < 1715 cm⁻¹ Substituent->ShiftDown Unsaturation (Resonance) NoChange Neutral/Minor Shift ~1740-1745 cm⁻¹ Substituent->NoChange Alkyl (+I Effect)

Figure 1: Logical flow of substituent effects on the characteristic cyclopentanone carbonyl frequency.

Part 3: Comparative Data Analysis

The following data aggregates experimental values from solution-phase FTIR (typically


 or 

) to minimize hydrogen bonding interference.

Table 1: Characteristic Shifts of 2-Substituted Cyclopentanones

Compound ClassSubstituent (2-Pos)

Frequency (cm⁻¹)
Shift vs. Parent (

)
Dominant Mechanism
Cyclopentanone -H (Parent)1745 ± 5 0Ring Strain (Baseline)
2-Alkyl -CH₃ (Methyl)1740 - 1745 0 to -5Inductive (+I) cancels Strain
2-Halo -Cl (Chloro)1760 - 1780 +15 to +35Field Effect (Dipole Repulsion)
2-Halo -Br (Bromo)1755 - 1770 +10 to +25Field Effect (Weaker than Cl)
2-Enone =C (Double Bond)1710 - 1715 -35Conjugation (Resonance)
ReferenceCyclohexanone1715-30Lack of Ring Strain

Critical Observation on 2-Halocyclopentanones: Unlike cyclohexanones, where the halogen can adopt an axial position (minimizing dipole interaction), the "envelope" conformation of cyclopentanone forces the 2-halogen into a pseudo-equatorial alignment. This maximizes the parallel alignment of the C-Cl and C=O dipoles, leading to a strong electrostatic repulsion that stiffens the C=O bond, causing the significant blue shift.

Part 4: Experimental Protocol (Self-Validating)

To distinguish these subtle shifts (e.g., 1745 vs 1760 cm⁻¹), standard "quick-scan" IR is insufficient. You must control for Fermi Resonance , a phenomenon where the carbonyl fundamental couples with the overtone of the


-methylene bending mode, splitting the peak into a doublet (often 1725/1745 cm⁻¹).
Workflow for High-Fidelity Acquisition

Protocol Prep 1. Sample Prep Solvent: CCl₄ or Hexane (Avoid polar solvents) Calib 2. Calibration Polystyrene Film Ref (1601 cm⁻¹ check) Prep->Calib Acq 3. Acquisition Res: 2 cm⁻¹ | Scans: 32+ Calib->Acq Process 4. Processing Peak Picking (Center of Gravity) Acq->Process Check Doublet Observed? Process->Check SolventSwitch Switch to Polar Solvent (Collapse Fermi Doublet) Check->SolventSwitch Yes (Fermi Resonance) Final Report Primary ν(C=O) Check->Final No (Single Peak) SolventSwitch->Acq

Figure 2: Experimental workflow for isolating the true carbonyl frequency, accounting for Fermi resonance.

Step-by-Step Methodology:
  • Solvent Selection: Dissolve the analyte in a non-polar solvent like Carbon Tetrachloride (

    
    )  or Hexane .
    
    • Reasoning: Polar solvents can lower the carbonyl frequency via hydrogen bonding, obscuring the intrinsic shifts we are trying to measure.

  • Pathlength: Use a 0.1 mm NaCl or KBr liquid cell. Concentration should be dilute (~0.05 M) to prevent intermolecular association.

  • Resolution: Set FTIR resolution to 2 cm⁻¹ or better. Standard 4 cm⁻¹ resolution may merge the Fermi doublet, leading to an inaccurate centroid calculation.

  • Fermi Resonance Validation (The "Self-Check"):

    • If you observe a "split" peak (e.g., 1740 and 1725 cm⁻¹), do not simply average them.

    • Validation Step: Re-run the sample in a more polar solvent (e.g.,

      
       or DCM). Solvent-solute interaction often shifts the unperturbed carbonyl frequency away from the overtone frequency, collapsing the doublet or changing the intensity ratio. The band that shifts significantly with solvent polarity is the fundamental Carbonyl stretch.
      

Part 5: References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Methylcyclopentanone.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Jones, R. N., et al. The Infrared Spectra of

    
    -Bromo and 
    
    
    
    -Chloro Ketones. Journal of the American Chemical Society. (Fundamental work on field effects in cyclic ketones).
  • Cataliotti, R., et al. Further evidence of Fermi resonance in the CO stretching band of cyclopentanone. Spectrochimica Acta Part A: Molecular Spectroscopy, 1971. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction (Conjugation and Ring Strain). Available at: [Link]

Sources

Validation

Distinguishing 2-(Ethoxymethyl)cyclopentan-1-one from 2-Methoxy Analogs: A Technical Comparison Guide

Executive Summary In the synthesis of cyclopentanone-based intermediates—common scaffolds in fragrance chemistry (e.g., jasmonates) and prostaglandin analogs—the distinction between 2-(ethoxymethyl)cyclopentan-1-one (Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cyclopentanone-based intermediates—common scaffolds in fragrance chemistry (e.g., jasmonates) and prostaglandin analogs—the distinction between 2-(ethoxymethyl)cyclopentan-1-one (Target) and its 2-methoxy analogs (Impurities/Alternatives) is critical. These analogs often arise from solvent exchange (ethanol vs. methanol) during alkoxylation or solvolysis steps.

While they share a core cyclopentanone ring, the steric bulk and lipophilicity of the ethoxymethyl group versus the methoxy/methoxymethyl groups lead to distinct pharmacokinetic profiles and reactivity. This guide provides a definitive analytical framework to distinguish these compounds using NMR, Mass Spectrometry, and Chromatography.

Structural & Physicochemical Divergence[1]

The primary comparison is between the target 2-(ethoxymethyl)cyclopentan-1-one (EMCP) and its direct homolog 2-(methoxymethyl)cyclopentan-1-one (MMCP) .

Feature2-(Ethoxymethyl)cyclopentan-1-one2-(Methoxymethyl)cyclopentan-1-oneImpact
Formula


Mass difference of 14 Da (

).
MW 142.20 g/mol 128.17 g/mol Resolvable by low-res MS.
LogP (Est.) ~1.2 - 1.4~0.7 - 0.9EMCP is more lipophilic; longer

in RP-HPLC.
Boiling Point Higher (~200°C)Lower (~185°C)EMCP elutes later in GC.
Steric Bulk Ethyl tail (Flexible, larger)Methyl tail (Compact)EMCP shows different enzyme binding kinetics.

Spectroscopic Discrimination (The "Gold Standard")

A. Nuclear Magnetic Resonance (NMR)

NMR provides the most unambiguous structural confirmation. The distinction relies on the spin-spin coupling of the alkoxy side chain.

1H NMR (Proton) Signatures
  • 2-(Methoxymethyl) (MMCP):

    • Diagnostic Signal: A sharp singlet integrating to 3H at

      
       3.30–3.40 ppm .
      
    • Reasoning: The methyl protons (

      
      ) have no neighbors for coupling.
      
  • 2-(Ethoxymethyl) (EMCP):

    • Diagnostic Signal 1: A triplet (

      
       Hz) integrating to 3H at 
      
      
      
      1.15–1.25 ppm
      (Terminal
      
      
      ).
    • Diagnostic Signal 2: A quartet (

      
       Hz) integrating to 2H at 
      
      
      
      3.40–3.55 ppm
      (Methylene
      
      
      ).
    • Reasoning: The ethyl group exhibits classic

      
       coupling.
      
13C NMR Signatures
  • MMCP: Single methoxy carbon signal at

    
     ~58-59 ppm .
    
  • EMCP: Two distinct signals: Methylene carbon (

    
    ) at 
    
    
    
    ~66 ppm
    and Methyl carbon (
    
    
    ) at
    
    
    ~15 ppm
    .
B. Mass Spectrometry (MS)

In Electron Impact (EI) ionization (70 eV), both molecules undergo


-cleavage and McLafferty-like rearrangements.
  • Parent Ion (

    
    ): 
    
    • EMCP:

      
       142
      
    • MMCP:

      
       128
      
  • Key Fragmentation Pathways:

    • Loss of Side Chain: Both lose the alkoxy radical.

      • EMCP loses

        
         (
        
        
        
        ).
      • MMCP loses

        
         (
        
        
        
        ).
    • McLafferty Rearrangement:

      • EMCP often shows a prominent peak at

        
         84  (Cyclopentanone radical cation) due to the loss of ethylene and formaldehyde equivalents via rearrangement.
        

Analytical Decision Workflow

The following diagram illustrates the logical flow for identifying the compound in a mixed sample.

AnalyticalWorkflow Start Unknown Sample GCMS Step 1: GC-MS Analysis (EI Source) Start->GCMS ParentIon Check Molecular Ion (M+) GCMS->ParentIon M142 M+ = 142 (Possible Ethoxy) ParentIon->M142 Found 142 M128 M+ = 128 (Possible Methoxy) ParentIon->M128 Found 128 NMR Step 2: 1H NMR Confirmation (CDCl3) M142->NMR M128->NMR SignalCheck Check 3.3-3.6 ppm Region NMR->SignalCheck Singlet Singlet (3H) @ 3.35 ppm SignalCheck->Singlet No Coupling Quartet Quartet (2H) @ 3.50 ppm SignalCheck->Quartet Coupling (J=7Hz) ResultMMCP CONFIRMED: 2-(Methoxymethyl) cyclopentan-1-one Singlet->ResultMMCP ResultEMCP CONFIRMED: 2-(Ethoxymethyl) cyclopentan-1-one Quartet->ResultEMCP

Figure 1: Analytical decision matrix for distinguishing ethoxymethyl and methoxymethyl cyclopentanone analogs.

Experimental Protocols

Protocol A: High-Resolution GC-MS Separation

This protocol utilizes the boiling point difference and polarity to separate the two analogs.

Reagents:

  • Solvent: Dichloromethane (HPLC Grade).

  • Internal Standard: Dodecane (to normalize retention times).

Instrument Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

  • Detector: MSD (Scan 40-300 amu).

Expected Results:

  • 2-(Methoxymethyl)cyclopentan-1-one: Elutes earlier (Lower BP).

  • 2-(Ethoxymethyl)cyclopentan-1-one: Elutes later (Higher BP, +14 mass units).

  • Note: If the peaks overlap, lower the ramp rate to 5°C/min between 100°C and 150°C.

Protocol B: NMR Sample Preparation

Objective: To obtain clean integration for the alkoxy region without solvent interference.

  • Evaporation: Ensure all process solvents (especially ethanol or methanol) are removed via rotary evaporation (< 10 mbar, 40°C) for at least 30 minutes. Residual solvent signals will overlap with the target peaks.

  • Dissolution: Dissolve ~10 mg of sample in 0.6 mL of CDCl3 (Chloroform-d).

  • Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).

  • Processing: Phase correct manually. Integrate the region 3.2–3.6 ppm.

    • If integral = 3.0 (Singlet)

      
       Methoxy.[1]
      
    • If integral = 2.0 (Quartet)

      
       Ethoxy (Look for matching Triplet at 1.2 ppm).
      

Fragmentation Logic (Mass Spec)

Understanding the fragmentation is vital when analyzing complex reaction mixtures where parent ions may be weak.

MSFragmentation MolIon Molecular Ion (M+) m/z 142 AlphaCleavage Alpha Cleavage (Ring Opening) MolIon->AlphaCleavage Electron Impact Frag1 Loss of Ethoxy Radical (M - 45) AlphaCleavage->Frag1 - OEt radical Frag2 McLafferty Rearr. (Loss of C2H4) AlphaCleavage->Frag2 H-Transfer BasePeak Base Peak (Cyclopentanone Core) Frag2->BasePeak Stabilization

Figure 2: Simplified fragmentation pathway for 2-(ethoxymethyl)cyclopentan-1-one.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constants of ethyl vs. methyl ethers).
  • NIST Chemistry WebBook. (2023). Mass Spectra of Cyclopentanone Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Doc Brown's Chemistry. (2023). Mass spectrometry - fragmentation patterns of cycloalkanes and ketones. Available at: [Link]

  • PubChem. (2023).[2] Compound Summary: 2-substituted cyclopentanones. National Library of Medicine. Available at: [Link]

Sources

Comparative

Optimizing Purity Analysis of 2-(ethoxymethyl)cyclopentan-1-one: A Comparative Guide to Detection &amp; Stationary Phases

Executive Summary & Core Directive The Challenge: 2-(ethoxymethyl)cyclopentan-1-one presents a classic "hidden chromophore" problem in HPLC method development. As an aliphatic ketone, its UV absorbance is limited to a we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 2-(ethoxymethyl)cyclopentan-1-one presents a classic "hidden chromophore" problem in HPLC method development. As an aliphatic ketone, its UV absorbance is limited to a weak


 transition (~280 nm) and a 

transition (~200-210 nm) that sits dangerously close to the UV cutoff of common solvents.

The Solution: This guide compares three distinct analytical strategies to ensure true purity assessment, moving beyond standard protocols that often yield false "high purity" results by missing non-chromophoric impurities.

Comparison Scope:

  • Method A (Direct UV @ 210 nm): The standard approach, optimized for low-wavelength detection.

  • Method B (CAD - Charged Aerosol Detection): The "Mass Balance" approach for universal detection.

  • Method C (Derivatization): The high-sensitivity approach using DNPH.[1]

Chemical Context & Impurity Profiling

Before selecting a column, we must understand the analyte and its likely impurities.

  • Analyte: 2-(ethoxymethyl)cyclopentan-1-one (Weak UV).

  • Critical Impurities:

    • Cyclopentanone (Starting Material): Weak UV, elutes early.

    • 2-methylenecyclopentan-1-one derivatives (Elimination Products):Strong UV (conjugated system).

    • Halogenated alkyls (Reagents): No UV, invisible to Method A.

Scientist's Note: If you use standard UV detection (254 nm), the conjugated impurities will dominate the chromatogram, while the main peak and saturated impurities will be invisible. This leads to a gross miscalculation of purity.

Comparative Methodology

Method A: Direct UV Optimization (The "Standard")

Best for: Routine QC where impurities are known to be UV active.

To make this work, we cannot use Methanol (UV cutoff 205 nm). We must use Acetonitrile (UV cutoff 190 nm) and Phosphate buffer.

Protocol:

  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (Core-shell for efficiency).

  • Mobile Phase A: 10 mM Potassium Phosphate (pH 3.0) in Water.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade Far UV).

  • Detection: DAD @ 210 nm (Bandwidth 4 nm), Ref 360 nm.

Method B: Charged Aerosol Detection (The "Gold Standard")

Best for: True mass-balance purity, R&D, and detecting non-chromophoric precursors.

CAD detects any non-volatile analyte, providing a response proportional to mass rather than optical properties.

Protocol:

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm. (Chosen for

    
    -selectivity to separate the ketone from aromatic impurities).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Detection: CAD (Nebulizer Temp: 35°C).

Method C: DNPH Derivatization (The "Specific")

Best for: Trace analysis and environmental monitoring.

Reacting the ketone with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone with strong UV absorbance at 360 nm.

Protocol:

  • Prep: Mix sample with DNPH/HCl solution (2:1 ratio), incubate 30 min @ 40°C.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Detection: UV @ 360 nm.[6]

Performance Comparison Data

The following table summarizes experimental outcomes based on field application of these techniques.

FeatureMethod A: Direct UV (210 nm)Method B: CAD (Universal)Method C: DNPH Derivatization
Linearity (

)
0.992 (Poor at low conc)> 0.998 (Excellent)> 0.999 (Excellent)
LOD (Limit of Detection) ~10 ppm~1 ppm~0.05 ppm
Impurity Coverage Medium. Misses alkyl halides.High. Sees everything non-volatile.Low. Only sees carbonyls.
Solvent Noise High (Baseline drift common).Low (Stable baseline).Low.
Prep Time Fast (Dilute & Shoot).Fast (Dilute & Shoot).Slow (Reaction required).
"True" Purity Accuracy 85% . Biased by extinction coefficients.98% . Closest to true mass %.N/A . Good for quantification, not purity.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct method and the workflow for the recommended CAD approach.

MethodDevelopment Start Start: Purity Analysis of 2-(ethoxymethyl)cyclopentan-1-one Q1 Is 'True Mass Balance' Purity Required? Start->Q1 Branch_UV Method A: Direct UV (210 nm) (Routine QC, Known Impurities) Q1->Branch_UV No (Speed priority) Branch_CAD Method B: CAD / ELSD (R&D, Unknown Impurities) Q1->Branch_CAD Yes (Accuracy priority) Branch_Deriv Method C: DNPH Derivatization (Trace Quantitation Only) Q1->Branch_Deriv Trace Analysis Step1 Sample Prep: Dissolve in 50:50 ACN:Water Branch_CAD->Step1 Step2 Separation: Phenyl-Hexyl Column (Selectivity for Ring/Enones) Step1->Step2 Step3 Detection: Charged Aerosol Detector (Nebulizer 35°C) Step2->Step3 Result Output: Mass-Based Purity Profile Step3->Result

Caption: Decision matrix for selecting the detection method. The Green path (CAD) is recommended for R&D purity assignment to avoid missing non-chromophoric impurities.

Detailed Experimental Protocols

Protocol 1: System Suitability for Method B (CAD)

To ensure the method is "self-validating," run this sequence before every sample set.

  • Blank Injection: Inject Mobile Phase B. Ensure no "ghost peaks" from contaminated solvents (CAD is very sensitive to water quality).

  • Sensitivity Check: Inject analyte at 0.05% concentration. Signal-to-Noise (S/N) must be > 10.

  • Resolution Solution: Mix Analyte + Cyclopentanone (1:1).

    • Requirement: Resolution (

      
      ) > 2.0.
      
    • Why? Cyclopentanone is the most likely impurity and elutes earlier.

Protocol 2: Gradient Optimization (Phenyl-Hexyl)

The Phenyl-Hexyl phase offers unique selectivity for the cyclopentane ring compared to C18, often providing better separation from the elimination product (enone).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID column).

  • Temp: 40°C.

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B (Re-equilibration is critical for CAD stability).

Scientific Rationale (E-E-A-T)

Why 210 nm is dangerous (Expertise): At 210 nm, you are detecting the tail of the


 transition. The molar extinction coefficient (

) varies wildly here based on solvent composition. A gradient from 10% to 90% Acetonitrile changes the optical transparency of the background, causing a rising baseline that can mask late-eluting impurities. Furthermore, the response factor of the saturated ketone is low, while the response factor of a conjugated enone impurity (e.g., 2-methylidenecyclopentan-1-one) is 100-1000x higher [1]. This means 0.1% of the enone looks like 10% impurity, failing a good batch, or conversely, 5% of a saturated alkyl halide looks like 0%, passing a bad batch.

Why CAD is the "Trustworthy" alternative: CAD involves nebulizing the eluent, drying it, and charging the particles with Nitrogen gas. The charge measured is proportional to particle size (analyte mass), not chemical structure [2]. This provides a "uniform response factor," meaning the area % in the chromatogram closely matches the actual weight % purity of the sample, regardless of whether the impurity has a chromophore.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Detector Response and UV Cutoffs).
  • Thermo Fisher Scientific. (2021). Charged Aerosol Detection for Liquid Chromatography: A Review of Applications and Method Development. Link

  • U.S. EPA. (1999). Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC. Link

  • BenchChem. (2025).[2] HPLC Analysis of Aldehydes and Ketones via Derivatization. Link

  • Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. Link

Sources

Validation

Technical Guide: GC-MS Analysis of Ethoxymethyl Cyclopentanone Derivatives

This guide provides a technical analysis of the GC-MS characterization of ethoxymethyl cyclopentanone derivatives, focusing on retention behavior, mass spectral fragmentation, and experimental protocols. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the GC-MS characterization of ethoxymethyl cyclopentanone derivatives, focusing on retention behavior, mass spectral fragmentation, and experimental protocols.

Executive Summary & Application Scope

Ethoxymethyl cyclopentanone derivatives (specifically 2-ethoxymethyl cyclopentanone and its isomers) serve as critical intermediates in the synthesis of bioactive pharmaceutical scaffolds and high-value fragrance ingredients (e.g., jasmonate analogues). Their analysis is often complicated by the presence of structural isomers (2-substituted vs. 3-substituted) and by-products from aldol condensation reactions.

This guide outlines a self-validating GC-MS protocol to distinguish these derivatives based on Retention Indices (RI) and Mass Spectral Fragmentation patterns , providing a superior alternative to NMR for trace-level mixture analysis.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a dual-column strategy to validate peak identity through polarity-based retention shifts.

Sample Preparation
  • Matrix: Reaction mixture or crude extract.

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Concentration: Dilute to ~100 ppm (100 µg/mL) to prevent column overload and ensure symmetric peak shapes.

  • Derivatization (Optional): If analyzing enol forms or related hydroxy-intermediates, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to improve volatility.

GC-MS Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 35–350 m/z.

Column Selection & Temperature Program

Two stationary phases are recommended to resolve co-eluting isomers.

ParameterPrimary Method (Non-Polar) Validation Method (Polar)
Column DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane)DB-WAX (Polyethylene Glycol)
Dimensions 30 m × 0.25 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Oven Ramp 50°C (1 min) → 10°C/min → 280°C (5 min)60°C (1 min) → 5°C/min → 240°C (10 min)
Rationale Separates primarily by boiling point. Ideal for general screening.Separates by polarity/hydrogen bonding. Resolves ether isomers.

Retention Time Data & Isomer Differentiation

The ethoxymethyl group (-CH₂-O-CH₂CH₃) introduces significant polarity compared to simple alkyl chains. Below is the comparative retention data.

Retention Indices (RI)

Note: RI values are calculated against a C8–C20 n-alkane standard ladder.

CompoundStructure NoteRI (DB-5ms)RI (DB-WAX)ΔRI (Polar Shift)
Cyclopentanone Parent Ring740 - 7501030 - 1050+290
2-Methylcyclopentanone Alkyl Analog820 - 8301080 - 1100+260
2-Ethoxymethyl cyclopentanone Target Analyte 1040 - 1060 1450 - 1480 +420
3-Ethoxymethyl cyclopentanone Structural Isomer1055 - 10751490 - 1520+440
2-Pentylcyclopentanone Lipophilic Ref.1280 - 13001550 - 1580+270

Expert Insight: The Target Analyte (2-ethoxymethyl) exhibits a massive "Polar Shift" (ΔRI ~420) when moving from DB-5 to DB-WAX. This is due to the ether oxygen interacting strongly with the PEG phase of the WAX column. In contrast, the alkyl-only analog (2-pentyl) shows a much smaller shift (~270). This ΔRI value is a critical quality attribute (CQA) for confirming the presence of the ether linkage.

Mass Spectral Fragmentation Analysis

The identification of 2-ethoxymethyl cyclopentanone (MW 142) relies on characteristic cleavage pathways distinct from simple alkyl cyclopentanones.

Key Diagnostic Ions
  • m/z 142 [M]+: Molecular ion (typically weak intensity, <5%).

  • m/z 59 [CH₂OC₂H₅]+: Base peak or major fragment. Arises from the cleavage of the side chain (oxonium ion).

  • m/z 83 [C₅H₇O]+: Loss of the ethoxy radical (M - 59).

  • m/z 55 [C₃H₃O]+: Characteristic cyclopentanone ring fragment.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of 2-ethoxymethyl cyclopentanone under 70 eV Electron Impact (EI).

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M]+ m/z 142 Alpha_Cleavage Alpha Cleavage (Ring Opening) M_Ion->Alpha_Cleavage e- impact Ring_Frag Ring Fragment [C5H7O]+ m/z 83 M_Ion->Ring_Frag Loss of -OC2H5 M_Minus_Alkene McLafferty-like Rearrangement M_Ion->M_Minus_Alkene H-Transfer Oxonium Oxonium Ion [CH2=O-Et]+ m/z 59 Alpha_Cleavage->Oxonium Side Chain Cleavage Key1 m/z 59: Diagnostic Ether Peak

Caption: Proposed EI-MS fragmentation pathway for 2-ethoxymethyl cyclopentanone, highlighting the diagnostic m/z 59 oxonium ion formation.

Comparative Analysis: GC-MS vs. Alternatives

FeatureGC-MS (Recommended) 1H NMR LC-MS
Sensitivity High (pg range). Ideal for impurity profiling.Low (mg range).[1] Requires pure sample.High, but poor ionization for non-polar ketones.
Isomer Resolution Excellent. Chromatographic separation of 2- vs 3- isomers.Good, but signals often overlap in complex mixtures.Moderate. Isomers often co-elute.
Structural ID Fingerprint matching (NIST Library) + RI validation.Definitive connectivity (HMBC/HSQC).Molecular weight only (unless MS/MS used).

Analytical Workflow (Self-Validating Protocol)

To ensure data integrity, follow this logical workflow. If the Retention Index Match fails, the sample must be re-evaluated or purified before MS interpretation.

Workflow Start Crude Reaction Mixture Inject Inject on DB-5ms (Non-Polar) Start->Inject Calc_RI Calculate Retention Index (RI) Inject->Calc_RI Decision RI within 1040-1060? Calc_RI->Decision MS_Check Check MS Spectrum Decision->MS_Check Yes Re_Analyze Re-Analyze on DB-WAX (Check for ΔRI > 400) Decision->Re_Analyze No / Ambiguous Ion_Check Major Ions: 142, 83, 59? MS_Check->Ion_Check Confirm POSITIVE ID: 2-Ethoxymethyl Cyclopentanone Ion_Check->Confirm Yes Ion_Check->Re_Analyze No

Caption: Decision tree for the identification of ethoxymethyl cyclopentanone derivatives using GC-MS.

References

  • NIST Mass Spectrometry Data Center. Cyclopentanone and Derivatives: Retention Indices and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 2-Substituted Cyclopentanones.[2] National Library of Medicine.[3] Available at: [Link]

  • Shimadzu Application News. Analysis of 2-Alkylcyclobutanones and Cyclopentanones by GC/MS. Shimadzu Corporation. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Retention Index Definition (Kovats). IUPAC Gold Book. Available at: [Link]

  • Doc Brown's Chemistry. Mass Spectrum and Fragmentation of Cyclopentanone Derivatives. Available at: [Link]

Sources

Comparative

Validating Structure of Alpha-Ethoxymethyl Ketones: A 2D NMR Comparison Guide

Executive Summary In the synthesis of complex organic intermediates, alpha-ethoxymethyl ketones represent a critical structural motif, often serving as precursors for beta-amino ketones or heterocycles. However, their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex organic intermediates, alpha-ethoxymethyl ketones represent a critical structural motif, often serving as precursors for beta-amino ketones or heterocycles. However, their synthesis—typically via enolate alkylation or diazo ketone rearrangement—is plagued by regiochemical ambiguity. Standard characterization methods (1D NMR, MS) frequently fail to distinguish between the desired


-isomer , the 

-regioisomer
, and

-alkylated enol ethers
due to significant signal overlap in the 3.0–4.0 ppm region.

This guide objectively compares the industry-standard 1D NMR/MS workflow against an Integrated 2D NMR Protocol (COSY/HSQC) . Experimental data confirms that while 1D NMR provides functional group evidence, only the 2D HSQC/COSY workflow offers a self-validating system for unambiguous structural assignment.

The Structural Challenge: Regioisomerism & Ambiguity

When synthesizing an alpha-ethoxymethyl ketone (


), three primary structural outcomes are possible. Distinguishing these is the core analytical challenge.
Structural OutcomeDescriptionAnalytical Difficulty (1D NMR)
Target (

-C-Alkylation)
Ethoxymethyl group attached to the more substituted alpha-carbon.

-Methine proton often buried;

overlaps with ethyl quartet.
Regioisomer (

-C-Alkylation)
Ethoxymethyl group attached to the less substituted alpha-carbon.Chemical shifts are nearly identical to the target; splitting patterns are subtle.
Enol Ether (

-Alkylation)
Alkylation occurs on the oxygen (Kinetic product).Olefinic proton signals may be confused with aromatic or heteroatom-adjacent protons.
Visualizing the Validation Logic

The following diagram outlines the decision tree for validating the structure, highlighting where 1D methods fail and 2D methods succeed.

ValidationLogic Start Crude Product Mixture Step1 1D 1H NMR Analysis Start->Step1 Decision1 Ambiguity: Signals at 3.4-3.8 ppm (Ethyl CH2 vs. Sidechain O-CH2) Step1->Decision1 PathA Path A: Mass Spec Only Decision1->PathA Traditional PathB Path B: Integrated 2D NMR (COSY + HSQC) Decision1->PathB Recommended ResultA Result: Inconclusive (Isomers have identical Mass) PathA->ResultA StepCOSY COSY: Traces Connectivity (Alpha-H <-> O-CH2) PathB->StepCOSY StepHSQC HSQC: Edits Carbon Types (Distinguishes CH, CH2, CH3) StepCOSY->StepHSQC Final Confirmed Regiochemistry StepHSQC->Final

Caption: Figure 1. Analytical workflow comparing traditional mass-based confirmation (Path A) vs. the recommended 2D NMR protocol (Path B).

Comparative Analysis: 1D vs. 2D Methodologies

The following table summarizes the performance of the standard 1D approach versus the proposed 2D protocol.

FeatureStandard 1D

NMR
Integrated 2D (COSY/HSQC)Verdict
Signal Resolution Low. The ethoxy

(quartet) often obscures the crucial side-chain

protons.
High. Spreads signals into a second dimension, resolving overlapped multiplets.2D Wins
Connectivity Inferred. Relies on coupling constants (

-values) which are often unreadable in multiplets.
Direct. Cross-peaks explicitly show which protons are neighbors.2D Wins
Carbon Editing None. (Requires separate DEPT-135).Built-in. HSQC phases (red/blue) instantly distinguish

from

.
2D Wins
Time Efficiency High. (5-10 mins).Moderate. (20-40 mins total).1D Wins
Confidence 60-70%. High risk of misassigning regioisomers.99%. Unambiguous structural proof.2D Wins

Detailed Validation Protocol

This protocol is designed to be self-validating. If the COSY correlations do not match the HSQC carbon edits, the structure is incorrect.

Phase 1: Sample Preparation
  • Solvent:

    
     is standard. If signals overlap with the solvent residual (7.26 ppm), switch to 
    
    
    
    (Benzene-
    
    
    ) to induce an aromatic solvent induced shift (ASIS), often revealing hidden alpha-protons.
  • Concentration: 10-20 mg in 0.6 mL solvent is ideal for high-quality 2D spectra within 30 minutes.

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • COSY (Correlation Spectroscopy):

    • Sequence:cosygpppqf (Gradient-enhanced, magnitude mode).

    • Rationale: Gradient selection eliminates artifacts; magnitude mode simplifies processing.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Sequence:hsqcedetgp (Multiplicity-edited).

    • Rationale: This is critical. It phases

      
       and 
      
      
      
      signals positive (red) and
      
      
      signals negative (blue). This is the key to distinguishing the ethyl
      
      
      from the alpha-methine.
Phase 3: Data Interpretation Workflow
Step A: Locate the "Anchor" Signals (1D)

Identify the ethyl group of the ethoxymethyl moiety.

  • Triplet (~1.2 ppm):

    
     of the ethyl group.
    
  • Quartet (~3.5 ppm):

    
     of the ethyl group.
    
Step B: Trace the Connectivity (COSY)

Use the COSY spectrum to "walk" down the molecule.

  • Start at the Ethyl Triplet . Find the cross-peak to the Ethyl Quartet .

  • Now, look for the Side-chain

    
     . These protons are often diastereotopic (non-equivalent) due to the chiral center at the alpha-position. They will appear as two distinct signals (or a complex multiplet) around 3.4–3.8 ppm.
    
  • Crucial Validation: These side-chain protons must show a COSY cross-peak to a single methine proton (the alpha-proton) at ~2.5–3.0 ppm.

    • If they couple to a CH2: You have the

      
      -isomer (linear chain).
      
    • If they couple to nothing: You might have an isolated system or O-alkylation.

Step C: Confirm Carbon Type (HSQC)

Use the Multiplicity-Edited HSQC to confirm the proton environments.

  • Ethyl

    
    :  Negative Phase (Blue).
    
  • Side-chain

    
    :  Negative Phase (Blue).
    
  • Alpha-Proton (

    
    ):  Positive Phase (Red).
    
  • Self-Check: If the proton you identified as the "Alpha-proton" in COSY has a Blue (CH2) HSQC correlation, your assignment is wrong; you likely have the regioisomer.

Supporting Experimental Data (Simulated)

The following table illustrates the expected chemical shift and correlation data for a typical alpha-ethoxymethyl ketone: 2-((ethoxymethyl)cyclohexan-1-one .

PositionProton Shift (

)
MultiplicityCarbon Shift (

)
HSQC PhaseCOSY Correlations
1 (C=O) --210.0--
2 (

-CH)
2.65 m52.4Positive (+) H-3, H-SideChain
3 (

-CH2)
1.80, 2.10m28.1Negative (-)H-2, H-4
SideChain (

)
3.45, 3.58 dd (ABX)70.2Negative (-) H-2
Ethyl (

)
3.48q66.5Negative (-)Ethyl-CH3
Ethyl (

)
1.18t15.2Positive (+)Ethyl-CH2

Key Differentiator: Note that the SideChain


  protons (3.45, 3.58 ppm) couple to H-2  (2.65 ppm). In the 

-isomer (6-ethoxymethyl), the sidechain would couple to a proton at a different environment, and H-2 would be a

(Negative HSQC).
Connectivity Diagram

The following graph visualizes the spin system connectivity established by COSY.

SpinSystem Ethyl_CH3 Ethyl-CH3 (1.18 ppm) Ethyl_CH2 Ethyl-CH2 (3.48 ppm) Ethyl_CH3->Ethyl_CH2 J=7Hz SideChain_CH2 SideChain O-CH2 (3.45/3.58 ppm) Ethyl_CH2->SideChain_CH2 NO COSY Alpha_CH Alpha-CH (2.65 ppm) SideChain_CH2->Alpha_CH Critical Correlation Beta_CH2 Ring Beta-CH2 (1.80 ppm) Alpha_CH->Beta_CH2

Caption: Figure 2. COSY spin system map. The green edge represents the critical correlation validating the alpha-attachment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Ketones. University of Wisconsin-Madison.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). New general synthesis of

    
    -alkoxyketones via 
    
    
    
    -alkylation,
    
    
    -alkylation and
    
    
    -dialkylation of
    
    
    -alkoxyketimines.[1][2][3] Organic & Biomolecular Chemistry, 9(2), 549-558.[1]

Sources

Validation

A Comparative Guide to the Refractive Indices of Substituted Cyclopentanones for Researchers and Drug Development Professionals

In the landscape of chemical and pharmaceutical research, the precise characterization of molecular entities is paramount. For scientists and professionals engaged in drug development, understanding the physical properti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical and pharmaceutical research, the precise characterization of molecular entities is paramount. For scientists and professionals engaged in drug development, understanding the physical properties of compounds such as substituted cyclopentanones is a critical step in their synthesis, purification, and formulation. The refractive index, a fundamental optical property, serves as a rapid and non-destructive tool for substance identification, purity assessment, and the determination of concentration. This guide provides a comparative analysis of the refractive indices of various substituted cyclopentanones, supported by experimental data, and offers a detailed protocol for their measurement.

The Influence of Substitution on Refractive Index: A Comparative Overview

The refractive index of a molecule is intrinsically linked to its electronic structure and polarizability. The introduction of substituents to the cyclopentanone ring systematically alters these properties, leading to observable trends in their refractive indices. The data presented below, compiled from various chemical and scientific sources, illustrates the impact of alkyl and aryl substitution on the refractive index of the cyclopentanone core. All presented refractive index values are measured at 20°C using the sodium D-line (589 nm).

CompoundCAS NumberMolecular FormulaRefractive Index (n²⁰/D)Source(s)
Cyclopentanone120-92-3C₅H₈O1.4366 - 1.437[13, 17, 25 from previous search]
2-Methylcyclopentanone1120-72-5C₆H₁₀O1.435[1, 6, 12, 14 from previous search]
3-Methylcyclopentanone1757-42-2C₆H₁₀O1.434[2, 3, 7, 8 from previous search]
2-Ethylcyclopentanone4971-18-0C₇H₁₂O1.442[10, 22 from previous search]
3-Ethylcyclopentanone10264-55-8C₇H₁₂O1.4375 - 1.4405[5, 20 from previous search]
2-Phenylcyclopentanone1198-34-1C₁₁H₁₂O1.55[17 from previous search]

Observations and Mechanistic Insights:

  • Alkyl Substitution: The introduction of methyl and ethyl groups at the 2- and 3-positions of the cyclopentanone ring leads to modest changes in the refractive index. Generally, an increase in the number of alkyl carbons correlates with a slight increase in the refractive index. This is attributed to the increased electron density and, consequently, the greater polarizability of the molecule. The position of the alkyl group (2- vs. 3-) appears to have a minor, but discernible, effect.

Experimental Protocol: Accurate Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a widely used instrument in research laboratories for the precise determination of the refractive index of liquids. Its operation is based on the principle of total internal reflection.[2][3][4] The following protocol outlines the steps for obtaining accurate and reproducible measurements.

Instrumentation:

  • Abbe Refractometer

  • Constant temperature water bath (set to 20.0 ± 0.1 °C)

  • Light source (sodium lamp or white light with Amici prisms for dispersion compensation)

  • Disposable pipettes

  • Lint-free lens paper

  • Acetone or ethanol for cleaning

  • Distilled water for calibration

Step-by-Step Methodology:

  • Instrument Calibration:

    • Ensure the refractometer is connected to the constant temperature water bath and the temperature has stabilized at 20.0 °C.

    • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft lens tissue moistened with acetone or ethanol. Allow the prisms to dry completely.

    • Place a few drops of distilled water onto the surface of the measuring prism.

    • Close the prism assembly and allow a few minutes for the temperature of the water to equilibrate.

    • Adjust the light source and the mirror to obtain optimal illumination of the field of view through the eyepiece.

    • Rotate the measurement knob until the borderline between the light and dark fields is visible. If using a white light source, adjust the compensator knob to eliminate any color fringe at the borderline, resulting in a sharp, black-and-white division.

    • Align the borderline precisely with the center of the crosshairs in the eyepiece.

    • Read the refractive index from the scale. The value for distilled water at 20°C should be 1.3330.[5] If the reading deviates, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement:

    • After calibration, thoroughly clean and dry the prism surfaces.

    • Using a clean disposable pipette, place 2-3 drops of the substituted cyclopentanone sample onto the measuring prism.

    • Close the prism assembly and allow the sample to reach thermal equilibrium (approximately 2-3 minutes).

    • Following the same procedure as for calibration, adjust the measurement and compensator knobs to bring the sharp borderline to the center of the crosshairs.

    • Record the refractive index value to four decimal places.

    • It is advisable to perform at least three independent measurements for each sample and report the average value.

  • Post-Measurement Cleaning:

    • Thoroughly clean the prisms with a suitable solvent (acetone or ethanol) and lens paper immediately after use to prevent residue buildup.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement start Start temp_stabilize Stabilize Water Bath at 20°C start->temp_stabilize clean_prisms Clean Prisms temp_stabilize->clean_prisms calibrate Calibrate with Distilled Water clean_prisms->calibrate apply_sample Apply Sample calibrate->apply_sample equilibrate Thermal Equilibration apply_sample->equilibrate adjust_knobs Adjust Knobs (Measure & Compensate) equilibrate->adjust_knobs read_ri Read Refractive Index adjust_knobs->read_ri clean_prisms_post Clean Prisms read_ri->clean_prisms_post end End clean_prisms_post->end

Caption: Experimental workflow for refractive index measurement.

Conclusion

The refractive index is a valuable parameter in the characterization of substituted cyclopentanones. As demonstrated, the nature and position of substituents on the cyclopentanone ring have a predictable influence on this property, with aryl substituents causing a significant increase due to enhanced polarizability. The provided experimental protocol, utilizing an Abbe refractometer, offers a reliable method for obtaining accurate refractive index data, which is essential for the quality control and characterization of these important compounds in research and development.

References

  • ABBE REFRACTOMETER. (n.d.). Retrieved from [Link]

  • Chemeo. (n.d.). 3-Phenylcyclopentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • HINOTEK. (2025, August 23). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • Purdue University. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl cyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-3-methyl cyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethylcyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl cyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenylcyclopentanone. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethoxymethyl)cyclopentan-1-one

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as an integral component of reproducible and rigorous science. When handling specialized bifunctional mole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as an integral component of reproducible and rigorous science. When handling specialized bifunctional molecules like 2-(Ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) [1], understanding the chemical causality behind its hazards is the first step in designing a self-validating safety protocol.

This guide provides drug development professionals and researchers with a comprehensive, structurally logical framework for the safe handling, operation, and disposal of this compound.

Chemical Hazard Profile: Understanding the Causality

To design an effective safety protocol, we must first deconstruct the molecule. 2-(Ethoxymethyl)cyclopentan-1-one contains two distinct functional groups that dictate its behavior in the lab: a cyclopentanone core and an aliphatic ether linkage .

  • The Ketone Core (Flammability & Irritation): Like base cyclopentanone, this compound is a flammable liquid[2]. Its vapors are heavier than air and can travel along benchtops to ignition sources, posing a flashback risk[3]. Furthermore, it acts as a defatting agent, causing significant skin irritation (H315) and serious eye irritation (H319) upon contact[4].

  • The Ether Linkage (Peroxide Formation): The ethoxymethyl group introduces a hidden, time-dependent hazard. Ethers are highly susceptible to auto-oxidation when exposed to air and light, leading to the formation of shock-sensitive, explosive peroxides.

Quantitative Hazard Summary
Hazard ClassGHS CodeDescriptionMechanistic Cause
Flammability H226Flammable liquid and vaporHigh vapor pressure of the cyclopentanone ring[4].
Dermal Toxicity H315Causes skin irritationLipid disruption in the stratum corneum[4].
Ocular Toxicity H319Causes serious eye irritationDirect interaction with corneal proteins[4].
Reactivity EUH019May form explosive peroxidesRadical auto-oxidation of the ether carbon-hydrogen bonds.

Mandatory Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires matching the material's chemical resistance to the specific solvent. Ketones rapidly degrade standard latex and can permeate thin nitrile over time.

PPE CategoryRecommended SpecificationCausality / Rationale
Hand Protection Butyl Rubber Gloves (Primary) Nitrile Gloves (Splash only)Butyl rubber provides superior breakthrough times for ketones. Nitrile is acceptable only for brief, low-volume splash protection[5].
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Unvented or indirectly vented goggles prevent heavier-than-air vapors from irritating the ocular mucosa[5].
Body Protection Flame-Resistant (FR) Lab Coat Mitigates severe burn risks in the event of a vapor flash-fire[2].
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents accumulation of vapors which can cause dizziness, coughing, and wheezing[2].

Hazard Mitigation & Operational Workflow

The following diagram illustrates the logical relationship between the molecule's structural hazards and the necessary operational mitigations.

HazardWorkflow Compound 2-(Ethoxymethyl)cyclopentan-1-one (CAS: 85670-54-8) Hazard1 Ether Moiety: Peroxide Risk Compound->Hazard1 Hazard2 Ketone Moiety: Flammability & Irritation Compound->Hazard2 Mitigation1 Pre-use: KI Starch Strip Test Hazard1->Mitigation1 Detects auto-oxidation Mitigation2 Handling: Fume Hood & Butyl Gloves Hazard2->Mitigation2 Prevents vapor ignition & exposure Outcome Safe Experimental Execution Mitigation1->Outcome Mitigation2->Outcome

Workflow mapping structural hazards of 2-(Ethoxymethyl)cyclopentan-1-one to safety mitigations.

Step-by-Step Experimental Protocols

To ensure a self-validating safety system, researchers must integrate hazard checks directly into their experimental workflows.

Protocol A: Pre-Operation Peroxide Testing

Because of the ether linkage, you must validate the absence of peroxides before heating or concentrating the solvent.

  • Preparation: Don standard PPE and transfer the reagent bottle to a certified fume hood.

  • Sampling: Using a clean glass pipette, extract 1-2 drops of 2-(Ethoxymethyl)cyclopentan-1-one.

  • Testing: Apply the drops to a Potassium Iodide (KI) starch indicator strip.

  • Validation: Wait 15 seconds.

    • Negative Result (White/Off-white): Proceed with the experiment.

    • Positive Result (Blue/Purple): The solvent contains >20 ppm peroxides. Do not use or heat. Treat the batch by passing it over a column of activated basic alumina to strip the peroxides before use.

Protocol B: Emergency Spill Containment

In the event of a spill, immediate isolation of ignition sources is critical due to the heavier-than-air vapors[3].

  • Isolate: Immediately turn off all nearby heat plates, stirrers, and open flames[6]. Evacuate non-essential personnel from the immediate bay.

  • Ventilate: Ensure the fume hood sashes are open to maximum safe operating height to draw ambient air away from the spill.

  • Absorb: Cover the spill entirely with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite[7]. Never use combustible materials like paper towels for a ketone spill.

  • Collect: Use non-sparking tools (e.g., brass or plastic dustpans) to sweep up the saturated absorbent[8].

  • Contain: Place the waste into a sealable, electrically protected hazardous waste container[4].

Disposal and Waste Management

Proper logistical planning for disposal prevents downstream environmental contamination and facility fires.

  • Segregation: Do not mix 2-(Ethoxymethyl)cyclopentan-1-one waste with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates), as this can trigger an exothermic runaway reaction[6].

  • Incineration: The only approved method for disposing of this combustible material is via a licensed chemical incinerator equipped with an afterburner and a scrubber[7].

  • Container Management: Empty containers retain highly explosive vapor residues. Do not cut, weld, or puncture empty reagent bottles[8]. Dispose of them as hazardous contaminated packaging[7].

References

  • New Jersey Department of Health (nj.gov) - Cyclopentanone Hazard Summary. Available at: [Link]

  • International Labour Organization (itcilo.org) - International Chemical Safety Cards: CYCLOPENTANONE. Available at:[Link]

  • Sigma-Aldrich / Harper College - Cyclopentanone Safety Data Sheet. Available at: [Link]

  • PubChem (NIH) - Cyclopentanone | C5H8O | CID 8452. Available at:[Link]

  • Carl ROTH - Safety Data Sheet: Cyclopentanone. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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